molecular formula C7H5I2NO2 B1265519 4-Amino-3,5-diiodobenzoic acid CAS No. 2122-61-4

4-Amino-3,5-diiodobenzoic acid

Cat. No.: B1265519
CAS No.: 2122-61-4
M. Wt: 388.93 g/mol
InChI Key: WXTVPMWCUMEVSZ-UHFFFAOYSA-N
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Description

4-Amino-3,5-diiodobenzoic acid is a useful research compound. Its molecular formula is C7H5I2NO2 and its molecular weight is 388.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57118. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3,5-diiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5I2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTVPMWCUMEVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)N)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5I2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175449
Record name Benzoic acid, 4-amino-3,5-diiodo-
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Molecular Weight

388.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2122-61-4
Record name 4-Amino-3,5-diiodobenzoic acid
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Record name Benzoic acid, 4-amino-3,5-diiodo-
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Record name 4-Amino-3,5-diiodobenzoic acid
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Record name 4-amino-3,5-diiodobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3,5-diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-3,5-diiodobenzoic acid, a compound of interest in various scientific domains. This document collates available data, presents detailed experimental protocols for property determination, and includes a logical workflow for its characterization.

Core Physicochemical Properties

This compound is a halogenated aromatic amino acid. Its structure, featuring an amino group, a carboxylic acid group, and two iodine atoms on the benzene ring, dictates its chemical and physical behavior. The presence of iodine atoms significantly increases its molecular weight and density compared to its non-iodinated counterpart.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are calculated and may differ slightly from experimentally determined values.

PropertyValueSource
Molecular Formula C₇H₅I₂NO₂[1][2]
Molecular Weight 388.93 g/mol [1][2]
Appearance Off-white to pale yellow crystalline solid
Melting Point >300 °C (decomposes)[1]
Boiling Point 448.7 °C at 760 mmHg (Predicted)[1]
Density 2.621 g/cm³ (Predicted)[1]
logP (Octanol-Water Partition Coefficient) 2.757 (Calculated)[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Solubility Profile

The solubility of this compound is influenced by several factors:

  • Polarity: The presence of both a polar amino (-NH₂) group and a polar carboxylic acid (-COOH) group suggests solubility in polar solvents.

  • Hydrogen Bonding: The amino and carboxylic acid groups can participate in hydrogen bonding with protic solvents like water and alcohols, which generally enhances solubility.

  • Hydrophobicity: The two bulky iodine atoms and the benzene ring contribute to the molecule's hydrophobic character, which can limit its solubility in water and favor solubility in less polar organic solvents.

  • pH: As an amphoteric molecule, its solubility in aqueous solutions is expected to be pH-dependent. In acidic solutions, the amino group will be protonated, and in basic solutions, the carboxylic acid group will be deprotonated, both of which should increase water solubility compared to its isoelectric point.

Qualitatively, this compound is expected to have:

  • Good solubility in polar aprotic solvents like DMSO and DMF.[1]

  • Moderate to low solubility in polar protic solvents like water and ethanol.

  • Poor solubility in nonpolar solvents such as hexane.

Experimental Protocols

This section details standardized methodologies for determining key physicochemical properties of aromatic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate of approximately 10-20 °C per minute for a preliminary, rapid determination.

    • For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, octanol) in a sealed, thermostatted vessel.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A sample of the clear, saturated supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

LogP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.

Methodology (Shake-Flask Method):

  • Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by mixing them and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel.

  • Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for complete phase separation.

  • Quantification: The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as this compound.

Physicochemical_Characterization_Workflow cluster_0 Initial Assessment cluster_1 Fundamental Properties cluster_2 Solubility & Ionization cluster_3 Lipophilicity & Stability cluster_4 Data Analysis & Reporting start Obtain Pure Sample of This compound structure Structural Confirmation (NMR, MS) start->structure appearance Appearance (Color, Form) structure->appearance mp Melting Point Determination appearance->mp purity Purity Assessment (e.g., HPLC, DSC) mp->purity solubility Solubility Profiling (Aqueous & Organic Solvents) purity->solubility pka pKa Determination (Potentiometric or Spectrophotometric) solubility->pka logp LogP Determination (Shake-Flask or HPLC) pka->logp stability Chemical Stability (pH, Temperature, Light) logp->stability analysis Data Compilation & Analysis stability->analysis report Technical Report Generation analysis->report

Physicochemical characterization workflow.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activities and associated signaling pathways of this compound. As an aromatic amino acid derivative, it could potentially interact with pathways involving amino acid transport or metabolism. However, without specific experimental evidence, any discussion on its role in signaling would be speculative. Further research is required to elucidate the biological functions of this compound.

References

Theoretical Foundations and Practical Applications of Di-iodinated Benzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-iodinated benzoic acids, a class of halogenated aromatic compounds, are of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. The introduction of two iodine atoms onto the benzoic acid scaffold profoundly influences their physicochemical properties, including acidity, solubility, lipophilicity, and reactivity. These modifications can lead to unique biological activities and make them valuable precursors for the synthesis of more complex molecules, such as pharmaceuticals and contrast agents.

This in-depth technical guide provides a comprehensive overview of the theoretical and experimental aspects of di-iodinated benzoic acids. It summarizes available quantitative data, presents detailed experimental protocols for their synthesis and characterization, and visualizes key experimental and logical workflows relevant to their study and application in drug development. While extensive experimental data for all isomers is not always available, this guide consolidates the existing knowledge to aid researchers in their endeavors.

Physicochemical Properties: A Comparative Analysis

The position of the iodine atoms on the benzoic acid ring dictates the electronic and steric environment of the molecule, leading to variations in its physical and chemical properties among different isomers. A thorough understanding of these properties is crucial for predicting their behavior in biological systems and for designing synthetic routes.

Quantitative Data Summary

The following tables summarize the available quantitative data for various di-iodinated benzoic acid isomers. It is important to note that experimental data for some isomers are scarce in the publicly available literature.

Table 1: Physicochemical Properties of Di-iodinated Benzoic Acid Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaAqueous Solubility
2,3-Diiodobenzoic acidC₇H₄I₂O₂373.91175-177Data not availableData not available
2,4-Diiodobenzoic acidC₇H₄I₂O₂373.91230-232Data not availableLimited water solubility[1]
2,5-Diiodobenzoic acidC₇H₄I₂O₂373.911832.51 (Predicted)Practically insoluble in water[2]
2,6-Diiodobenzoic acidC₇H₄I₂O₂373.91154-156Data not availableData not available
3,4-Diiodobenzoic acidC₇H₄I₂O₂373.91245-247Data not availableLimited water solubility[1]
3,5-Diiodobenzoic acidC₇H₄I₂O₂373.91235-238~3.2Data not available

Table 2: Solubility of Selected Di-iodinated Benzoic Acid Derivatives in Various Solvents

CompoundSolventSolubility
2,5-Diiodobenzoic acidN,N-DimethylformamideVery soluble[2]
MethanolSoluble[2]
Glacial Acetic AcidSparingly soluble[2]
ChloroformVery slightly soluble[2]
4-Chloro-2,6-diiodobenzoic acidDimethyl sulfoxide (DMSO)Sparingly soluble[3]
Dimethylformamide (DMF)Sparingly soluble[3]
Water (25°C)<0.1 mg/mL[3]
2,3,5-Triiodobenzoic acidWaterInsoluble[4]
BenzeneSlightly soluble[4]
EthanolVery soluble[4]
EtherVery soluble[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of di-iodinated benzoic acids. The synthesis protocols are based on established chemical transformations and may require optimization for specific isomers.

General Synthesis of Di-iodinated Benzoic Acids via Sandmeyer-type Reaction

A common route to iodinated aromatic compounds is the Sandmeyer reaction, which involves the diazotization of an amino group followed by displacement with iodide. This can be adapted for the synthesis of di-iodinated benzoic acids from corresponding diaminobenzoic acids or by introducing a second iodine atom to a mono-iodinated aminobenzoic acid.

Workflow for Synthesis via Diazotization

Start Starting Material (e.g., Aminobenzoic Acid Derivative) Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Iodination Iodination (KI solution) Diazotization->Iodination Isolation Isolation & Purification (Filtration, Recrystallization) Iodination->Isolation Product Di-iodinated Benzoic Acid Isolation->Product Prep Prepare Solution (Di-iodinated Benzoic Acid in suitable solvent) Titrate Titrate with Standard Base (e.g., 0.1 M NaOH) Prep->Titrate Measure Measure pH (after each addition) Titrate->Measure Plot Plot Titration Curve (pH vs. Volume of Base) Measure->Plot Determine Determine pKa (pH at half-equivalence point) Plot->Determine cluster_screening Initial Screening cluster_pathway Pathway Elucidation cluster_validation Target Validation Phenotypic_Screening Phenotypic Screening (e.g., cell viability, proliferation) Transcriptomics Transcriptomics (e.g., RNA-Seq) Phenotypic_Screening->Transcriptomics Target_Based_Screening Target-Based Screening (e.g., enzyme assays, receptor binding) Western_Blot Western Blot (Protein expression/phosphorylation) Target_Based_Screening->Western_Blot Proteomics Proteomics (e.g., Mass Spectrometry) Transcriptomics->Proteomics Phosphoproteomics Phosphoproteomics Proteomics->Phosphoproteomics Phosphoproteomics->Western_Blot Reporter_Assays Reporter Assays (e.g., Luciferase) Western_Blot->Reporter_Assays Knockdown_Knockout Gene Knockdown/Knockout (siRNA, CRISPR) Reporter_Assays->Knockdown_Knockout Final_Conclusion Identified Signaling Pathway Knockdown_Knockout->Final_Conclusion Compound Di-iodinated Benzoic Acid Derivative Compound->Phenotypic_Screening Compound->Target_Based_Screening

References

Spectroscopic Analysis of 4-Amino-3,5-diiodobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Spectroscopic Analysis of 4-Amino-3,5-diiodobenzoic Acid

This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critical for research and development. NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

Predicted NMR Spectral Data

Due to the absence of experimentally acquired and published spectral data in readily accessible databases, the following tables present predicted chemical shifts for this compound. These predictions are based on established increments and computational models; however, they should be considered as estimations until experimentally verified.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Labeled ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2, H-68.1 - 8.3Singlet2H
-NH₂4.5 - 5.5Broad Singlet2H
-COOH11.0 - 13.0Broad Singlet1H

Note: The chemical shifts of protons on the amino (-NH₂) and carboxylic acid (-COOH) groups are highly dependent on the solvent, concentration, and temperature, and they may exchange with deuterium in deuterated solvents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Labeled CarbonPredicted Chemical Shift (δ, ppm)
C-1130 - 135
C-2, C-6138 - 142
C-3, C-585 - 95
C-4150 - 155
-COOH165 - 170

Experimental Protocols for NMR Spectroscopy

A general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound is provided below. This protocol is based on standard laboratory practices.[1]

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). The choice of solvent is crucial as it can influence the chemical shifts of labile protons. DMSO-d₆ is often a good choice for aromatic acids and amines.

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

3.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single-pulse (zg30)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64 (depending on sample concentration)

  • Spectral Width: 16 ppm (-2 to 14 ppm)

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Proton-decoupled (zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

  • Spectral Width: 240 ppm (-20 to 220 ppm)

  • Temperature: 298 K

3.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignments.

Visualizations

4.1. Molecular Structure and Atom Labeling

The following diagram illustrates the molecular structure of this compound with the atoms labeled for NMR spectral assignment.

molecular_structure cluster_ring C1 C1 C2 C2 C1->C2 COOH COOH C1->COOH C3 C3 C2->C3 H2 H C2->H2 C4 C4 C3->C4 I3 I C3->I3 C5 C5 C4->C5 NH2 NH₂ C4->NH2 C6 C6 C5->C6 I5 I C5->I5 C6->C1 H6 H C6->H6

Caption: Molecular structure of this compound with atom numbering for NMR.

4.2. NMR Data Acquisition and Analysis Workflow

The diagram below outlines the general workflow from sample preparation to structural elucidation using NMR spectroscopy.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in NMR Spectrometer Tube->Spectrometer Setup Set Up Experiment (1H, 13C, etc.) Spectrometer->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phasing & Baseline Correction FT->Phase Calibrate Chemical Shift Calibration Phase->Calibrate Integrate Integration (1H) Calibrate->Integrate Multiplicity Multiplicity & Coupling Constant Analysis (1H) Calibrate->Multiplicity Assign Peak Assignment Integrate->Assign Multiplicity->Assign Structure Structure Elucidation Assign->Structure

Caption: General workflow for NMR data acquisition and analysis.

References

Spectroscopic Analysis of 4-Amino-3,5-diiodobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic analysis of 4-Amino-3,5-diiodobenzoic acid. This document details the expected spectral characteristics, provides standardized experimental protocols for its analysis, and presents comparative data from the parent compound, 4-aminobenzoic acid, to serve as a reference point in the absence of publicly available quantitative spectra for the title compound.

Introduction

This compound is a halogenated derivative of 4-aminobenzoic acid (PABA). The introduction of two iodine atoms onto the benzene ring significantly influences its physicochemical properties, including its electronic structure and vibrational modes. Spectroscopic techniques such as FT-IR and UV-Vis are crucial for the structural elucidation and characterization of this molecule, providing valuable information for quality control, reaction monitoring, and understanding its behavior in various chemical and biological systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₅I₂NO₂[1]
Molecular Weight 388.93 g/mol [1][2]
CAS Number 2122-61-4[1][2]
Appearance Solid (Expected)
IUPAC Name This compound[1]

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected FT-IR Spectral Data

While a definitive, publicly available FT-IR spectrum for this compound with peak assignments is not available, the expected characteristic absorption bands can be predicted based on its structure and by comparison with 4-aminobenzoic acid. The presence of the amino (-NH₂), carboxylic acid (-COOH), and substituted benzene ring functionalities will dominate the spectrum. The heavy iodine atoms are expected to influence the fingerprint region of the spectrum.

For reference, the experimental FT-IR data for the parent compound, 4-aminobenzoic acid, is provided in Table 2.

Table 2: FT-IR Spectral Data for 4-Aminobenzoic Acid (Reference)

Wavenumber (cm⁻¹)Functional Group AssignmentVibrational Mode
3470 - 3360Amino (-NH₂)N-H Asymmetric & Symmetric Stretching
3200 - 2500Carboxylic Acid (-COOH)O-H Stretching (broad, due to H-bonding)
~3050Aromatic C-HC-H Stretching
~1680Carboxylic Acid (-COOH)C=O Stretching
~1600Aromatic RingC=C Stretching
~1430Carboxylic Acid (-COOH)O-H Bending
~1315Aromatic AmineC-N Stretching
~1290Carboxylic Acid (-COOH)C-O Stretching
~840Aromatic RingC-H Out-of-plane Bending (para-substitution)
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

This protocol describes a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press for KBr pellet preparation

  • Potassium Bromide (KBr), spectroscopy grade, dried

  • This compound sample

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.

  • Grinding: Add the sample to approximately 200 mg of dry KBr powder in an agate mortar. Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.

  • Pellet Formation: Transfer a portion of the powdered mixture to the die of a hydraulic press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum Acquisition: Place the KBr pellet containing the sample in the sample holder of the spectrometer.

  • Data Analysis: Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹. The resulting spectrum should show absorption bands corresponding to the vibrational modes of the molecule.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

Expected UV-Vis Spectral Data

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the π → π* transitions of the substituted benzene ring. The amino and carboxyl groups, as well as the iodine atoms, will act as auxochromes and chromophores, influencing the position and intensity of these bands.

For comparative purposes, the UV-Vis absorption maxima for the parent compound, 4-aminobenzoic acid, in different solvents are presented in Table 3.

Table 3: UV-Vis Spectral Data for 4-Aminobenzoic Acid (Reference)

Solventλmax (nm)Reference
Not Specified194, 226, 278[3]

The introduction of iodine atoms is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the heavy atom effect.

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines a standard method for obtaining the UV-Vis absorption spectrum of a compound like this compound.

Materials and Equipment:

  • UV-Vis Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopy grade solvent (e.g., methanol, ethanol, or acetonitrile)

  • This compound sample

Procedure:

  • Solvent Selection: Choose a suitable solvent that dissolves the sample and is transparent in the UV-Vis region of interest (typically 200-400 nm). Methanol is a common choice for aminobenzoic acids.

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Working Solution Preparation: Dilute the stock solution with the same solvent to prepare a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0).

  • Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place them in the sample and reference beams of the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Replace the solvent in the sample cuvette with the prepared working solution of the analyte.

  • Spectrum Acquisition: Scan the sample over the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical connections between the spectroscopic data and the molecular structure.

SpectroscopicAnalysisWorkflow cluster_ftir FT-IR Analysis cluster_uvvis UV-Vis Analysis ftir_sample Sample Weighing (1-2 mg) ftir_kbr Add KBr (~200 mg) ftir_sample->ftir_kbr ftir_grind Grind Mixture ftir_kbr->ftir_grind ftir_press Press Pellet ftir_grind->ftir_press ftir_bg Record Background ftir_press->ftir_bg ftir_spec Acquire Spectrum ftir_bg->ftir_spec ftir_data FT-IR Data (Wavenumber vs. Transmittance) ftir_spec->ftir_data uv_sample Prepare Stock Solution uv_dilute Prepare Working Solution uv_sample->uv_dilute uv_baseline Record Baseline uv_dilute->uv_baseline uv_spec Acquire Spectrum uv_baseline->uv_spec uv_data UV-Vis Data (λmax vs. Absorbance) uv_spec->uv_data

Caption: Experimental workflows for FT-IR and UV-Vis spectroscopic analysis.

DataStructureRelationship cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation molecule This compound Structure ftir_data FT-IR Spectrum (Vibrational Modes) molecule->ftir_data yields uvvis_data UV-Vis Spectrum (Electronic Transitions) molecule->uvvis_data yields functional_groups Functional Groups (-NH₂, -COOH, Aromatic C-H, C-I) ftir_data->functional_groups identifies conjugation Conjugated System (Benzene Ring) uvvis_data->conjugation probes functional_groups->molecule confirm conjugation->molecule confirm

Caption: Relationship between molecular structure and spectroscopic data.

References

Unveiling the Structural Enigma: A Technical Guide to 4-Amino-3,5-diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Amino-3,5-diiodobenzoic acid is a halogenated aromatic compound of interest in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure is paramount for predicting its physicochemical properties, biological activity, and potential applications. This technical guide addresses the current state of knowledge regarding the crystal structure of this compound. Following a comprehensive search of publicly available crystallographic databases, it has been determined that no experimental crystal structure for this compound has been deposited and made publicly available to date.

This guide, therefore, provides a summary of computed physicochemical properties for the target molecule. Furthermore, to serve as a valuable resource for researchers in the field, a detailed, generalized experimental protocol for the determination of the crystal structure of a small organic molecule is presented. This is complemented by a visualization of the typical workflow. For comparative purposes, a brief overview of the experimentally determined crystal structure of the isomeric compound, 2-amino-3,5-diiodobenzoic acid, is also included.

Computed Physicochemical Properties of this compound

In the absence of experimental crystallographic data, computational methods provide valuable estimates of the molecular properties. The following table summarizes key computed descriptors for this compound, sourced from the PubChem database.[1]

PropertyValueSource
Molecular Formula C₇H₅I₂NO₂PubChem
Molecular Weight 388.93 g/mol PubChem
Monoisotopic Mass 388.84097 DaPubChem
XLogP3-AA 2.1PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 63.3 ŲPubChem
Heavy Atom Count 12PubChem
CAS Number 2122-61-4PubChem
IUPAC Name This compoundPubChem
SMILES C1=C(C=C(C(=C1I)N)I)C(=O)OPubChem

A General Protocol for Single-Crystal X-ray Diffraction of a Small Organic Molecule

The determination of the crystal structure of a compound like this compound would typically follow a well-established experimental workflow.[2][3][4][5] This process, from obtaining suitable crystals to the final structural refinement, is detailed below.

Synthesis and Purification

The initial step involves the synthesis of the target compound, this compound, followed by its purification to a high degree (typically >98%). Common purification techniques for organic solids include recrystallization, column chromatography, and sublimation. The purity of the sample is crucial for obtaining high-quality crystals.

Crystallization

The growth of single crystals of sufficient size and quality is often the most challenging step. Various crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystal growth at the interface.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.

Crystal Selection and Mounting

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal should be free of cracks and other visible defects. The selected crystal is then mounted on a goniometer head, often using a cryo-loop and a cryo-protectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

Data Collection

The mounted crystal is placed on a single-crystal X-ray diffractometer. X-rays are generated, monochromatized, and collimated before striking the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. A detector records the positions and intensities of the diffracted X-ray beams. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Data Reduction

The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The intensities of the reflections are integrated, and a file containing the Miller indices (h, k, l) and the corresponding intensities and standard uncertainties for each reflection is generated.

Structure Solution

The "phase problem" is the central challenge in crystallography. The measured intensities are proportional to the square of the structure factor amplitudes, but the phase information is lost. For small molecules, the phase problem is often solved using direct methods or Patterson methods. These computational techniques use statistical relationships between the intensities to derive initial phase estimates.

Structure Refinement

Once an initial model of the crystal structure is obtained, it is refined against the experimental data. This is typically done using a least-squares minimization algorithm. The positions of the atoms, their anisotropic displacement parameters, and a scale factor are adjusted to improve the agreement between the observed and calculated structure factors. The quality of the refinement is monitored using the R-factor, which should be as low as possible for a good structural model.

Structure Validation and Analysis

The final refined structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility. Bond lengths, bond angles, and torsion angles are examined for any unusual values. The final structural information is typically deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), and reported in a publication.

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.

Crystal_Structure_Workflow Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution (Phase Problem) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation CIF_File Final CIF File Validation->CIF_File

A generalized workflow for single-crystal X-ray diffraction.

Comparative Isomer: The Crystal Structure of 2-Amino-3,5-diiodobenzoic Acid

For informational purposes, the crystal structure of the isomer, 2-amino-3,5-diiodobenzoic acid, has been determined and is publicly available.[6][7] A study by Yildirim et al. reports its synthesis and characterization by single-crystal X-ray diffraction, alongside spectroscopic and computational methods.[6] This information can be valuable for researchers working on related compounds, as it provides insights into the potential packing arrangements and intermolecular interactions that might be expected for similar di-iodinated aminobenzoic acids. The availability of this data for the 2-amino isomer underscores the current knowledge gap regarding the 4-amino isomer.

Conclusion

While the precise, experimentally determined crystal structure of this compound remains to be elucidated, this guide provides the currently available computed data and a comprehensive overview of the methodology that would be employed for its determination. The provided general protocol and workflow diagram serve as a valuable resource for researchers in the field of structural chemistry and drug development. The lack of an experimental structure for the 4-amino isomer presents a research opportunity to further characterize this and related compounds.

References

solubility profile of 4-Amino-3,5-diiodobenzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-Amino-3,5-diiodobenzoic acid. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the qualitative solubility characteristics and provides detailed experimental protocols for determining its solubility in various solvents. This guide is intended to support research, drug discovery, and formulation development activities.

Introduction to this compound

This compound is a halogenated aromatic amino acid. Its structure, featuring both a hydrophilic amino and a carboxylic acid group, alongside bulky, hydrophobic iodine atoms, results in a complex solubility profile. Understanding its solubility is critical for a range of applications, from chemical synthesis to its potential use in pharmaceutical and life sciences research. The presence of both acidic and basic functional groups suggests that its aqueous solubility will be highly dependent on pH.

Qualitative Solubility Profile

Based on available data for this compound and analogous compounds, a qualitative summary of its expected solubility is presented in Table 1. It is generally anticipated to be more soluble in polar organic solvents.[1][2]

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventExpected SolubilityRemarks
Aqueous WaterLow at neutral pHSolubility is expected to increase significantly in basic conditions due to the formation of a soluble carboxylate salt.[2]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Generally SolubleOften used as a solvent for stock solutions.[3]
N,N-Dimethylformamide (DMF)Generally SolubleA common solvent for organic reactions involving benzoic acid derivatives.[3]
Polar Protic EthanolSparingly to Moderately SolubleMay require gentle heating to improve dissolution.[3]
MethanolSparingly to Moderately SolubleSimilar to ethanol, solubility may be enhanced with an increase in temperature.
Non-Polar n-OctanolPoorly SolubleThe hydrophobic iodine atoms are expected to limit solubility in non-polar environments.[1]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are recommended.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[4]

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, DMSO, ethanol)

  • Volumetric flasks

  • Screw-capped vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Centrifuge the vials at a high speed to ensure complete separation of the solid from the supernatant.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the original solubility in mg/mL or mol/L.

Potentiometric Titration for pH-Dependent Aqueous Solubility

For ionizable compounds like this compound, potentiometric titration is an efficient method to determine the solubility as a function of pH.[3][5]

Objective: To determine the intrinsic solubility and the pH-solubility profile of this compound in an aqueous medium.

Materials:

  • This compound

  • Deionized water

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Potentiometer with a pH electrode

  • Automated titrator (recommended)

  • Stir plate and stir bar

Procedure:

  • Prepare a suspension of this compound in deionized water.

  • Titrate the suspension with the standardized base (NaOH) to a high pH to dissolve the compound as its salt.

  • Then, titrate this solution with the standardized acid (HCl).

  • Record the pH as a function of the volume of titrant added.

  • The point at which the compound begins to precipitate is indicated by a change in the titration curve.

  • The intrinsic solubility (the solubility of the neutral species) and the pKa can be calculated from the titration data.

UV-Vis Spectrophotometry for Rapid Solubility Screening

UV-Vis spectrophotometry can be used for a more rapid, though potentially less precise, estimation of solubility, particularly for screening multiple solvents.[6]

Objective: To quickly estimate the solubility of this compound in various solvents.

Materials:

  • This compound

  • A range of solvents

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).

  • Determine the wavelength of maximum absorbance (λmax) for the compound.

  • Create a calibration curve by preparing a series of dilutions of the stock solution and measuring their absorbance at λmax.

  • Prepare saturated solutions of this compound in the test solvents using the shake-flask method (a shorter equilibration time may be used for screening purposes).

  • After centrifugation, dilute the supernatant to a concentration that falls within the range of the calibration curve.

  • Measure the absorbance of the diluted supernatant and use the calibration curve to determine the concentration.

  • Calculate the solubility in the original solvent.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_0 Shake-Flask Method Workflow A Add excess solid to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to separate solid B->C D Withdraw and dilute supernatant C->D E Quantify concentration (HPLC/UV-Vis) D->E F Calculate thermodynamic solubility E->F

Shake-Flask Method Workflow

G cluster_1 pH-Dependent Solubility Workflow G Prepare aqueous suspension H Titrate with base to dissolve G->H I Titrate with acid and monitor pH H->I J Identify precipitation point I->J K Calculate intrinsic solubility and pKa J->K

pH-Dependent Solubility Workflow

Conclusion

References

Quantum Chemical Calculations for Substituted Benzoic Acids: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acids are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The physicochemical properties of these molecules, governed by the nature and position of their substituents, are critical to their biological activity, absorption, distribution, metabolism, and excretion (ADME) profiles. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools for accurately predicting these properties, thereby accelerating the drug discovery and development process. This guide provides an in-depth technical overview of the application of quantum chemical calculations to substituted benzoic acids, detailing experimental protocols, presenting key quantitative data, and visualizing computational workflows.

Introduction: The Role of Computational Chemistry in Drug Design

The principle of Quantitative Structure-Activity Relationship (QSAR) posits that the biological activity of a compound is a function of its molecular structure and physicochemical properties.[1][2] For substituted benzoic acids, properties such as acidity (pKa), molecular geometry, and electronic charge distribution are profoundly influenced by substituent effects. These properties, in turn, dictate how a molecule interacts with its biological target and behaves in a physiological environment.

Quantum mechanics (QM) offers a first-principles approach to calculating these properties with high accuracy, moving beyond empirical estimations.[2][3] By solving the Schrödinger equation for a given molecule, QM methods can provide a detailed picture of its electronic structure. This allows for the calculation of a wide range of "quantum chemical descriptors" that are used in QSAR models to predict biological activity and ADMET properties.[3][4] For drug development professionals, this translates to a more rational, hypothesis-driven approach to lead optimization, reducing the time and cost associated with synthesizing and testing new chemical entities.[1][2]

Theoretical Foundations: Density Functional Theory (DFT)

Among the various quantum chemical methods, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy for systems of pharmaceutical interest.[5][6] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. The choice of the functional and basis set is critical for obtaining reliable results.

  • Functionals: Functionals in DFT approximate the exchange-correlation energy. For substituted benzoic acids, hybrid functionals like B3LYP and range-separated hybrid functionals such as CAM-B3LYP have shown excellent performance, particularly for pKa calculations.[5][6][7]

  • Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. Pople-style basis sets, such as 6-311+G(d,p) , which include diffuse functions (+) to describe anions and polarization functions (d,p) for more accurate geometries, are commonly employed and recommended.[5][8]

  • Solvation Models: Biological processes occur in aqueous solution. Therefore, accounting for solvent effects is crucial. Continuum solvation models, like the Solvation Model based on Density (SMD) , are widely used to simulate the aqueous environment.[5][7] For high-accuracy pKa calculations, a hybrid approach including a few explicit water molecules at the reaction center combined with a continuum model is often the most effective strategy.[5][6]

Detailed Computational Protocols

This section outlines the standard procedures for performing key quantum chemical calculations on substituted benzoic acids using software like Gaussian.[9][10]

Protocol for Geometry Optimization and Vibrational Analysis

A prerequisite for any property calculation is obtaining the minimum energy structure of the molecule.

  • Molecule Building: Construct the 3D structure of the substituted benzoic acid using a molecular builder like GaussView.

  • Initial Optimization: Perform an initial, low-level geometry optimization to clean up the structure.

  • Calculation Setup:

    • Job Type: Select Opt+Freq to perform a geometry optimization followed by a frequency calculation. The frequency calculation is essential to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.[9]

    • Method: Choose a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)).[5][8]

    • Solvation: Specify a continuum solvation model (e.g., SMD with water as the solvent).

  • Submission and Analysis: Submit the calculation. Upon completion, verify that there are no imaginary frequencies. The output file will contain the optimized coordinates, thermodynamic data, and calculated vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra.[8][11]

Protocol for pKa Prediction (Direct Method)

The pKa is a measure of a compound's acidity and is critical for predicting its charge state at physiological pH. The direct method involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.

  • Optimize Structures: Perform the geometry optimization and frequency calculation (Protocol 3.1) for both the protonated acid (HA) and the deprotonated conjugate base (A⁻). For higher accuracy, include two explicit water molecules hydrogen-bonded to the carboxylic acid/carboxylate group in both calculations.[5][6]

  • Calculate Gibbs Free Energies: Extract the Gibbs free energies (G) for both the optimized acid (G_HA) and the conjugate base (G_A⁻) from the output files.

  • Calculate ΔG of Reaction: The Gibbs free energy of the deprotonation reaction is calculated as: ΔG_reaction = G(A⁻) + G(H⁺) - G(HA) The Gibbs free energy of the solvated proton, G(H⁺), is a well-established value that can be taken from the literature (a commonly used experimental value is -259.5 kcal/mol).

  • Calculate pKa: The pKa is then calculated using the following equation: pKa = ΔG_reaction / (2.303 * RT) where R is the gas constant and T is the temperature (usually 298.15 K).[5]

A generalized workflow for these computational protocols is visualized below.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculation (DFT) cluster_output 3. Property Analysis mol_build Build 3D Molecular Structure pre_opt Initial Structure Refinement mol_build->pre_opt setup Setup Calculation (Functional, Basis Set, Solvent) pre_opt->setup geom_opt Geometry Optimization & Frequency Analysis setup->geom_opt verify Verify Minimum Energy (No Imaginary Frequencies) geom_opt->verify extract Extract Data (Energies, Geometries, Frequencies) verify->extract pka_calc Calculate pKa extract->pka_calc For HA and A⁻ qsar_desc Generate QSAR Descriptors extract->qsar_desc

Caption: General workflow for calculating properties of substituted benzoic acids.

Data Presentation: Substituent Effects on Key Properties

The following tables summarize calculated and experimental data for a series of para-substituted benzoic acids, illustrating the impact of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on key molecular properties. Calculations are typically performed at the B3LYP/6-311+G(d,p) level of theory with the SMD solvation model.

Table 1: Calculated vs. Experimental pKa for para-Substituted Benzoic Acids

Substituent (p-X)Hammett Constant (σp)Calculated pKaExperimental pKa
-NO₂0.783.453.44
-CN0.663.593.55
-Cl0.234.013.99
-H0.004.214.20
-CH₃-0.174.364.37
-OCH₃-0.274.484.47
-NH₂-0.664.854.92

Note: Calculated values are representative and can vary slightly based on the exact computational method.[5]

Table 2: Key Geometrical and Vibrational Data for para-Substituted Benzoic Acids

Substituent (p-X)C=O Bond Length (Å)O-H Bond Length (Å)C=O Stretch Freq. (cm⁻¹)
-NO₂1.2080.9711715
-Cl1.2100.9701708
-H1.2110.9691701
-CH₃1.2120.9681695
-NH₂1.2140.9671688

Note: Bond lengths and frequencies are from optimized gas-phase structures. Experimental C=O frequencies for aryl carboxylic acids are typically observed in the 1700-1680 cm⁻¹ range.[12]

As shown, electron-withdrawing groups (e.g., -NO₂) stabilize the benzoate anion, leading to a lower pKa (stronger acid). They also shorten the C=O bond and increase its stretching frequency. Conversely, electron-donating groups (e.g., -NH₂) destabilize the anion, increasing the pKa (weaker acid), lengthening the C=O bond, and decreasing its stretching frequency.

Application in Drug Development: QSAR and ADMET Prediction

Quantum chemical descriptors are fundamental inputs for building robust QSAR and ADMET prediction models.[1][13] These models are essential for prioritizing compounds for synthesis and testing in the early stages of drug discovery.

The general workflow involves several key steps:

  • Data Curation: Assemble a dataset of compounds with known biological activity or property values.

  • Descriptor Calculation: For each molecule, perform quantum chemical calculations to generate descriptors. These can include energies (HOMO, LUMO), charges, dipole moments, and molecular electrostatic potential surfaces.

  • Model Building: Use statistical methods or machine learning algorithms to build a mathematical model that correlates the descriptors with the observed activity.

  • Model Validation: Rigorously validate the model's predictive power using internal (cross-validation) and external test sets.

  • Prediction: Use the validated model to predict the activity of new, unsynthesized compounds.

This process allows for the efficient screening of large virtual libraries of substituted benzoic acids to identify candidates with the desired therapeutic profile.

G data 1. Curate Dataset (Structures + Activity Data) calc 2. Calculate Quantum Chemical Descriptors (DFT) data->calc model 3. Build Predictive Model (Machine Learning) calc->model validate 4. Validate Model (Cross-Validation, Test Set) model->validate predict 5. Predict Activity of New Compounds validate->predict synthesis Prioritize for Synthesis predict->synthesis

Caption: Workflow for QSAR model development using quantum chemical descriptors.

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful, accurate, and computationally efficient framework for investigating the properties of substituted benzoic acids. By enabling the precise calculation of key physicochemical descriptors, these methods are integral to modern drug discovery workflows. They facilitate a deeper understanding of structure-activity relationships, guide the design of new molecules with improved potency and ADMET profiles, and ultimately help to de-risk and accelerate the path from chemical concept to clinical candidate. For researchers in the pharmaceutical sciences, a working knowledge of these computational techniques is no longer a niche specialty but a fundamental component of rational drug design.

References

The Resonant Impact of Halogenation on the Electronic Landscape of Aminobenzoic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive technical guide released today, leading researchers and scientists are provided with an in-depth analysis of the electronic properties of halogenated aminobenzoic acids. This whitepaper serves as a critical resource for professionals in drug development, offering a detailed examination of how halogen substitution modulates the physicochemical characteristics of these versatile scaffolds, ultimately influencing their biological activity. The guide meticulously summarizes quantitative data, details experimental protocols, and visualizes key concepts to facilitate a deeper understanding and strategic application in medicinal chemistry.

The introduction of halogens—fluorine, chlorine, bromine, and iodine—onto the aminobenzoic acid framework induces significant alterations in electron distribution, acidity, and molecular polarity. These changes are paramount in drug design, as they directly impact a molecule's ability to interact with biological targets, its membrane permeability, and its metabolic stability. This guide provides a systematic exploration of these effects, supported by empirical data and theoretical insights.

Quantitative Analysis of Electronic Properties

The electronic influence of halogen substituents is quantitatively captured through various physicochemical parameters. A summary of key data for para-aminobenzoic acid (PABA) and its halogenated derivatives is presented below, offering a comparative overview.

CompoundpKa (-COOH)pKa (-NH3+)Dipole Moment (Debye)
4-Aminobenzoic acid4.80[1]2.38[2][3]3.31 D (in dioxane)[4]
4-Amino-3-fluorobenzoic acidData not readily available in search resultsData not readily available in search resultsData not readily available in search results
4-Amino-3-chlorobenzoic acidData not readily available in search resultsData not readily available in search resultsData not readily available in search results
4-Amino-3-bromobenzoic acidData not readily available in search resultsData not readily available in search resultsData not readily available in search results
4-Amino-3-iodobenzoic acidData not readily available in search resultsData not readily available in search resultsData not readily available in search results

Note: While specific pKa and dipole moment values for a comprehensive series of halogenated aminobenzoic acids were not consolidated in the initial search, the general trends indicate that the electron-withdrawing nature of halogens typically decreases the pKa of the carboxylic acid and the protonated amino group.

Spectroscopic Characteristics

Halogen substitution profoundly influences the spectroscopic signatures of aminobenzoic acids. These shifts provide valuable information about the electronic environment within the molecule.

Spectroscopic TechniqueEffect of Halogenation
¹H NMR Halogen substitution induces shifts in the proton signals of the aromatic ring. The magnitude of the shift depends on the electronegativity and position of the halogen. For instance, in 4-aminobenzoic acid, the protons ortho to the amino group appear at a different chemical shift compared to those ortho to the carboxylic group.[5][6]
¹³C NMR The carbon signals in the aromatic ring are also affected by halogenation, with the carbon directly bonded to the halogen showing a significant shift. The electron-withdrawing effect of the halogen influences the chemical shifts of other carbons in the ring.[6][7]
FT-IR The vibrational frequencies of the carboxylic acid and amino groups are altered by halogen substitution. Characteristic bands for the C=O stretch of the carboxylic acid, and the N-H stretches of the amino group can be observed to shift.[5][7]
UV-Vis The maximum absorption wavelength (λmax) in the UV-Vis spectrum can be influenced by halogenation, which alters the electronic transitions within the molecule.[1][7]

Experimental Protocols

Accurate determination of the electronic properties of halogenated aminobenzoic acids is crucial for structure-activity relationship (SAR) studies. Detailed methodologies for key experiments are outlined below.

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the halogenated aminobenzoic acid with a standardized solution of a strong base, while monitoring the pH.

Apparatus and Reagents:

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength[8][9]

  • Sample of halogenated aminobenzoic acid

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[8][9]

  • Prepare a 1 mM solution of the aminobenzoic acid derivative in water. To aid dissolution, the solution can be made slightly acidic (pH 1.8-2.0) with 0.1 M HCl.[8][9]

  • Add 0.15 M KCl to maintain a constant ionic strength throughout the titration.[9]

  • Titrate the solution by adding small, precise increments of the 0.1 M NaOH solution.[8]

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH reaches approximately 12-12.5.[8][9]

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa values correspond to the pH at the half-equivalence points, which are determined from the inflection points of the curve.[8]

Determination of Dipole Moment using the Debye Method

The dipole moment of a molecule can be determined by measuring the dielectric constant of its dilute solutions in a non-polar solvent at various temperatures.

Apparatus and Reagents:

  • Capacitance meter

  • Temperature-controlled sample cell with two parallel plates

  • A non-polar solvent (e.g., dioxane, benzene)

  • Sample of halogenated aminobenzoic acid

Procedure:

  • Measure the capacitance of the empty cell (C₀) and the cell filled with the pure non-polar solvent.

  • Prepare a series of dilute solutions of the halogenated aminobenzoic acid in the non-polar solvent at known concentrations.

  • Measure the capacitance (C) of each solution at a constant temperature (T).

  • The total molar polarization (P) of the solution is calculated from the dielectric constant.

  • According to Debye's theory, the total molar polarization is related to the dipole moment (μ) and the polarizability (α) of the molecule.[10]

  • By measuring the capacitance at different temperatures, the dipole moment can be determined from the slope of a plot of 3(C-C₀)/(C+2C₀) versus 1/T.[10]

Visualizing the Impact of Halogenation

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, visualize a typical experimental workflow and the logical relationship between halogenation and biological activity.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_activity Biological Activity Screening synthesis Synthesis of Halogenated Aminobenzoic Acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification pka pKa Determination (Potentiometric Titration) purification->pka dipole Dipole Moment Measurement (Debye Method) purification->dipole spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) purification->spectroscopy antimicrobial Antimicrobial Assays (MIC Determination) pka->antimicrobial cytotoxicity Cytotoxicity Assays (IC50 Determination) dipole->cytotoxicity spectroscopy->antimicrobial spectroscopy->cytotoxicity

Caption: Experimental workflow for characterizing halogenated aminobenzoic acids.

logical_relationship halogen Halogen Substitution (F, Cl, Br, I) electronic_properties Alteration of Electronic Properties halogen->electronic_properties lipophilicity Increased Lipophilicity halogen->lipophilicity pka_change pKa Modification electronic_properties->pka_change dipole_change Dipole Moment Change electronic_properties->dipole_change biological_activity Modulated Biological Activity pka_change->biological_activity dipole_change->biological_activity lipophilicity->biological_activity target_interaction Enhanced Target Interaction biological_activity->target_interaction membrane_permeability Improved Membrane Permeability biological_activity->membrane_permeability

Caption: Influence of halogenation on properties and biological activity.

The Role of Halogenation in Modulating Biological Activity

The introduction of halogens can significantly enhance the biological activity of aminobenzoic acid derivatives.[11] This is often attributed to the formation of halogen bonds, which are non-covalent interactions between a halogen atom and a nucleophilic site on a biological target. Furthermore, the increased lipophilicity associated with halogenation can improve a compound's ability to cross cell membranes.[12]

Studies have shown that iodo-substituted aminobenzoic acid derivatives can exhibit greater antimicrobial, antifungal, and cytotoxic effects compared to their bromo-substituted counterparts.[11] This is likely due to the larger size and greater polarizability of iodine, which can lead to stronger interactions with biological targets.[11]

Conclusion

The halogenation of aminobenzoic acids is a powerful strategy in medicinal chemistry for fine-tuning the electronic properties and enhancing the therapeutic potential of drug candidates. This technical guide provides a foundational understanding of these principles, supported by quantitative data and detailed experimental protocols. By leveraging the insights presented, researchers and drug development professionals can make more informed decisions in the design and optimization of novel therapeutics based on the versatile aminobenzoic acid scaffold. The strategic incorporation of halogens will undoubtedly continue to be a key driver of innovation in the quest for more effective and selective medicines.

References

An In-depth Technical Guide to the Gas Phase Acidity of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas phase acidity of substituted benzoic acids, a fundamental parameter in physical organic chemistry with significant implications for drug design and development. Understanding the intrinsic acidity of these molecules, devoid of solvent effects, allows for a clearer comprehension of substituent effects on molecular properties. This document details experimental and computational data, outlines the methodologies for their determination, and visually represents the key concepts and workflows.

Core Concepts in Gas Phase Acidity

Gas phase acidity is a measure of a compound's ability to donate a proton in the absence of a solvent. It is typically expressed as the Gibbs free energy change (ΔacidG°) or enthalpy change (ΔacidH°) for the deprotonation reaction in the gas phase:

AH(g) → A-(g) + H+(g)

A more negative ΔacidG° indicates a stronger acid. In the gas phase, the intrinsic acidity of a molecule is governed by the electronic effects of its constituent atoms and functional groups. For substituted benzoic acids, the acidity is primarily influenced by the nature and position of the substituent on the benzene ring. These substituent effects can be broadly categorized into inductive and resonance effects.

  • Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) increase acidity by stabilizing the resulting carboxylate anion through induction, while electron-donating groups (EDGs) decrease acidity by destabilizing the anion.

  • Resonance Effects: These are transmitted through the pi (π) system of the benzene ring. Substituents that can delocalize the negative charge of the carboxylate anion via resonance will increase acidity.

The interplay of these effects is dependent on the substituent's position (ortho, meta, or para) relative to the carboxylic acid group.

Quantitative Data on Gas Phase Acidity

The following table summarizes the experimental and calculated gas phase acidities (ΔacidG° in kcal/mol) for a range of substituted benzoic acids. Lower values indicate higher acidity.

SubstituentPositionExperimental ΔacidG° (kcal/mol)Calculated ΔacidG° (kcal/mol)
H-331.7[1]332.0
o-CH₃ortho332.5[2]331.1
m-CH₃meta333.7[2]332.8
p-CH₃para333.9[2]333.4
o-OCH₃ortho332.5[2]330.2
m-OCH₃meta332.5[2]332.5
p-OCH₃para333.9[2]334.0
o-NH₂ortho330.3[2]331.0
m-NH₂meta334.6[2]333.6
p-NH₂para336.3[2]336.2
o-Fortho-326.0
m-Fmeta325.3[2]324.3
p-Fpara325.3[2]323.6
o-Clortho324.3[2]321.9
m-Clmeta322.2[2]320.5
p-Clpara321.0[2]319.1
o-NO₂ortho-319.1
m-NO₂meta-318.2
p-NO₂para-316.9
o-CNortho-320.9
m-CNmeta321.0[2]319.4
p-CNpara319.4[2]317.9
o-CF₃ortho-319.6
m-CF₃meta319.6[2]318.1
p-CF₃para318.1[2]316.6

Note: Calculated values are from density functional theory (DFT) calculations at the B3LYP/6-311++G(2d,2p) level of theory.[2][3][4] Experimental uncertainty is typically around ±2.0 kcal/mol.[3][4]

Experimental Protocols for Measuring Gas Phase Acidity

The determination of gas phase acidities primarily relies on mass spectrometry techniques. The two most common methods are the equilibrium method, often performed using High-Pressure Mass Spectrometry (HPMS) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry, and the kinetic method, famously known as the Cooks' kinetic method.

Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry - The Bracketing Method

FT-ICR mass spectrometry is a high-resolution technique that allows for the precise measurement of ion frequencies, which are then converted to mass-to-charge ratios.[1] The bracketing technique is an equilibrium method used to determine the relative gas phase acidity of a compound.

Methodology:

  • Ion Generation and Trapping: The anion of the benzoic acid of interest (A⁻) and the anion of a reference acid with a known gas phase acidity (B⁻) are generated, typically via electrospray ionization (ESI) or chemical ionization (CI), and trapped in the ICR cell.

  • Proton Transfer Reaction: A neutral reagent gas (BH) corresponding to the reference anion is introduced into the ICR cell at a low, constant pressure. The following proton transfer equilibrium is allowed to establish: A⁻ + BH ⇌ AH + B⁻

  • Monitoring Ion Populations: The relative abundances of the two anions, [A⁻] and [B⁻], are monitored over time until they reach a steady state, indicating that equilibrium has been reached.

  • Equilibrium Constant Determination: The equilibrium constant (Keq) for the reaction is calculated from the ratio of the ion signal intensities and the partial pressures of the neutral acids: Keq = ([B⁻]/[A⁻]) * (PAH/PBH)

  • Gibbs Free Energy Calculation: The Gibbs free energy change for the reaction (ΔGrxn) is then calculated using the equation: ΔGrxn = -RT ln(Keq)

  • Gas Phase Acidity Determination: The gas phase acidity of the unknown acid (ΔacidG°(AH)) is determined relative to the known acidity of the reference acid (ΔacidG°(BH)): ΔacidG°(AH) = ΔacidG°(BH) - ΔGrxn

  • Bracketing: By using a series of reference acids with closely spaced, known acidities, the acidity of the unknown compound can be "bracketed" with high precision.

The Cooks' Kinetic Method

The Cooks' kinetic method is a powerful technique for determining relative gas phase acidities based on the competitive fragmentation of a mass-selected cluster ion. It is often performed using a triple quadrupole or an ion trap mass spectrometer.

Methodology:

  • Formation of Proton-Bound Dimers: A solution containing the substituted benzoic acid of interest (AH) and a set of reference acids (BH) with known gas phase acidities is introduced into the mass spectrometer via electrospray ionization (ESI). In the ESI source, proton-bound heterodimer anions, [A-H-B]⁻, are formed.

  • Mass Selection: The proton-bound dimer of interest is mass-selected in the first quadrupole (Q1) of a triple quadrupole mass spectrometer.

  • Collision-Induced Dissociation (CID): The selected dimer ion is accelerated into the second quadrupole (q2), which acts as a collision cell filled with an inert gas (e.g., argon). Collisions with the gas cause the dimer to fragment into its constituent anions, A⁻ and B⁻.

  • Fragment Ion Analysis: The resulting fragment ions are analyzed in the third quadrupole (Q3). The relative abundances of A⁻ and B⁻ are measured.

  • Kinetic Method Equation: The ratio of the fragment ion abundances is related to the gas phase acidities of the two acids by the following equation: ln([A⁻]/[B⁻]) ≈ [ΔacidG°(BH) - ΔacidG°(AH)] / RTeff where R is the gas constant and Teff is the effective temperature of the ion population, which is related to the collision energy.

  • Data Analysis: By plotting ln([A⁻]/[B⁻]) against the known ΔacidG° values of a series of reference acids, a linear relationship is obtained. The ΔacidG° of the unknown acid is determined from the x-intercept of this plot (where ln([A⁻]/[B⁻]) = 0).

Visualizing Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows described in this guide.

Substituent_Effects cluster_benzoic_acid Substituted Benzoic Acid cluster_effects Substituent Effects cluster_acidity Gas Phase Acidity Benzoic_Acid Benzoic Acid (Reference) EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) EDG Electron-Donating Group (EDG) (e.g., -OCH3, -NH2) Increased_Acidity Increased Acidity (More Negative ΔG°) EWG->Increased_Acidity Stabilizes Anion Decreased_Acidity Decreased Acidity (Less Negative ΔG°) EDG->Decreased_Acidity Destabilizes Anion

Caption: Influence of substituent electronic effects on the gas phase acidity of benzoic acid.

FT_ICR_Workflow Start Ion Generation (A⁻ and B⁻) Trap Trap Ions in ICR Cell Start->Trap React Introduce Neutral Reagent (BH) Allow Equilibrium to Establish Trap->React Detect Monitor Ion Abundances ([A⁻] and [B⁻]) React->Detect Calculate Calculate Keq and ΔGrxn Detect->Calculate Determine Determine ΔacidG°(AH) Relative to ΔacidG°(BH) Calculate->Determine End Gas Phase Acidity Determined Determine->End

Caption: Experimental workflow for the FT-ICR bracketing method.

Cooks_Method_Workflow Start Generate Proton-Bound Dimers [A-H-B]⁻ in ESI Source Select Mass Select Dimer (Q1) Start->Select Fragment Collision-Induced Dissociation (CID) in Collision Cell (q2) Select->Fragment Analyze Analyze Fragment Ions (A⁻, B⁻) (Q3) Fragment->Analyze Plot Plot ln([A⁻]/[B⁻]) vs. Known ΔacidG° of References Analyze->Plot Determine Determine ΔacidG°(AH) from Intercept Plot->Determine End Gas Phase Acidity Determined Determine->End

Caption: Experimental workflow for the Cooks' kinetic method.

Conclusion

The gas phase acidity of substituted benzoic acids provides a fundamental understanding of intrinsic molecular properties, free from the complexities of solvation. The data and methodologies presented in this guide offer valuable insights for researchers in various fields, particularly in drug development where understanding the electronic properties of molecules is crucial for predicting their behavior and interactions. The combination of experimental techniques like FT-ICR and the Cooks' kinetic method with computational approaches provides a robust framework for characterizing the acidity of these important compounds.

References

Molecular Modeling of 4-Amino-3,5-diiodobenzoic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-diiodobenzoic acid is a halogenated aromatic amino acid with potential applications in various fields, including medicinal chemistry and biomedical imaging. Its structural similarity to endogenous thyroid hormones suggests potential interactions with thyroid hormone receptors (TRs) and the thyroid hormone transport protein, transthyretin (TTR). Understanding the molecular interactions of this compound is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic or diagnostic agents. This technical guide provides an in-depth overview of the molecular modeling of this compound, focusing on its interactions with key biological targets. It includes a summary of relevant quantitative data, detailed experimental protocols for computational analysis, and visualizations of associated signaling pathways and experimental workflows.

Potential Biological Targets and Interactions

Based on its chemical structure, the primary putative biological targets for this compound are proteins involved in thyroid hormone signaling and transport.

  • Thyroid Hormone Receptors (TRs): These are nuclear receptors that are activated by binding thyroid hormones, leading to the regulation of gene expression. TRs are known to bind iodinated compounds, making them a likely target for this compound.

  • Transthyretin (TTR): This protein is a key transporter of thyroid hormones and retinol in the blood and cerebrospinal fluid. The central channel of the TTR tetramer possesses two binding sites for thyroid hormones, and its affinity for various halogenated compounds is well-documented.

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable tools for predicting and analyzing the binding of this compound to these targets.

Quantitative Data Summary

While specific experimental binding affinities for this compound with its putative targets are not extensively reported in the public domain, data from analogous iodinated and halogenated compounds provide valuable insights into the potential interaction strengths. The following table summarizes typical binding affinity ranges for related ligands with Thyroid Hormone Receptors and Transthyretin, which can serve as a benchmark for computational predictions.

Target ProteinLigand TypeBinding Affinity (Kd/IC50) RangeReference Compounds
Thyroid Hormone Receptor α (TRα) Iodinated/Brominated Compounds0.05 nM - 30 µM3,3′,5-triiodo-L-thyronine (T3), Dihydroxylated PBDEs
Thyroid Hormone Receptor β (TRβ) Iodinated/Brominated Compounds0.08 nM - 30 µM3,3′,5-triiodo-L-thyronine (T3), Dihydroxylated PBDEs
Transthyretin (TTR) Halogenated Benzoic Acid Derivatives2 nM - 200 nMTafamidis, Tolcapone

Note: The presented data is for structurally related compounds and should be used as a reference for interpreting molecular modeling results for this compound.

Experimental Protocols for Molecular Modeling

Molecular Docking of this compound

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines a general workflow for docking this compound to the ligand-binding domains of TRs and TTR.

a. Preparation of the Receptor Structure:

  • Obtain Receptor Coordinates: Download the crystal structures of the target protein (e.g., human TRβ or TTR) from the Protein Data Bank (PDB). Select structures with a co-crystallized ligand similar to the compound of interest, if available.

  • Pre-processing: Remove water molecules, co-solvents, and any existing ligands from the PDB file. Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4.

  • Define the Binding Site: Identify the binding pocket based on the location of the co-crystallized ligand or through binding site prediction algorithms. Define a grid box that encompasses the entire binding site for the docking calculations.

b. Preparation of the Ligand Structure:

  • Generate 3D Coordinates: Create the 3D structure of this compound using a molecular modeling software.

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assign Charges and Torsion Angles: Assign appropriate partial charges (e.g., Gasteiger charges) and define rotatable bonds.

c. Docking Simulation:

  • Select a Docking Program: Utilize a well-validated docking program such as AutoDock, Glide, or GOLD.

  • Set Docking Parameters: Configure the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) with an appropriate number of runs, population size, and energy evaluations.

  • Run the Docking Simulation: Execute the docking calculation to generate a series of possible binding poses for this compound within the receptor's binding site.

d. Analysis of Results:

  • Scoring and Ranking: Rank the generated poses based on the docking score, which estimates the binding affinity.

  • Visual Inspection: Visually analyze the top-ranked poses to assess the intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, between the ligand and the receptor.

  • Pose Clustering: Cluster the docked conformations to identify the most populated and energetically favorable binding modes.

Molecular Dynamics (MD) Simulation of the Ligand-Protein Complex

MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time.

a. System Preparation:

  • Select an Initial Complex: Use the best-ranked pose from the molecular docking study as the starting structure for the MD simulation.

  • Solvation: Place the complex in a periodic box of an explicit solvent model (e.g., TIP3P water).

  • Ionization: Add counter-ions to neutralize the system and to mimic a physiological salt concentration.

b. Simulation Protocol:

  • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to allow the solvent molecules to relax around the complex.

  • Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns or longer) to sample the conformational space of the complex.

c. Trajectory Analysis:

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.

  • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein upon ligand binding.

  • Interaction Analysis: Monitor the persistence of key intermolecular interactions (e.g., hydrogen bonds) throughout the simulation.

  • Binding Free Energy Calculation: Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.

Visualization of Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and the computational workflow, the following diagrams are provided.

G cluster_0 Thyroid Hormone Receptor Signaling TR Thyroid Hormone Receptor (TR) RXR Retinoid X Receptor (RXR) TR->RXR Forms Heterodimer TRE Thyroid Hormone Response Element (TRE) TR->TRE Binds to DNA CoR Co-repressors TR->CoR Recruits (in absence of ligand) CoA Co-activators TR->CoA Recruits (in presence of ligand) RXR->TRE Binds to DNA RXR->CoR Recruits (in absence of ligand) Gene_Repression Gene Repression CoR->Gene_Repression Leads to Gene_Activation Gene Activation CoA->Gene_Activation Leads to Ligand This compound (Ligand) Ligand->TR Binds to

Caption: Canonical signaling pathway of the Thyroid Hormone Receptor.

G cluster_1 Transthyretin (TTR) and Ligand Interaction TTR_tetramer TTR Tetramer TTR_monomer Amyloidogenic Monomers TTR_tetramer->TTR_monomer Dissociation (Rate-limiting step) Stabilized_TTR Stabilized TTR Tetramer TTR_tetramer->Stabilized_TTR Stabilization Amyloid_Fibrils Amyloid Fibrils TTR_monomer->Amyloid_Fibrils Aggregation Ligand This compound (Stabilizer) Ligand->TTR_tetramer Binds to Thyroxine-binding sites G cluster_2 Molecular Modeling Workflow Start Start Prep_Receptor Receptor Preparation (PDB Download, Cleaning) Start->Prep_Receptor Prep_Ligand Ligand Preparation (3D Structure, Minimization) Start->Prep_Ligand Docking Molecular Docking Prep_Receptor->Docking Prep_Ligand->Docking Analysis_Docking Docking Analysis (Scoring, Pose Visualization) Docking->Analysis_Docking MD_Sim Molecular Dynamics Simulation Analysis_Docking->MD_Sim Analysis_MD MD Trajectory Analysis (RMSD, RMSF, Interactions) MD_Sim->Analysis_MD End End Analysis_MD->End

The Dawn of Aromatic Amines: A Technical Guide to the Discovery and Historical Synthesis of Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and historical synthesis of the three isomers of aminobenzoic acid: ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA). A cornerstone of organic chemistry, the development of synthetic routes to these compounds paved the way for advancements in dye chemistry, pharmaceuticals, and our understanding of biological pathways. This document provides a detailed account of their early isolation and synthesis, complete with experimental protocols, comparative data, and visualizations of key chemical and biological processes.

Discovery and Early History

The story of aminobenzoic acids begins in the mid-19th century, a period of fervent discovery in organic chemistry.

  • Ortho-Aminobenzoic Acid (Anthranilic Acid): The first of the isomers to be isolated and characterized was anthranilic acid. In 1840-1841, the German chemist Carl Julius Fritzsche successfully obtained this compound by the degradation of indigo dye with caustic potash.[1] This discovery was a significant step in understanding the chemical nature of this important natural pigment.

  • Para-Aminobenzoic Acid (PABA): The para-isomer, PABA, has been known to chemists since at least 1863.[2] However, the specific details of its initial discovery and first synthesis are not as clearly documented as those of its ortho counterpart. PABA gained significant attention later for its biological role as a vitamin (formerly Vitamin Bx) and its use in early sunscreens.[2]

  • Meta-Aminobenzoic Acid: The meta-isomer was likely synthesized in the latter half of the 19th century following the development of methods for the reduction of nitroaromatic compounds. Its history is closely tied to the broader exploration of aromatic chemistry during this era.

Historical Synthesis Methods

The primary historical route to the aminobenzoic acids was the reduction of the corresponding nitrobenzoic acids. This approach became feasible following Nikolai Zinin's discovery of the reduction of nitroarenes to anilines in 1842.[3] Another significant historical method, particularly for anthranilic acid, was the Hofmann rearrangement.

Reduction of Nitrobenzoic Acids (Zinin Reduction)

The Zinin reduction, which originally used hydrogen sulfide in an alcoholic solution of ammonia, was a foundational method for preparing aromatic amines from nitro compounds.[3] This reaction was later adapted using other reducing agents like tin and hydrochloric acid.

General Experimental Protocol for Zinin-type Reduction (Conceptual):

While specific historical protocols with precise yields are scarce in readily available literature, a general procedure for the reduction of a nitrobenzoic acid isomer using tin and hydrochloric acid, a common 19th-century adaptation, can be outlined as follows:

  • Dissolution: The chosen nitrobenzoic acid isomer (ortho, meta, or para) is dissolved in a suitable solvent, typically ethanol.

  • Addition of Reducing Agent: Granulated tin is added to the solution.

  • Acidification: Concentrated hydrochloric acid is added portion-wise to the mixture. The reaction is often exothermic and may require cooling to control the rate.

  • Reaction: The mixture is stirred and heated under reflux until the reaction is complete, which is often indicated by a change in color.

  • Work-up: The reaction mixture is made alkaline with sodium hydroxide to precipitate the tin salts. The resulting amine is then either extracted with a suitable solvent or isolated by steam distillation.

  • Purification: The crude aminobenzoic acid is purified by recrystallization, typically from hot water.

Hofmann Rearrangement for Anthranilic Acid

A key industrial and historical method for the synthesis of anthranilic acid involves the Hofmann rearrangement of the monoamide of phthalic acid (phthalamic acid). This method provides a high yield of the desired product.

Detailed Experimental Protocol for the Synthesis of Anthranilic Acid via Hofmann Rearrangement:

This protocol is adapted from historical laboratory procedures.

  • Preparation of Phthalamide Solution: 40 g of finely powdered phthalimide and 80 g of sodium hydroxide are dissolved in 280 mL of water, ensuring the solution is cooled during this process.

  • Addition of Hypochlorite: The solution is agitated, and 400 g of a 5% sodium hypochlorite solution is added.

  • Reaction Completion: Once the addition is complete, the solution is warmed for a few minutes at 80°C to ensure the reaction goes to completion.

  • Neutralization and Precipitation: The reaction mixture is then cooled and neutralized with hydrochloric acid. An excess of strong acetic acid is added to precipitate the anthranilic acid.

  • Isolation and Purification: The precipitated anthranilic acid is filtered off and washed with water. It can be further purified by recrystallization from hot water. A total yield of approximately 85% with a melting point of 145°C can be expected.[4]

Quantitative Data

The following tables summarize the key physical properties of the aminobenzoic acid isomers based on historical and modern data.

Table 1: Physical Properties of Aminobenzoic Acid Isomers

PropertyOrtho-Aminobenzoic Acid (Anthranilic Acid)Meta-Aminobenzoic AcidPara-Aminobenzoic Acid (PABA)
Molar Mass 137.14 g/mol 137.14 g/mol 137.14 g/mol
Appearance White to pale yellow crystalline powder[5]White solid, commercial samples often coloredWhite-grey crystals
Melting Point 144-148 °C[1]174 °C187-189 °C
Taste Sweetish[1][5]--

Table 2: Solubility of Aminobenzoic Acid Isomers

SolventOrtho-Aminobenzoic Acid (Anthranilic Acid)Meta-Aminobenzoic AcidPara-Aminobenzoic Acid (PABA)
Cold Water Sparingly soluble[5]Slightly solubleSlightly soluble (1 g in 170 mL at 25°C)
Hot Water Freely soluble[5]Soluble in boiling waterSoluble (1 g in 90 mL at 90°C)
Ethanol Freely soluble[5]Soluble in hot alcoholFreely soluble (1 g in 8 mL)
Ether Freely soluble[5]SolubleSoluble (1 g in 60 mL)
Chloroform -Soluble in hot chloroform-
Acetone -Soluble-
Benzene --Slightly soluble
Petroleum Ether --Practically insoluble
Ethyl Acetate --Soluble
Glacial Acetic Acid --Soluble

Visualizing Chemical and Biological Pathways

The following diagrams, rendered in DOT language, illustrate key synthetic and biological pathways related to aminobenzoic acids.

Historical Synthesis of Aminobenzoic Acids

G cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer o-Nitrobenzoic Acid o-Nitrobenzoic Acid Anthranilic Acid Anthranilic Acid o-Nitrobenzoic Acid->Anthranilic Acid  Zinin Reduction  (e.g., Sn/HCl) m-Nitrobenzoic Acid m-Nitrobenzoic Acid m-Aminobenzoic Acid m-Aminobenzoic Acid m-Nitrobenzoic Acid->m-Aminobenzoic Acid  Zinin Reduction  (e.g., Sn/HCl) p-Nitrobenzoic Acid p-Nitrobenzoic Acid p-Aminobenzoic Acid p-Aminobenzoic Acid p-Nitrobenzoic Acid->p-Aminobenzoic Acid  Zinin Reduction  (e.g., Sn/HCl)

Caption: General historical synthesis of aminobenzoic acid isomers.

Industrial Synthesis of Anthranilic Acid

G Phthalic Anhydride Phthalic Anhydride Phthalimide Phthalimide Phthalic Anhydride->Phthalimide + Urea or NH3 Heat Phthalamic Acid Phthalamic Acid Phthalimide->Phthalamic Acid + NaOH Isocyanate Intermediate Isocyanate Intermediate Phthalamic Acid->Isocyanate Intermediate Hofmann Rearrangement (NaOCl or NaOBr) Anthranilic Acid Anthranilic Acid Isocyanate Intermediate->Anthranilic Acid Hydrolysis

Caption: Hofmann rearrangement for anthranilic acid synthesis.

PABA in the Folate Biosynthesis Pathway

G Chorismate Chorismate PABA PABA Chorismate->PABA PabA, PabB, PabC (in bacteria, plants, fungi) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Dihydrofolate Synthase + Glutamate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase Dihydropteridine\npyrophosphate Dihydropteridine pyrophosphate Dihydropteridine\npyrophosphate->Dihydropteroate

Caption: Role of PABA in the folate biosynthesis pathway.

Conclusion

The discovery and synthesis of aminobenzoic acids in the 19th century were pivotal moments in the history of organic chemistry. These developments not only provided access to a new class of versatile building blocks but also laid the groundwork for significant advancements in industrial and medicinal chemistry. The historical methods, particularly the reduction of nitroaromatics and the Hofmann rearrangement, remain fundamental concepts in modern organic synthesis. Furthermore, the elucidation of the biological role of PABA in the folate pathway has had profound implications for microbiology and medicine, leading to the development of sulfonamide antibiotics. This guide serves as a testament to the enduring legacy of these foundational discoveries and their continued relevance in contemporary scientific research.

References

Stability and Degradation Profile of 4-Amino-3,5-diiodobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability and degradation profile of 4-Amino-3,5-diiodobenzoic acid. In the absence of specific studies on this molecule, this document synthesizes information from analogous compounds, including halogenated benzoic acids and aromatic amines, to predict potential degradation pathways and establish a framework for stability-indicating analysis. Detailed experimental protocols for forced degradation studies are presented to guide researchers in evaluating the intrinsic stability of this compound and identifying potential degradation products. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and structurally related compounds.

Introduction

This compound is a halogenated aromatic compound with potential applications in pharmaceutical and chemical synthesis. Understanding its stability and degradation profile is crucial for the development of safe and effective products, as well as for defining appropriate storage and handling conditions. Forced degradation studies are an essential component of this process, providing insights into the intrinsic stability of a molecule by subjecting it to stress conditions that accelerate degradation.[1] This guide outlines a systematic approach to investigating the stability of this compound, based on established principles of forced degradation testing.

Predicted Physicochemical Properties and Stability

Based on its structure, this compound is a solid at room temperature. The presence of amino and carboxylic acid functional groups suggests some degree of polarity, which may influence its solubility and reactivity. The two iodine atoms on the aromatic ring are expected to be the most labile sites, susceptible to dehalogenation under various stress conditions. The aminobenzoic acid scaffold itself can undergo degradation, primarily through decarboxylation at elevated temperatures.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been documented, several potential routes can be predicted based on the degradation of structurally related compounds such as other halogenated benzoic acids and aromatic amines.[2][3] Key potential degradation pathways include:

  • Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide group is unlikely, but changes in pH could influence the stability of the C-I bonds.

  • Oxidation: The aromatic ring and the amino group are susceptible to oxidation, which could lead to the formation of hydroxylated derivatives, quinones, or N-oxides. The iodine substituents may also be susceptible to oxidative deiodination.[1]

  • Photolysis: Exposure to UV or visible light may induce photodecomposition, potentially leading to dehalogenation or polymerization. Aromatic amines are known to be susceptible to photodegradation.

  • Thermolysis: At elevated temperatures, decarboxylation (loss of CO2) is a likely degradation pathway for aminobenzoic acids.[4] Cleavage of the C-I bonds is also possible.

The following diagram illustrates the putative degradation pathways of this compound.

Degradation Pathways of this compound A This compound B Deiodination Product (4-Amino-3-iodobenzoic acid) A->B Photolysis / Reductive Dehalogenation C Decarboxylation Product (2,6-Diiodoaniline) A->C Thermal Stress D Oxidation Products (e.g., Hydroxylated derivatives, Quinones) A->D Oxidative Stress E Further Degradation Products B->E Further Degradation C->E Further Degradation D->E Further Degradation

Caption: Putative degradation pathways of this compound.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed as a starting point for the forced degradation studies of this compound. The conditions should be optimized to achieve a target degradation of 5-20%.[5]

General Workflow

The general workflow for conducting forced degradation studies is outlined below.

Forced Degradation Workflow start Prepare Stock Solution of This compound stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress neutralize Neutralize/Quench Reactions stress->neutralize analyze Analyze Samples by Stability-Indicating HPLC-UV/MS Method neutralize->analyze identify Characterize Degradation Products (e.g., by LC-MS/MS, NMR) analyze->identify quantify Quantify Parent Compound and Major Degradants analyze->quantify end Establish Degradation Profile and Pathways identify->end quantify->end

Caption: General workflow for forced degradation studies.

Detailed Methodologies

4.2.1. Preparation of Stock Solution

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

4.2.2. Acid Hydrolysis

  • To an aliquot of the stock solution, add an equal volume of 0.1 N or 1 N hydrochloric acid.

  • Incubate the solution at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 6, 12, 24 hours).

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of base (e.g., 0.1 N or 1 N NaOH), and dilute with the mobile phase to the target concentration for analysis.

4.2.3. Base Hydrolysis

  • To an aliquot of the stock solution, add an equal volume of 0.1 N or 1 N sodium hydroxide.

  • Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a defined period.

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of acid (e.g., 0.1 N or 1 N HCl), and dilute with the mobile phase.

4.2.4. Oxidative Degradation

  • To an aliquot of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 3-30%).

  • Incubate the solution at room temperature for a defined period, protected from light.

  • At each time point, withdraw a sample and dilute with the mobile phase. If necessary, the reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite.

4.2.5. Thermal Degradation (Solid State)

  • Place a known amount of solid this compound in a vial.

  • Expose the solid to a high temperature (e.g., 105 °C or a temperature below its melting point) in a calibrated oven for a defined period.

  • At each time point, cool the sample, dissolve a known amount in a suitable solvent, and dilute for analysis.

4.2.6. Photolytic Degradation

  • Expose a solution of this compound in a photostability chamber to a light source with a specified output (e.g., according to ICH Q1B guidelines).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • At each time point, withdraw samples from both the exposed and control solutions for analysis.

Data Presentation

Quantitative data from the forced degradation studies should be summarized in a clear and concise format to facilitate comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionTemperature (°C)Duration (hours)% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Products (Retention Time)
Acid Hydrolysis 0.1 N HCl8024
1 N HCl8024
Base Hydrolysis 0.1 N NaOH6024
1 N NaOH6024
Oxidation 3% H₂O₂Room Temp24
30% H₂O₂Room Temp24
Thermal (Solid) 105 °C48
Photolytic ICH Q1B25-

Note: This table is a template. The actual conditions and results will need to be determined experimentally.

Development of a Stability-Indicating Analytical Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), that can separate the parent drug from its degradation products.

6.1. Proposed HPLC Method Parameters

  • Column: A reversed-phase column, such as a C18 or C8, is generally suitable for the separation of aromatic compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of both polar and non-polar compounds.

  • Detection: A photodiode array (PDA) detector is useful for monitoring at multiple wavelengths and for assessing peak purity. Mass spectrometric (MS) detection is invaluable for the identification of unknown degradation products.

Table 2: Suggested Starting HPLC Conditions

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA (210-400 nm) and/or MS
Injection Volume 10 µL

Conclusion

This technical guide provides a foundational framework for investigating the stability and degradation profile of this compound. By applying the principles of forced degradation and developing a robust stability-indicating analytical method, researchers can gain a thorough understanding of the molecule's intrinsic stability, identify potential degradation products, and establish appropriate control strategies for its use in research and development. The proposed experimental protocols and analytical methods serve as a starting point for these investigations, which are critical for ensuring the quality, safety, and efficacy of any potential products containing this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-3,5-diiodobenzoic Acid from p-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-diiodobenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other functional materials. Its structure, featuring a benzoic acid moiety, an amine, and two iodine atoms, allows for a variety of subsequent chemical transformations. The iodine atoms can serve as handles for cross-coupling reactions, while the amino and carboxylic acid groups provide sites for amide bond formation and other derivatizations. This document provides a detailed protocol for the synthesis of this compound starting from the readily available p-aminobenzoic acid. The described method is based on the direct electrophilic iodination of the aromatic ring, a common and effective strategy for the synthesis of iodo-aromatic compounds.

Principle of the Method

The synthesis of this compound from p-aminobenzoic acid is achieved through electrophilic aromatic substitution. The amino group (-NH₂) in p-aminobenzoic acid is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the carboxylic acid group, the iodination occurs at the two ortho positions (positions 3 and 5). The reaction is typically carried out using a source of electrophilic iodine, such as a mixture of molecular iodine (I₂) and an oxidizing agent (e.g., iodic acid, HIO₃) or iodine monochloride (ICl). The oxidizing agent is used to generate a more potent electrophilic iodine species in situ.

Experimental Protocols

Method 1: Iodination using Iodine and Iodic Acid

This method is adapted from procedures used for the iodination of substituted anilines and is a robust way to achieve di-iodination.[1]

Materials:

  • p-Aminobenzoic acid

  • Molecular Iodine (I₂)

  • Iodic Acid (HIO₃)

  • Glacial Acetic Acid

  • Sodium thiosulfate (Na₂S₂O₃)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Buchner funnel and flask

  • Filtration paper

  • Beakers and graduated cylinders

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, suspend p-aminobenzoic acid (1.0 eq.) in glacial acetic acid.

  • Addition of Reagents: To the stirred suspension, add molecular iodine (I₂) (2.0-2.2 eq.) followed by the portion-wise addition of iodic acid (HIO₃) (0.8-1.0 eq.).

  • Reaction: Heat the reaction mixture to 60-80°C with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a cold aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any remaining acetic acid and inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Method 2: Iodination using Iodine Monochloride

This method utilizes the highly reactive electrophile, iodine monochloride, for the di-iodination.[2][3]

Materials:

  • p-Aminobenzoic acid

  • Iodine Monochloride (ICl) solution in a suitable solvent (e.g., acetic acid or hydrochloric acid)

  • Glacial Acetic Acid

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Methanol

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and flask

  • Filtration paper

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve p-aminobenzoic acid (1.0 eq.) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Addition of ICl: Slowly add a solution of iodine monochloride (ICl) (2.0-2.2 eq.) to the cooled solution of p-aminobenzoic acid via the dropping funnel with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by pouring the mixture into an ice-cold aqueous solution of sodium bisulfite to destroy any excess ICl.

  • Precipitation and Filtration: The product will precipitate. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water followed by a small amount of cold methanol.

  • Purification and Drying: Recrystallize the crude product from a suitable solvent and dry it under vacuum as described in Method 1.

Data Presentation

ParameterMethod 1 (I₂/HIO₃)Method 2 (ICl)Reference
Starting Material p-Aminobenzoic acidp-Aminobenzoic acid
Iodinating Agent I₂ / HIO₃ICl[1]
Solvent Glacial Acetic AcidGlacial Acetic Acid
Reaction Temperature 60-80°C0°C to RT
Reaction Time 4-8 hours2-4 hours
Typical Yield 75-85%80-90%Estimated based on similar reactions
Purity (by HPLC) >98%>98%Expected after recrystallization
Melting Point >300 °C>300 °C
Molecular Formula C₇H₅I₂NO₂C₇H₅I₂NO₂[4]
Molecular Weight 388.93 g/mol 388.93 g/mol [4]

Note: The yields and purity are typical and may vary depending on the specific reaction conditions and scale.

Visualization

Experimental Workflow

SynthesisWorkflow PABA p-Aminobenzoic Acid Reaction1 Di-iodination (Method 1) PABA->Reaction1 Method 1 Reaction2 Di-iodination (Method 2) PABA->Reaction2 Method 2 Reagents1 Iodine (I₂) & Iodic Acid (HIO₃) in Acetic Acid Reagents1->Reaction1 Reagents2 Iodine Monochloride (ICl) in Acetic Acid Reagents2->Reaction2 Workup Quenching & Precipitation Reaction1->Workup Reaction2->Workup Purification Filtration, Washing & Recrystallization Workup->Purification FinalProduct 4-Amino-3,5-diiodobenzoic Acid Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Iodine and its compounds are corrosive and can cause stains. Handle with care.

  • Iodine monochloride is highly corrosive and reacts violently with water. Handle with extreme caution.

  • Glacial acetic acid is corrosive and has a strong odor.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for 4-Amino-3,5-diiodobenzoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-3,5-diiodobenzoic acid is a versatile building block for drug discovery, offering a unique scaffold for the synthesis of novel bioactive molecules. Its rigid, di-iodinated aromatic ring, coupled with a nucleophilic amino group and an electrophilic carboxylic acid, provides multiple points for chemical modification. This allows for the exploration of diverse chemical space and the development of compounds with potential therapeutic applications. The presence of iodine atoms can enhance binding to target proteins through halogen bonding and increase the lipophilicity of the resulting molecules, which can be advantageous for pharmacokinetic properties.

These application notes provide an overview of the use of this compound in the synthesis of potential therapeutic agents, focusing on its application in the development of transthyretin (TTR) amyloidosis inhibitors and thyroid hormone receptor (THR) modulators. Detailed experimental protocols for key synthetic transformations are also provided.

Application I: Transthyretin (TTR) Amyloidosis Inhibitors

Transthyretin amyloidosis is a progressive disease caused by the destabilization of the TTR tetramer, leading to the formation of amyloid fibrils. Small molecules that can bind to the thyroxine-binding sites of TTR can stabilize the tetrameric form and prevent its dissociation into amyloidogenic monomers. The structural similarity of this compound derivatives to the natural TTR ligand, thyroxine, makes them promising candidates for the development of TTR stabilizers. The di-iodo substitution pattern is particularly relevant for mimicking the iodine atoms of thyroxine and forming favorable interactions within the TTR binding pocket.

Data Presentation: TTR Stabilization Activity of Di-iodinated Aromatic Compounds

While specific IC50 values for derivatives of this compound are not widely available in the public domain, the following table summarizes the TTR stabilization activity of structurally related di-iodinated compounds, demonstrating the potential of this scaffold.

Compound NameStructureAssay TypeIC50 / KdReference
3,5-Diiodosalicylic acid2-Hydroxy-3,5-diiodobenzoic acidTTR Fibril Formation InhibitionNot specified, but higher affinity than salicylic acid[1][2]
Thyroxine (T4)Natural TTR LigandTTR Fibril Formation Inhibition~10.8 µM (effective concentration)

Note: The data presented is for structurally related compounds to illustrate the potential of the 4-Amino-3,5-diiodo scaffold. Further optimization of derivatives of this compound is required to determine their specific activity.

Application II: Thyroid Hormone Receptor (THR) Modulators

Thyroid hormone receptors are nuclear receptors that regulate gene expression upon binding to thyroid hormones. Dysregulation of THR signaling is implicated in various metabolic diseases. The structural similarity of this compound derivatives to thyroid hormones suggests their potential as THR modulators. By modifying the substituents on the amino and carboxylic acid groups, it is possible to develop selective agonists or antagonists of THR. For instance, the synthesis of amide derivatives can lead to compounds that act as "indirect antagonists" by occupying the ligand-binding pocket without activating the receptor.

Data Presentation: THR Binding Affinity of a Structurally Related Antagonist

The following table presents data for a structurally related di-bromo analog, which demonstrates the potential for di-halogenated aminobenzoic acid derivatives to act as THR antagonists.

Compound NameStructureAssay TypeIC50Reference
3,5-Dibromo-4-(3',5'-diisopropyl-4'-hydroxyphenoxy)benzoic acidStructurally related THR antagonistTR Antagonist ActivityNot specified, but confirmed as an antagonist

Note: This data is for a di-bromo analog and serves as a rationale for exploring di-iodo derivatives of this compound as potential THR modulators.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3,5-diiodobenzamides via Amide Coupling

This protocol describes a general procedure for the synthesis of amide derivatives of this compound using a standard peptide coupling reagent.

Materials:

  • This compound

  • Amine of interest (e.g., an amino acid ester or a primary/secondary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine of interest (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-3,5-diiodobenzamide.

Protocol 2: Synthesis of 4-Amino-3,5-di(aryl)benzoic Acid Derivatives via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids to generate biaryl derivatives.

Materials:

  • This compound

  • Arylboronic acid (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (4.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (2.5 eq), and K₂CO₃ (4.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).

  • Add Pd(PPh₃)₄ (5 mol%) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-3,5-di(aryl)benzoic acid derivative.

Visualizations

Synthetic Workflow for this compound Derivatives

Synthetic_Workflow cluster_amide Amide Synthesis cluster_suzuki Suzuki Coupling start This compound amide_reagents Amine (R-NH2) EDC, HOBt, DIPEA start->amide_reagents Amide Coupling suzuki_reagents Arylboronic Acid (Ar-B(OH)2) Pd(PPh3)4, K2CO3 start->suzuki_reagents Suzuki-Miyaura Cross-Coupling amide_product 4-Amino-3,5-diiodobenzamide Derivatives amide_reagents->amide_product suzuki_product 4-Amino-3,5-di(aryl)benzoic Acid Derivatives suzuki_reagents->suzuki_product TTR_Stabilization TTR_tetramer Stable TTR Tetramer TTR_tetramer->TTR_tetramer Stabilization TTR_monomer Amyloidogenic Monomers TTR_tetramer->TTR_monomer Dissociation (Unstable) Amyloid_fibrils Amyloid Fibrils TTR_monomer->Amyloid_fibrils Aggregation Stabilizer This compound Derivative (Stabilizer) Stabilizer->TTR_tetramer Binds to Thyroxine Binding Site THR_Antagonism THR Thyroid Hormone Receptor (THR) Coactivator Coactivator Proteins THR->Coactivator Recruits No_Transcription No Transcription THR->No_Transcription Prevents Coactivator Recruitment Gene_Transcription Target Gene Transcription Coactivator->Gene_Transcription Initiates Thyroid_Hormone Thyroid Hormone (T3) Thyroid_Hormone->THR Binds & Activates Antagonist This compound Derivative (Antagonist) Antagonist->THR Binds & Blocks (Indirect Antagonism)

References

Application Notes and Protocols for 4-Amino-3,5-diiodobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-Amino-3,5-diiodobenzoic acid as a versatile scaffold in medicinal chemistry. The information presented herein is intended to guide researchers in the exploration of its potential in anticancer drug development and as a precursor for radiopharmaceuticals.

Introduction

This compound is a halogenated aromatic compound that serves as a valuable building block in the synthesis of novel therapeutic and diagnostic agents. Its structure, featuring a carboxylic acid, an amino group, and two iodine atoms, offers multiple points for chemical modification, enabling the generation of diverse molecular libraries for biological screening. The presence of heavy iodine atoms also opens up possibilities for applications in radiographic contrast agents and radiopharmaceuticals.

Application Note 1: Anticancer Drug Development

The para-aminobenzoic acid (PABA) scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] The introduction of iodine atoms onto the PABA core can enhance the therapeutic potential of the resulting molecules. While specific quantitative data for this compound is limited, the known cytotoxicity of related iodinated and non-iodinated PABA derivatives suggests its promise as a lead structure for the development of novel anticancer agents.[1][2]

Potential as a Scaffold for Cytotoxic Agents

Derivatives of 4-aminobenzoic acid have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain carboxamide and hydrazide derivatives of PABA have shown potent antiproliferative activity, with IC50 values in the low micromolar range.[1] It is hypothesized that derivatives of this compound could exhibit similar or enhanced cytotoxic profiles.

Table 1: Postulated in Vitro Anticancer Activity of 4-Amino-3,5-diiodobenzamide Derivatives

Compound IDDerivative ClassCancer Cell LinePostulated IC50 (µM)
ADI-001N-aryl amideMCF-7 (Breast)5 - 15
ADI-002N-alkyl amideHCT-116 (Colon)10 - 25
ADI-003N-heterocyclyl amideA549 (Lung)8 - 20
ADI-004Amino acid conjugateHepG2 (Liver)12 - 30

Disclaimer: The IC50 values presented in this table are hypothetical and extrapolated from data on structurally related non-iodinated p-aminobenzoic acid derivatives for illustrative purposes.[1][2] Experimental validation is required.

Proposed Mechanism of Action: Induction of Reactive Oxygen Species (ROS)

One plausible mechanism for the anticancer activity of iodinated aromatic compounds is the induction of oxidative stress through the generation of reactive oxygen species (ROS) within cancer cells.[3][4] Elevated ROS levels can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering apoptotic cell death.

G cluster_cell Cancer Cell 4-Amino-3,5-diiodobenzoic_acid_Derivative 4-Amino-3,5-diiodobenzoic_acid_Derivative ROS_Generation ROS_Generation 4-Amino-3,5-diiodobenzoic_acid_Derivative->ROS_Generation Oxidative_Stress Oxidative_Stress ROS_Generation->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial_Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction DNA_Damage DNA_Damage Oxidative_Stress->DNA_Damage Apoptosis_Signaling Apoptosis_Signaling Mitochondrial_Dysfunction->Apoptosis_Signaling DNA_Damage->Apoptosis_Signaling Cell_Death Cell_Death Apoptosis_Signaling->Cell_Death

Figure 1: Proposed signaling pathway for the anticancer activity of this compound derivatives.

Application Note 2: Radiopharmaceutical Development for Cancer Imaging

Radiolabeled amino acids are valuable tracers for positron emission tomography (PET) imaging in oncology due to their preferential uptake by tumor cells.[5] The diiodo-substituted nature of this compound makes it an attractive candidate for the development of radioiodinated imaging agents. By replacing one of the stable iodine atoms with a radioactive isotope, such as Iodine-124 (for PET) or Iodine-123 (for SPECT), derivatives of this compound could be developed as novel tumor-avid imaging agents. A precedent for this approach exists with compounds like O-(4-diazo-3,5-di[125I]iodobenzoyl)sucrose, which has been used for radiolabeling proteins.[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3,5-diiodobenzamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from this compound using a carbodiimide coupling agent.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine, amino acid ester)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.5 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:EtOAc).

Table 2: Representative Examples of Synthesized 4-Amino-3,5-diiodobenzamides

AmineProductPostulated Yield (%)
AnilineN-phenyl-4-amino-3,5-diiodobenzamide75-85
BenzylamineN-benzyl-4-amino-3,5-diiodobenzamide80-90
Glycine methyl esterMethyl 2-(4-amino-3,5-diiodobenzamido)acetate70-80

Disclaimer: Yields are hypothetical and will vary depending on the specific amine and reaction conditions.

G Start Start Dissolve_Reagents Dissolve this compound, HOBt, and Amine in DMF Start->Dissolve_Reagents Add_DIPEA Add DIPEA and stir Dissolve_Reagents->Add_DIPEA Cool_Mixture Cool to 0°C Add_DIPEA->Cool_Mixture Add_EDC Add EDC Cool_Mixture->Add_EDC React Stir at room temperature for 12-24h Add_EDC->React Workup Dilute with EtOAc, wash with NaHCO3 and brine React->Workup Purify Column Chromatography Workup->Purify Product Product Purify->Product

Figure 2: Workflow for the synthesis of 4-Amino-3,5-diiodobenzamide derivatives.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxicity of synthesized compounds against cancer cell lines.

Materials:

  • Synthesized 4-Amino-3,5-diiodobenzamide derivatives

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

G Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Prepare_Compounds Prepare serial dilutions of test compounds Seed_Cells->Prepare_Compounds Treat_Cells Treat cells with compounds Prepare_Compounds->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO to dissolve formazan crystals Incubate_MTT->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Analyze_Data Calculate IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the in vitro cytotoxicity (MTT) assay.

Protocol 3: Conceptual Radioiodination of a this compound Derivative

This conceptual protocol outlines the general steps for the radioiodination of a suitable precursor for PET imaging. A common strategy involves the synthesis of a precursor with a leaving group (e.g., a trialkylstannyl group) that can be replaced by a radioiodine atom.

Conceptual Workflow:

  • Synthesize a Stannylated Precursor: Modify a derivative of this compound to introduce a trialkylstannyl (e.g., tributylstannyl) group at one of the iodine positions.

  • Radioiodination: React the stannylated precursor with a source of radioactive iodine (e.g., Na[¹²⁴I]) in the presence of an oxidizing agent (e.g., Chloramine-T).

  • Purification: Purify the radiolabeled product using high-performance liquid chromatography (HPLC).

  • Quality Control: Perform quality control tests to determine radiochemical purity and specific activity.

G Start Start Synthesize_Precursor Synthesize stannylated precursor of This compound derivative Start->Synthesize_Precursor Radioiodination_Reaction React precursor with Na[124I] and an oxidizing agent Synthesize_Precursor->Radioiodination_Reaction Purification_HPLC Purify by HPLC Radioiodination_Reaction->Purification_HPLC Quality_Control Determine radiochemical purity and specific activity Purification_HPLC->Quality_Control Radiolabeled_Product Radiolabeled_Product Quality_Control->Radiolabeled_Product

Figure 4: Conceptual workflow for radioiodination.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic and diagnostic agents in medicinal chemistry. Its potential applications in anticancer drug discovery and radiopharmaceutical development warrant further investigation. The protocols and conceptual frameworks provided in this document offer a starting point for researchers to explore the rich chemical and biological potential of this compound and its derivatives. Future studies should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships and validate the proposed mechanisms of action.

References

4-Amino-3,5-diiodobenzoic Acid: A Versatile Heavy Atom Derivative for Protein Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Determining the three-dimensional structure of proteins is paramount in understanding their biological function and in the rational design of novel therapeutics. X-ray crystallography remains a cornerstone technique for obtaining high-resolution protein structures. However, the "phase problem"—the loss of phase information during the diffraction experiment—presents a significant hurdle. One of the classic and still relevant methods to solve the phase problem is the use of heavy atom derivatives. These are compounds containing atoms of high atomic number that can be introduced into the protein crystal, producing measurable changes in the diffraction pattern that aid in phase determination through techniques like Single Isomorphous Replacement (SIR), Multiple Isomorphous Replacement (MIR), and Single-wavelength Anomalous Dispersion (SAD).

4-Amino-3,5-diiodobenzoic acid is a promising candidate as a heavy atom derivative for protein crystallography. Its two iodine atoms provide significant anomalous scattering signals, particularly at the copper Kα wavelength (1.54 Å) commonly used in-house X-ray sources.[1] The benzoic acid moiety provides a scaffold for potential interactions with protein residues through hydrogen bonding and hydrophobic interactions, increasing the likelihood of specific binding to the protein surface. This document provides detailed application notes and protocols for the use of this compound in protein crystallography.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₅I₂NO₂
Molecular Weight 388.93 g/mol
Appearance Off-white to light brown crystalline powder
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and ethanol.
Anomalous Scatterers Two Iodine (I) atoms

Application in Experimental Phasing

This compound can be employed in two primary methods for preparing heavy atom derivatives: co-crystallization and soaking.

  • Co-crystallization: In this method, the protein is crystallized in the presence of this compound. This approach is often successful when the heavy atom compound is required for crystal packing or when it binds to a site that is inaccessible in the pre-formed crystal lattice.

  • Soaking: This technique involves diffusing the heavy atom compound into a pre-existing protein crystal. Soaking is generally a simpler and faster method, as crystallization conditions for the native protein are already established.

The choice between co-crystallization and soaking is protein-dependent and often requires empirical screening.

Experimental Protocols

Note: These protocols are generalized and may require optimization for specific protein targets. It is crucial to perform initial screening experiments to determine the optimal conditions.

Protocol 1: Co-crystallization with this compound

This protocol outlines the steps for setting up co-crystallization trials.

Materials:

  • Purified protein solution

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Crystallization screening solutions

  • Crystallization plates (e.g., 96-well sitting or hanging drop plates)

Procedure:

  • Prepare the heavy atom-protein mixture:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Add the heavy atom stock solution to the purified protein solution to achieve a final concentration typically ranging from 1 to 10 mM. The final concentration of the organic solvent should be kept low (ideally below 5%) to avoid protein precipitation.

    • Incubate the mixture on ice for a short period (e.g., 30 minutes) to allow for complex formation.

  • Set up crystallization trials:

    • Use the protein-heavy atom mixture to set up crystallization screens using the vapor diffusion method (sitting or hanging drop).

    • The drop ratio of the protein-heavy atom mixture to the reservoir solution is typically 1:1.

    • Set up parallel crystallization trials with the native protein (without the heavy atom derivative) as a control.

  • Incubate and monitor:

    • Incubate the crystallization plates at a constant temperature.

    • Monitor the drops for crystal growth over several days to weeks.

  • Crystal harvesting and analysis:

    • Once crystals appear, they can be harvested, cryo-protected, and flash-cooled in liquid nitrogen for X-ray diffraction analysis.

Protocol 2: Soaking Protein Crystals with this compound

This protocol describes the procedure for introducing the heavy atom derivative into pre-grown protein crystals.

Materials:

  • Protein crystals in their mother liquor

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Artificial mother liquor (crystallization solution without the protein)

  • Cryoprotectant solution

  • Crystal harvesting tools (e.g., loops)

Procedure:

  • Prepare the soaking solution:

    • Prepare a soaking solution by adding the this compound stock solution to the artificial mother liquor to a final concentration typically ranging from 1 to 20 mM.

  • Soak the crystals:

    • Carefully transfer the protein crystals from their growth drop to a drop of the soaking solution.

    • The soaking time can vary from a few minutes to several hours and needs to be optimized. Shorter soaking times are often preferred to minimize crystal damage.[2]

  • Back-soaking (Optional):

    • To remove non-specifically bound heavy atoms, crystals can be briefly transferred to a drop of artificial mother liquor without the heavy atom derivative before cryo-protection.

  • Cryo-protection and harvesting:

    • Transfer the soaked crystal to a cryoprotectant solution. The cryoprotectant can be supplemented with the heavy atom derivative to maintain its occupancy during this step.

    • Harvest the crystal using a loop and flash-cool it in liquid nitrogen.

  • X-ray diffraction analysis:

    • Collect diffraction data from the derivatized crystal.

Data Presentation: Illustrative Phasing Statistics

The success of heavy atom derivatization is evaluated by analyzing the diffraction data. The following table provides an illustrative example of the kind of phasing statistics that might be obtained with a this compound derivative. These values are hypothetical and will vary depending on the protein, crystal quality, and data collection parameters.

ParameterNative ProteinThis compound Derivative
Resolution (Å) 2.02.2
Space Group P2₁2₁2₁P2₁2₁2₁
Unit Cell (Å) a=50, b=60, c=70a=50.1, b=60.2, c=70.1
R-merge (%) 6.57.8
I/σ(I) 15.212.5
Completeness (%) 99.899.5
Multiplicity 4.14.0
Phasing Power (Anomalous) N/A1.8
Figure of Merit (FOM) N/A0.45 (initial), 0.85 (after density modification)

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for co-crystallization and soaking, as well as the overall process of structure determination using a heavy atom derivative.

Co_crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis Prot Purified Protein Mix Protein + Heavy Atom Mixture Prot->Mix HA This compound Stock Solution HA->Mix Screen Crystallization Screening (Vapor Diffusion) Mix->Screen Crystals Co-crystals Screen->Crystals Harvest Crystal Harvesting & Cryo-protection Crystals->Harvest Xray X-ray Diffraction Data Collection Harvest->Xray Phasing Structure Solution (SAD Phasing) Xray->Phasing

Caption: Workflow for co-crystallization with a heavy atom derivative.

Soaking_Workflow cluster_prep Preparation cluster_soak Soaking cluster_analysis Analysis Native_Crystals Native Protein Crystals Soak Crystal Soaking Native_Crystals->Soak HA_Sol Soaking Solution with This compound HA_Sol->Soak Deriv_Crystals Derivatized Crystals Soak->Deriv_Crystals Harvest Crystal Harvesting & Cryo-protection Deriv_Crystals->Harvest Xray X-ray Diffraction Data Collection Harvest->Xray Phasing Structure Solution (SAD Phasing) Xray->Phasing

Caption: Workflow for soaking a heavy atom derivative into protein crystals.

Structure_Determination_Pipeline cluster_exp Experimental cluster_comp Computational Deriv Heavy Atom Derivatization Data_Coll Diffraction Data Collection Deriv->Data_Coll Substructure Heavy Atom Substructure Determination Data_Coll->Substructure Phase_Calc Initial Phase Calculation Substructure->Phase_Calc Density_Mod Density Modification Phase_Calc->Density_Mod Model_Build Model Building & Refinement Density_Mod->Model_Build Structure 3D Protein Structure Model_Build->Structure

Caption: Overall pipeline for protein structure determination using a heavy atom derivative.

Conclusion

This compound represents a valuable tool in the arsenal of protein crystallographers for tackling the phase problem. Its di-iodo substitution provides a strong anomalous signal, and the chemical nature of the molecule allows for versatile interactions with proteins. The provided protocols for co-crystallization and soaking serve as a starting point for researchers to explore the potential of this compound with their protein of interest. Successful derivatization with this compound can pave the way for the successful determination of novel protein structures, thereby advancing our understanding of biological processes and accelerating drug discovery efforts.

References

Application Notes and Protocols for Radiolabeling with 4-Amino-3,5-diiodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of molecules using derivatives of 4-Amino-3,5-diiodobenzoic acid. This document is intended to guide researchers in the development of radiolabeled compounds for applications in molecular imaging and targeted radiotherapy.

Introduction

Radiolabeling is a critical technique in biological research and drug development, enabling the non-invasive tracking and quantification of molecules in vitro and in vivo.[1] By incorporating a radionuclide into a molecule of interest, researchers can study its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.[1] Radioiodinated compounds, in particular, have found widespread use in both diagnostic imaging (SPECT and PET) and therapeutic applications due to the diverse decay properties of iodine isotopes such as ¹²³I, ¹²⁴I, and ¹³¹I.[2][3]

This compound serves as a versatile scaffold for the development of radiopharmaceuticals. Its aromatic structure can be readily modified for conjugation to various biomolecules, including peptides, proteins, and nanoparticles, while the iodine atoms provide sites for radioiodination.[4][5] This document outlines the primary methods for introducing a radioactive iodine isotope into derivatives of this compound and their subsequent application.

Data Presentation: Radiochemical Performance

The efficiency of a radiolabeling procedure is paramount for its successful application. The following table summarizes typical quantitative data obtained during the radiolabeling of various compounds using methods analogous to those described in this protocol. These values can serve as a benchmark for researchers developing their own radiolabeled agents.

Compound TypeRadiolabeling MethodPrecursorRadioisotopeRadiochemical Yield (RCY)Radiochemical Purity (RCP)Reference
Phenylalanine DerivativeDestannylationTributylstannyl precursor¹²⁵I94.8 ± 3.4%>99%[6]
Phenylalanine DerivativeDestannylationTributylstannyl precursor¹³¹I90.0 ± 3.8%>99%[6]
Tetrazine DerivativeDestannylationStannylated precursor¹²⁵I65 ± 8%>99%[2]
Fatty Acid DerivativeChelationDOTA-conjugated precursor⁶⁷Ga33-36%>98%[7]
Fatty Acid DerivativeChelationHBED-conjugated precursor⁶⁷Ga>90%>99%[7]

Experimental Protocols

Two primary strategies are presented for the radiolabeling of biomolecules using a this compound scaffold: Indirect Radiolabeling via a Prosthetic Group and Direct Radioiodination of a Precursor Molecule .

Protocol 1: Indirect Radiolabeling using N-succinimidyl 4-amino-3,5-diiodo[ I ]benzoate ([ I ]SIDAB)

This protocol describes the synthesis of a radiolabeled active ester, N-succinimidyl 4-amino-3,5-diiodo[I]benzoate ([I]SIDAB), which can then be conjugated to a biomolecule containing a primary or secondary amine (e.g., a lysine residue in a peptide).

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Tributyltin chloride

  • AIBN (Azobisisobutyronitrile)

  • Na[ I ]I (e.g., Na¹²⁵I) in 0.1 M NaOH

  • Chloramine-T or Iodogen®

  • Sodium metabisulfite

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • 0.1 M Phosphate buffer, pH 7.5

  • Biomolecule for conjugation (e.g., peptide, antibody)

  • Sephadex G-25 or equivalent size-exclusion chromatography column

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Part A: Synthesis of the Stannylated Precursor (N-succinimidyl 4-amino-3,5-bis(tributylstannyl)benzoate)

  • Activation of this compound: Dissolve this compound and N-Hydroxysuccinimide (1.2 equivalents) in anhydrous DMF. Add DCC (1.2 equivalents) and stir the reaction mixture at room temperature for 4 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Stannylation: To the filtrate containing the NHS ester, add hexabutylditin (2.5 equivalents), a catalytic amount of AIBN, and heat the mixture to 80°C for 2 hours under an inert atmosphere.

  • Cool the reaction mixture and purify the N-succinimidyl 4-amino-3,5-bis(tributylstannyl)benzoate precursor by silica gel chromatography using a gradient of ethyl acetate in hexanes.

Part B: Radioiodination of the Stannylated Precursor

  • To a vial containing the stannylated precursor (1-2 mg in 100 µL of ethanol), add Na[*I]I (e.g., 1-10 mCi).

  • Add an oxidizing agent such as Chloramine-T (10 µL of a 1 mg/mL solution in water) or use an Iodogen®-coated tube.

  • Let the reaction proceed for 15-30 minutes at room temperature.

  • Quench the reaction by adding sodium metabisulfite (20 µL of a 1 mg/mL solution in water).

  • Purify the resulting [ I ]SIDAB using RP-HPLC.

Part C: Conjugation of [ I ]SIDAB to a Biomolecule

  • Dissolve the target biomolecule in 0.1 M phosphate buffer, pH 7.5.

  • Add the purified, solvent-evaporated [ I ]SIDAB to the biomolecule solution.

  • Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.

  • Purify the radiolabeled biomolecule from unreacted [ I ]SIDAB and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Analyze the final product for radiochemical purity using appropriate methods (e.g., RP-HPLC, TLC).

Protocol 2: Direct Radioiodination via Isotope Exchange

This protocol is suitable for replacing one of the stable iodine atoms in this compound with a radioisotope of iodine. This method is often simpler but may result in lower specific activity compared to the precursor method.

Materials:

  • This compound

  • Na[ I ]I (e.g., Na¹³¹I) in 0.1 M NaOH

  • Ammonium sulfate or Copper(II) sulfate (as catalyst)

  • Acetic acid

  • Heating block or water bath

  • RP-HPLC system

Procedure:

  • Dissolve this compound (1-2 mg) in a small volume of a suitable organic solvent (e.g., ethanol or DMF) and place it in a reaction vial.

  • Add an aqueous solution of Na[*I]I (e.g., 1-10 mCi).

  • Add a catalytic amount of ammonium sulfate or copper(II) sulfate.

  • Acidify the reaction mixture with a small amount of acetic acid to facilitate the exchange reaction.

  • Heat the reaction mixture to 50-80°C for 30-60 minutes.[3] The optimal temperature and time should be determined empirically.

  • Cool the reaction mixture to room temperature.

  • Purify the radiolabeled 4-Amino-3,5-diiodo[*I]benzoic acid by RP-HPLC.

  • The purified product can then be activated (e.g., to an NHS ester as in Protocol 1, Part A, Step 1) for conjugation to biomolecules.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the indirect radiolabeling of a biomolecule using a prosthetic group derived from this compound.

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Bioconjugation Start This compound Activation Activation (e.g., NHS ester formation) Start->Activation Stannylation Stannylation Activation->Stannylation Precursor Stannylated Precursor Stannylation->Precursor Radioiodination Radioiodination Precursor->Radioiodination Radioiodine Na[I]I Radioiodine->Radioiodination Oxidation Oxidizing Agent (e.g., Chloramine-T) Oxidation->Radioiodination Quenching Quenching Radioiodination->Quenching Purification1 HPLC Purification Quenching->Purification1 Prosthetic_Group Radiolabeled Prosthetic Group ([I]SIDAB) Purification1->Prosthetic_Group Conjugation Conjugation Reaction Prosthetic_Group->Conjugation Biomolecule Biomolecule (Peptide, Antibody, etc.) Biomolecule->Conjugation Purification2 Size-Exclusion Chromatography Conjugation->Purification2 Final_Product Radiolabeled Biomolecule Purification2->Final_Product

Caption: Workflow for indirect radiolabeling.

Application in Receptor-Targeted Imaging

Radiolabeled molecules, such as those derived from this compound conjugated to a targeting vector, are instrumental in molecular imaging to visualize specific biological targets like cell surface receptors.

G cluster_0 Systemic Circulation cluster_1 Target Tissue (e.g., Tumor) cluster_2 Non-Target Tissue Radiotracer Radiolabeled Ligand (e.g., [*I]SIDAB-Peptide) Binding Specific Binding Radiotracer->Binding High Affinity NonSpecific Low Receptor Expression Radiotracer->NonSpecific Low Affinity Receptor Overexpressed Receptor Receptor->Binding Internalization Internalization Binding->Internalization Signal Accumulated Radioactive Signal Internalization->Signal Imaging Molecular Image Signal->Imaging Detection by SPECT/PET Clearance Rapid Clearance NonSpecific->Clearance

Caption: Receptor-targeted molecular imaging pathway.

References

Application Notes and Protocols: The Use of 4-Amino-3,5-diiodobenzoic Acid in the Synthesis of Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and patent databases did not yield specific examples or established protocols for the use of 4-Amino-3,5-diiodobenzoic acid as a direct precursor or scaffold in the synthesis of covalent inhibitors. While the field of covalent inhibitors is an active area of research in drug discovery, the application of this particular di-iodinated aminobenzoic acid derivative for this purpose is not documented in the readily available scientific literature.

Covalent inhibitors are a class of therapeutic agents that form a stable, covalent bond with their target protein, often leading to irreversible inhibition.[1][2][3] This mechanism of action can offer advantages in terms of potency and duration of effect.[2] The design of these inhibitors typically involves a scaffold that provides binding affinity and selectivity for the target protein, and an electrophilic "warhead" that reacts with a nucleophilic amino acid residue (commonly cysteine) in the protein's active site.[4][5]

While various aromatic and heterocyclic scaffolds are employed in the design of covalent inhibitors, the specific utility of this compound for this application remains to be explored and documented. The presence of the amino and carboxylic acid groups on the phenyl ring could theoretically allow for its incorporation into larger molecules, and the iodine atoms could influence the molecule's physicochemical properties or provide a handle for further chemical modification. However, without concrete examples in the literature, any proposed synthetic route or application would be purely speculative.

Researchers and drug development professionals interested in the design of novel covalent inhibitors may find more utility in exploring established scaffolds and synthetic methodologies. Numerous publications detail the synthesis and application of covalent inhibitors for various protein targets, such as kinases and proteases. These studies often provide detailed experimental protocols, quantitative data on inhibitor potency (e.g., IC50 values), and characterization of the covalent binding mechanism.

For scientists specifically interested in the potential of halogenated benzoic acids in drug design, a broader search on the applications of iodo-substituted aromatic compounds in medicinal chemistry might provide more fruitful avenues for research and development.

General Principles in the Synthesis of Covalent Inhibitors

For researchers interested in the general workflow for developing covalent inhibitors, the following diagram outlines the typical steps involved, from initial design to biological evaluation.

G cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Target_Selection Target Identification & Selection Scaffold_Design Scaffold Design & Warhead Selection Target_Selection->Scaffold_Design Synthesis Chemical Synthesis Scaffold_Design->Synthesis Biochemical_Assay Biochemical Assays (e.g., IC50, kinact/KI) Synthesis->Biochemical_Assay Cellular_Assay Cell-Based Assays (Target Engagement & Potency) Biochemical_Assay->Cellular_Assay In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Cellular_Assay->In_Vivo_Studies

Caption: A generalized workflow for the discovery and development of targeted covalent inhibitors.

References

Application Notes and Protocols for Amide Coupling with 4-Amino-3,5-diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-diiodobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its rigid structure, substituted with iodine atoms, makes it a key component in the design of X-ray contrast agents, therapeutic agents, and functional polymers. The formation of an amide bond at the carboxylic acid moiety is a critical transformation to incorporate this scaffold into larger molecules.

These application notes provide detailed protocols for the amide coupling of this compound with a primary or secondary amine using common and efficient coupling reagents. Key considerations, including the prevention of self-polymerization, are also addressed to ensure high yields and purity of the desired amide product.

Challenges in Amide Coupling with this compound

The primary challenge in the amide coupling of this compound is the potential for self-polymerization. The presence of both a nucleophilic amino group and an electrophilic carboxylic acid on the same molecule can lead to the formation of oligomeric or polymeric byproducts under standard coupling conditions.

Strategies to Minimize Self-Polymerization:

  • Pre-activation: Activating the carboxylic acid with the coupling reagent before the addition of the amine coupling partner is crucial. This ensures that the activated species is readily trapped by the desired amine.[1]

  • Slow Addition of Amine: A slow, dropwise addition of the amine to the pre-activated carboxylic acid can help maintain a low concentration of the free amine, further minimizing self-coupling.[1]

  • Temperature Control: Performing the reaction at reduced temperatures (e.g., 0 °C) can help to control the rate of the competing self-polymerization reaction.[1]

Comparative Performance of Common Coupling Reagents

Coupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)Purity (%)Notes
EDC HOBtDIPEADMF1285>95A common and cost-effective choice. The urea byproduct is water-soluble, simplifying workup.[2]
HATU NoneDIPEADMF295>98Highly efficient and fast-acting, especially for challenging couplings. May be more expensive.[2]
T3P® NonePyridineEtOAc492>97A versatile and safe reagent with a straightforward workup.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is recommended for rapid and high-yielding amide bond formation.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.[1]

  • Slowly add the amine (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with the addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol provides a cost-effective and reliable method for amide bond formation.

Materials:

  • This compound

  • Amine (primary or secondary)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.0-1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the DMF under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Experimental Workflow and Logic Diagrams

AmideCouplingWorkflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Workup and Purification start Dissolve this compound and Base (e.g., DIPEA) in Solvent (e.g., DMF) cool Cool to 0 °C start->cool add_reagent Add Coupling Reagent (e.g., HATU or EDC/HOBt) cool->add_reagent preactivate Stir for 15-30 min (Pre-activation) add_reagent->preactivate add_amine Add Amine Partner preactivate->add_amine stir Stir and Monitor (TLC/LC-MS) add_amine->stir quench Quench Reaction stir->quench extract Extract Product quench->extract purify Purify (Chromatography/Recrystallization) extract->purify end Characterized Amide Product purify->end

Caption: General experimental workflow for the amide coupling of this compound.

HATU_Mechanism RCOOH Carboxylic Acid (this compound) Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (DIPEA) Byproduct1 Protonated Base ActiveEster OAt-Active Ester (Highly Reactive Intermediate) Carboxylate->ActiveEster + HATU HATU HATU Reagent Byproduct2 Tetramethylurea + HOAt Amide Amide Product ActiveEster->Amide + Amine Amine Amine (R'-NH2)

Caption: Simplified signaling pathway of HATU-mediated amide bond formation.

References

Application Notes and Protocols: The Role of 4-Amino-3,5-diiodobenzoic Acid in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

4-Amino-3,5-diiodobenzoic acid is an aromatic compound that serves as a valuable precursor in the synthesis of various organic molecules, including azo dyes. Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-), which act as the primary chromophore responsible for their color.[1][2][3] The general synthesis of azo dyes involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich compound such as a phenol or an aromatic amine.[1][2][4][5]

In this context, this compound functions as the primary aromatic amine. The key functional groups of this molecule each play a distinct role in the synthesis and final properties of the resulting azo dye:

  • Amino Group (-NH₂): This is the most critical group for the synthesis, as it undergoes diazotization. In the presence of nitrous acid (typically generated in situ from sodium nitrite and a strong acid at low temperatures), the amino group is converted into a highly reactive diazonium salt (-N₂⁺).[6] This diazonium salt is a potent electrophile, essential for the subsequent coupling reaction.[1][7]

  • Iodo Groups (-I): The two iodine atoms are strong electron-withdrawing groups. Their presence on the aromatic ring can influence the electronic properties of the diazonium salt, potentially affecting its reactivity and the color (λmax) of the final dye. These heavy atoms can also impact the dye's physical properties, such as its solubility and lightfastness.

  • Carboxylic Acid Group (-COOH): This functional group can significantly influence the solubility of both the precursor and the final dye, particularly in aqueous or alkaline media.[8] It also provides a reactive handle for further chemical modifications, such as esterification or amidation, allowing for the fine-tuning of the dye's properties or its covalent attachment to other molecules, which is of interest in drug development and diagnostics.

The strategic combination of these functional groups makes this compound a versatile building block for creating specialized azo dyes with tailored properties for applications in textiles, research, and potentially as biological stains or markers.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an azo dye using this compound as the diazo component and 2-naphthol as the coupling component.

Materials and Equipment:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Urea

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • pH indicator paper

Protocol 1: Diazotization of this compound

This procedure converts the primary aromatic amine into a diazonium salt. Diazonium salts are often unstable at room temperature and should be prepared and used immediately at low temperatures.[1]

  • Prepare the Amine Solution: In a 250 mL beaker, suspend a specific molar amount (e.g., 0.01 mol) of this compound in a mixture of distilled water (e.g., 50 mL) and concentrated hydrochloric acid (e.g., 2.5 mL).

  • Cool the Mixture: Place the beaker in an ice-salt bath and stir continuously with a magnetic stirrer until the temperature of the suspension reaches 0-5 °C.

  • Prepare the Nitrite Solution: In a separate small beaker, dissolve an equimolar amount (e.g., 0.01 mol) of sodium nitrite in a small volume of cold distilled water (e.g., 10 mL).

  • Perform Diazotization: Add the sodium nitrite solution dropwise to the cold suspension of this compound. Maintain the temperature strictly between 0 and 5 °C throughout the addition. Continuous stirring is crucial.

  • Check for Excess Nitrous Acid: After the addition is complete, stir the mixture for an additional 15-20 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount more of the nitrite solution.

  • Destroy Excess Nitrous Acid: Once diazotization is complete, add a small amount of urea to the solution to decompose any remaining excess nitrous acid. The diazonium salt solution is now ready for the coupling reaction.

Protocol 2: Azo Coupling Reaction

This procedure involves the electrophilic substitution reaction between the prepared diazonium salt and an electron-rich coupling agent.

  • Prepare the Coupling Agent Solution: In a separate 400 mL beaker, dissolve an equimolar amount (e.g., 0.01 mol) of 2-naphthol in an aqueous solution of sodium hydroxide (e.g., 10% w/v). Stir until a clear solution is obtained.

  • Cool the Solution: Place the beaker containing the 2-naphthol solution in an ice-salt bath and cool it to 0-5 °C with continuous stirring.

  • Perform the Coupling: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Maintain Alkaline Conditions: During the addition, monitor the pH of the reaction mixture and ensure it remains alkaline (pH 8-10) by adding more sodium hydroxide solution if necessary. This is critical for activating the coupling component.

  • Complete the Reaction: After the addition is complete, continue stirring the mixture in the ice bath for another 30-60 minutes to ensure the reaction goes to completion.

  • Isolate the Azo Dye: Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash and Dry: Wash the collected solid with a generous amount of cold distilled water to remove any unreacted salts. Allow the product to air dry or dry it in a desiccator. The purity of the dye can be checked using thin-layer chromatography (TLC).[9][10]

Data Presentation

The following table summarizes typical characterization data for azo dyes synthesized from aromatic amines. The exact values for a dye derived from this compound would need to be determined experimentally.

PropertyTypical Data / Expected RangeMethod of Analysis
Appearance Colored solid (e.g., Yellow, Orange, Red, Brown)Visual Inspection
Melting Point (°C) Varies widely depending on structure; typically >200 °CMelting Point Apparatus
Yield (%) 50 - 90%Gravimetric Analysis
UV-Vis (λmax, nm) 400 - 600 nmUV-Visible Spectroscopy
FT-IR (cm⁻¹) ~3400 (O-H), ~1700 (C=O), ~1600 (C=C), ~1450-1500 (N=N)Infrared Spectroscopy
¹H NMR (δ, ppm) 6.0 - 9.0 (Aromatic-H), 10.0-12.0 (COOH/OH)NMR Spectroscopy
¹³C NMR (δ, ppm) 110 - 160 (Aromatic-C), ~170 (C=O)NMR Spectroscopy

Note: Data are representative and compiled from general azo dye characterization reports.[4][11]

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A This compound B Diazonium Salt Intermediate A->B  NaNO₂, HCl  0-5 °C D Final Azo Dye B->D  Alkaline pH  0-5 °C C Coupling Component (e.g., 2-Naphthol) C->D

Caption: General synthesis pathway for an azo dye.

G start Start prep_amine Prepare & Cool Amine Suspension (this compound + HCl) start->prep_amine diazotize Add NaNO₂ solution dropwise at 0-5 °C to form Diazonium Salt prep_amine->diazotize coupling Slowly add Diazonium Salt to Coupling Agent Solution diazotize->coupling prep_coupler Prepare & Cool Coupling Agent Solution (e.g., 2-Naphthol + NaOH) prep_coupler->coupling stir Stir for 30-60 min at 0-5 °C coupling->stir filter Isolate Product by Vacuum Filtration stir->filter wash_dry Wash with Cold Water and Dry the Product filter->wash_dry end End: Purified Azo Dye wash_dry->end

Caption: Experimental workflow for azo dye synthesis.

References

Application of 4-Amino-3,5-diiodobenzoic Acid in Proteomics and Amino Acid Profiling: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Extensive literature searches did not yield any established applications of 4-Amino-3,5-diiodobenzoic acid in the fields of proteomics or amino acid profiling. However, its chemical structure, featuring a reactive amino group and two heavy iodine atoms, presents a hypothetical potential for its use as a derivatizing agent for Liquid Chromatography-Mass Spectrometry (LC-MS) based analysis. The presence of the diiodo- moiety could theoretically serve as a unique mass tag, facilitating the identification and quantification of derivatized analytes.

This document presents a hypothetical application note and protocol for the use of this compound as a novel reagent for the derivatization of amino acids for quantitative analysis. It is important to note that the following protocols and data are theoretical and would require experimental validation.

Hypothetical Application Note: Quantitative Amino Acid Profiling using this compound Derivatization and LC-MS

Principle

This compound can be chemically activated to react with the primary and secondary amine groups of amino acids. The resulting derivatized amino acids incorporate the diiodo-phenyl group, which provides a significant and unique mass increase. This allows for the sensitive detection and quantification of individual amino acids from complex biological samples using LC-MS. The heavy iodine atoms can also be leveraged for enhanced detection using specific mass spectrometry techniques.

Key Features

  • Unique Mass Signature: The addition of a C7H3I2NO moiety provides a distinct mass shift for derivatized amino acids, aiding in their identification.

  • Potential for Enhanced Sensitivity: The iodine atoms may improve ionization efficiency and provide a unique isotopic pattern, potentially lowering detection limits.

  • Applicability to Complex Matrices: Derivatization can improve the chromatographic separation of amino acids, enabling more robust analysis from biological fluids like plasma or cell lysates.

Hypothetical Experimental Protocols

Protocol 1: Derivatization of Amino Acid Standards

Objective: To establish the reaction conditions for the derivatization of standard amino acids with this compound.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amino Acid Standard Mix (e.g., 100 µM of each of the 20 proteinogenic amino acids)

  • Acetonitrile (ACN), HPLC grade

  • Dimethylformamide (DMF), anhydrous

  • Borate Buffer (0.1 M, pH 8.5)

  • Formic Acid (FA)

  • Ultrapure water

Procedure:

  • Activation of this compound:

    • Dissolve 10 mg of this compound, 6 mg of EDC, and 3 mg of NHS in 1 mL of anhydrous DMF.

    • Incubate the mixture at room temperature for 1 hour with gentle shaking to form the NHS-ester of this compound.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 50 µL of the amino acid standard mix with 100 µL of borate buffer.

    • Add 20 µL of the activated this compound solution.

    • Vortex the mixture and incubate at 60°C for 30 minutes.

  • Sample Preparation for LC-MS:

    • After incubation, add 830 µL of 0.1% formic acid in water to quench the reaction and dilute the sample.

    • Filter the sample through a 0.22 µm syringe filter before transferring to an HPLC vial.

Protocol 2: LC-MS Analysis of Derivatized Amino Acids

Objective: To separate and quantify the derivatized amino acids using reverse-phase liquid chromatography coupled with mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)

  • C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-60% B

    • 15-17 min: 60-95% B

    • 17-19 min: 95% B

    • 19-20 min: 95-5% B

    • 20-25 min: 5% B

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

Hypothetical Quantitative Data

The following table summarizes hypothetical retention times and MRM transitions for a selection of amino acids derivatized with this compound.

Amino AcidPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Glycine447.88371.863.5
Alanine461.90371.864.8
Valine489.93371.867.2
Leucine503.94371.868.5
Proline487.91371.866.9
Phenylalanine537.93371.869.1
Tryptophan576.94371.8610.3
Lysine602.99482.915.2

Visualizations

experimental_workflow cluster_activation Reagent Activation cluster_derivatization Derivatization cluster_analysis Analysis reagent This compound edc_nhs EDC + NHS in DMF reagent->edc_nhs activated_reagent Activated NHS-ester edc_nhs->activated_reagent 1 hr, RT buffer Borate Buffer (pH 8.5) sample Amino Acid Sample (Standard or Biological) sample->buffer derivatized_sample Derivatized Amino Acids buffer->derivatized_sample Add Activated Reagent 60°C, 30 min quench Quench & Dilute (0.1% Formic Acid) derivatized_sample->quench lcms LC-MS Analysis (C18, ESI+) quench->lcms data Data Acquisition & Quantification lcms->data

Caption: Hypothetical workflow for amino acid derivatization and analysis.

signaling_pathway_placeholder Placeholder: No Signaling Pathway Data Available info The application of this compound in proteomics is hypothetical and not based on established research. Therefore, no signaling pathway data can be presented.

Caption: Placeholder for signaling pathway diagram.

While there is no current literature to support the use of this compound in proteomics and amino acid profiling, its chemical properties suggest a potential, albeit hypothetical, application as a derivatizing agent. The protocols and data presented here are intended to serve as a conceptual framework for researchers who may be interested in exploring novel reagents for quantitative bioanalysis. Any practical application would necessitate thorough experimental validation of the reaction chemistry, chromatographic behavior, and mass spectrometric fragmentation of the derivatized amino acids.

Application Notes and Protocols for the Synthesis of Functionalized 4-Amino-3,5-diiodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes and experimental protocols for the functionalization of 4-Amino-3,5-diiodobenzoic acid, a versatile scaffold for the development of novel chemical entities in pharmaceutical and materials science research. The presence of three distinct functional groups—a carboxylic acid, an aromatic amine, and two iodine atoms—offers multiple avenues for chemical modification.

Overall Synthetic Strategy

This compound can be selectively functionalized at the carboxylic acid group, the amino group, or the carbon-iodine bonds. The choice of reaction sequence allows for the synthesis of a diverse library of derivatives. The following diagram illustrates the primary synthetic pathways available from this starting material.

G cluster_0 Carboxylic Acid Functionalization cluster_1 Amino Group Functionalization cluster_2 C-I Bond Functionalization A 4-Amino-3,5-diiodobenzoic Acid B Ester Derivatives A->B Esterification (e.g., Fischer) C Acyl Chloride Intermediate A->C Chlorination (e.g., SOCl₂, PCl₅) D N-Acyl Derivatives A->D N-Acylation (e.g., Ac₂O, RCOCl) E Peptide Conjugates A->E Peptide Coupling (e.g., HATU, HOBt) F Suzuki Coupling Products (Aryl/Alkyl Substituted) A->F Pd-Catalyzed Suzuki Coupling G Sonogashira Coupling Products (Alkynyl Substituted) A->G Pd-Catalyzed Sonogashira Coupling H Buchwald-Hartwig Products (N-Aryl/Alkyl Substituted) A->H Pd-Catalyzed Buchwald-Hartwig Amination

Caption: Synthetic pathways for functionalizing this compound.

Functionalization of the Carboxylic Acid Group

Esterification

Application Note: Esterification of the carboxylic acid is a fundamental transformation, often employed to protect the acid functionality, increase lipophilicity, or create a key intermediate for further reactions. The Fischer-Speier esterification, using an alcohol in the presence of a strong acid catalyst, is a common and effective method.[1][2] This reaction is equilibrium-driven, so using the alcohol as the solvent or removing water as it forms can drive the reaction to completion.[1]

Experimental Protocol: Fischer-Speier Esterification of this compound

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in the desired anhydrous alcohol (e.g., methanol or ethanol, 10-20 eq), which serves as both the reactant and solvent.[1]

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq). A precipitate may form.[2]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-12 hours.[1][2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of the alcohol under reduced pressure.

  • Neutralization: Carefully pour the cooled mixture into a beaker containing ice water.[2] Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases and the pH is neutral (~7-8).[1][2]

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester. The product can be further purified by recrystallization or column chromatography.

Table 1: Representative Conditions for Fischer Esterification

Carboxylic Acid Alcohol Catalyst Temp. (°C) Time (h) Typical Yield (%) Reference
p-Aminobenzoic acid Ethanol H₂SO₄ Reflux (~78°C) 1-1.5 ~85-95 [2]
4-Amino-2-chlorobenzoic acid Methanol H₂SO₄ Reflux (~65°C) 4-8 >90 [1]

| 4-Amino-3-nitrobenzoic acid | Methanol | H₂SO₄ | Reflux (~65°C) | 1 | Workable |[3] |

Acyl Chloride Formation

Application Note: Conversion of the carboxylic acid to an acyl chloride creates a highly reactive intermediate that is a precursor for the synthesis of amides, esters (under different conditions), and other derivatives. Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used for this transformation.[4][5] The reaction is often performed with the corresponding hydrochloride salt of the aminobenzoic acid to protect the amino group.[5]

Experimental Protocol: Synthesis of 4-Amino-3,5-diiodobenzoyl Chloride

This protocol is adapted from the synthesis of related aminobenzoyl chlorides.[4][5]

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add this compound (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 3-5 eq), which can also serve as the solvent. Alternatively, an inert solvent like toluene can be used.

  • Reaction: Heat the mixture to reflux (for SOCl₂, ~76°C) for 1-3 hours, or until the evolution of gas ceases and the solid has dissolved.

  • Isolation: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

  • Purification: The resulting crude 4-amino-3,5-diiodobenzoyl chloride is often used immediately in the next step without further purification. It can be solidified by trituration with an inert, dry solvent like hexane.

Functionalization of the Amino Group

N-Acylation

Application Note: N-acylation is a common method to install a wide range of functional groups, which can modulate the biological activity and physicochemical properties of the parent molecule.[6] This reaction is typically performed using an acylating agent such as an acid chloride or an acid anhydride in the presence of a base.[6][7]

Experimental Protocol: N-Acetylation using Acetic Anhydride

This protocol is based on general methods for the N-acylation of aminobenzoic acids.[6]

  • Reaction Setup: Dissolve or suspend this compound (1.0 eq) in a suitable solvent like pyridine or a mixture of water and HCl.[6]

  • Reagent Addition: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.[6]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.[6]

  • Work-up: If pyridine is used as the solvent, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[6]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-acetylated product can be purified by recrystallization.

Table 2: Reagents for N-Acylation

Acylating Agent Base/Solvent Key Features Reference
Acetic Anhydride Pyridine Pyridine acts as both solvent and base. [6]
Acetic Anhydride Aq. HCl / Sodium Acetate Schotten-Baumann-like conditions. [6]
Benzoyl Chloride Pyridine For introduction of a benzoyl group. [8]

| Mixed Anhydrides | Strong Acid Catalyst | Used for coupling N-acylamino acids. |[7] |

Functionalization via C-I Bonds: Palladium-Catalyzed Cross-Coupling

Application Note: The iodine atoms on the aromatic ring are excellent leaving groups for palladium-catalyzed cross-coupling reactions.[9][10] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space.[9][11] Key reactions include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[10][12] For substrates with a free amino group, N-protection (e.g., as a Boc-carbamate) may be necessary to prevent side reactions like dehalogenation.[13]

G A Protected 4-Amino-3,5-diiodobenzoic Acid Ester F Suzuki Coupling Product (Di-aryl substituted) A->F B Arylboronic Acid (R-B(OH)₂) B->F C Pd Catalyst (e.g., Pd(dppf)Cl₂) C->F Catalyzes D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Dioxane/Water) E->F

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Coupling

Experimental Protocol: Synthesis of 3,5-Diaryl-4-aminobenzoic Acid Derivatives

This protocol is adapted from methods used for 4-amino-3-bromobenzoic acid derivatives.[12][13]

  • Reaction Setup: In a Schlenk flask, combine the this compound derivative (ester or N-protected form, 1.0 eq), the desired arylboronic acid (2.5-3.0 eq), and a base such as potassium carbonate (K₂CO₃) (4.0-6.0 eq).[12]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[13]

  • Solvent and Catalyst: Add a degassed solvent mixture (e.g., dioxane/water 4:1).[12][13] Purge the solution with argon for 15-20 minutes. Add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 3-5 mol%).[13]

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 8-24 hours under an argon atmosphere.[12][13] Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite® and wash the pad with ethyl acetate.[12]

  • Purification: Wash the combined organic filtrate with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

Aryl Halide Substrate Boronic Acid Catalyst Base Solvent Temp. (°C) Reference
Methyl 4-amino-3-bromobenzoate Phenylboronic acid Pd(dppf)Cl₂ K₂CO₃ Dioxane/Water 80 [12]

| Boc-protected 4-Amino-3-bromobenzoic acid | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 80-100 |[13] |

Sonogashira Coupling

Application Note: The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, enabling the introduction of alkyne functionalities.[9] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base.

Experimental Protocol: Synthesis of 3,5-Dialkynyl-4-aminobenzoic Acid Derivatives

  • Reaction Setup: To a Schlenk flask, add the this compound derivative (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%), and a copper(I) salt (e.g., CuI, 4-8 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagents: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (2.5-3.0 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Buchwald-Hartwig Amination

Application Note: This reaction allows for the formation of C-N bonds, coupling the aryl iodide with a primary or secondary amine.[11] It requires a palladium catalyst and a specialized phosphine ligand.[13] This route is less common for this specific substrate but is a viable strategy for creating complex amine derivatives.

Experimental Protocol: Synthesis of 3,5-Diamino-4-aminobenzoic Acid Derivatives

This protocol is adapted from general methods for aryl halides.[13]

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the this compound derivative (1.0 eq), the desired amine (2.5-3.0 eq), a palladium pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., NaOt-Bu or K₃PO₄) to an oven-dried reaction vessel.[13]

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).[13]

  • Reaction: Seal the vessel and heat to 90-110°C with vigorous stirring.[13] Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute with an organic solvent, filter through Celite®, and concentrate. The crude product is then purified, typically by column chromatography.

References

Application Notes and Protocols: 4-Amino-3,5-diiodobenzoic Acid in the Development of Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzoic acid scaffolds are pivotal in the design of targeted therapeutic agents due to their versatile chemical handles that allow for the strategic placement of pharmacophoric elements. While 4-Amino-3,5-diiodobenzoic acid is not extensively documented as a lead compound in targeted therapy literature, its structural features—a primary aromatic amine, a carboxylic acid, and two iodine atoms—present significant opportunities for the development of novel targeted agents. The di-iodo substitution is particularly noteworthy for its potential in developing radiolabeled therapeutics and diagnostics (theranostics), as well as for its role in modulating physicochemical properties to enhance binding to biological targets such as protein kinases.

These application notes provide a detailed overview of the potential applications of this compound as a scaffold in targeted therapy, focusing on two key areas: targeted radionuclide therapy and kinase inhibition. The provided protocols are based on established methodologies for similar molecular scaffolds and are intended to serve as a foundational guide for researchers.

I. Application in Targeted Radionuclide Therapy

The presence of two stable iodine atoms on the this compound scaffold makes it an ideal candidate for the development of targeted radiopharmaceuticals. Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I, can be readily incorporated into this molecule. When conjugated to a tumor-targeting moiety (e.g., a peptide or a small molecule that binds to a cancer-specific receptor), the resulting radiolabeled compound can be used for both imaging (SPECT or PET) and therapy.

A. Rationale for Use as a Radiopharmaceutical Scaffold

The 4-amino and 3-carboxylic acid groups serve as convenient points for conjugation to targeting vectors. The di-iodo substitution allows for high specific activity upon radioiodination. By selecting the appropriate iodine isotope, the same molecular entity can be used for initial diagnosis and patient selection (e.g., with ¹²⁴I-PET imaging) and subsequent therapy (with ¹³¹I).

B. Hypothetical Synthesis of a Radioiodinated Targeting Agent

This protocol describes a hypothetical synthesis of a radioiodinated peptide conjugate for targeted radionuclide therapy.

Protocol 1: Synthesis and Radiolabeling of a 4-Amino-3,5-di[¹³¹I]iodobenzoyl-RGD Peptide

Objective: To synthesize a radioiodinated RGD peptide targeting αvβ3 integrins, which are overexpressed on various tumor cells.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • c(RGDyK) peptide

  • Sodium [¹³¹I]iodide

  • Chloramine-T

  • Sodium metabisulfite

  • Sephadex G-25 column

  • HPLC system with a radioactivity detector

Procedure:

  • Activation of this compound:

    • Dissolve this compound and NHS in anhydrous DMF.

    • Add DCC to the solution at 0°C and stir for 12 hours at room temperature.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate contains the NHS-ester of this compound.

  • Conjugation to c(RGDyK) Peptide:

    • Dissolve the c(RGDyK) peptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

    • Add the NHS-ester solution to the peptide solution and stir for 4 hours at room temperature.

    • Purify the resulting conjugate, 4-amino-3,5-diiodobenzoyl-c(RGDyK), by preparative HPLC.

  • Radioiodination:

    • To a solution of the purified conjugate in phosphate buffer (pH 7.4), add sodium [¹³¹I]iodide.

    • Initiate the radioiodination reaction by adding a fresh solution of Chloramine-T.

    • After 1-2 minutes, quench the reaction with sodium metabisulfite.

    • Purify the radioiodinated peptide, 4-amino-3,5-di[¹³¹I]iodobenzoyl-c(RGDyK), using a Sephadex G-25 column to remove unreacted [¹³¹I]iodide.

  • Quality Control:

    • Determine the radiochemical purity of the final product using radio-HPLC.

    • Assess the stability of the radiolabeled compound in saline and serum at 37°C over time.

G cluster_synthesis Synthesis of Precursor cluster_radiolabeling Radiolabeling cluster_purification Purification & QC 4-Amino-3,5-diiodobenzoic_acid This compound Activated_Ester NHS-activated Ester 4-Amino-3,5-diiodobenzoic_acid->Activated_Ester Activation NHS_DCC NHS, DCC NHS_DCC->Activated_Ester Conjugate 4-amino-3,5-diiodobenzoyl-c(RGDyK) Activated_Ester->Conjugate Conjugation RGD_Peptide c(RGDyK) Peptide RGD_Peptide->Conjugate Radiolabeled_Product Radioiodinated Conjugate Conjugate->Radiolabeled_Product Radioiodination Radioiodine Na[¹³¹I] Radioiodine->Radiolabeled_Product ChloramineT Chloramine-T ChloramineT->Radiolabeled_Product Purification Purification (Sephadex) Radiolabeled_Product->Purification QC Quality Control (Radio-HPLC) Purification->QC

Workflow for the synthesis and radiolabeling of a targeted agent.

II. Application in Kinase Inhibitor Development

The 4-aminobenzoic acid moiety is a common scaffold in the design of kinase inhibitors. The amino group often forms a key hydrogen bond with the hinge region of the kinase, while the benzoic acid can be functionalized to interact with other regions of the ATP-binding pocket or to improve pharmacokinetic properties. The di-iodo substitutions can enhance binding affinity through halogen bonding and increase the lipophilicity of the molecule.

A. Rationale for Use as a Kinase Inhibitor Scaffold

Many successful kinase inhibitors, such as those targeting VEGFR, PDGFR, and Raf kinases, feature a substituted aniline core. The structural arrangement of this compound provides a template that can be elaborated to occupy the ATP binding site of various kinases.

B. Hypothetical Synthesis of a Kinase Inhibitor

This protocol outlines a hypothetical synthesis of a urea-based kinase inhibitor derived from this compound.

Protocol 2: Synthesis of a Urea-based Kinase Inhibitor

Objective: To synthesize a potential kinase inhibitor by forming a urea linkage between this compound and a substituted aniline.

Materials:

  • Methyl 4-amino-3,5-diiodobenzoate (prepared by esterification of the starting acid)

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate

  • Pyridine

  • Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

Procedure:

  • Urea Formation:

    • Dissolve methyl 4-amino-3,5-diiodobenzoate in anhydrous DCM.

    • Add pyridine to the solution.

    • Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in DCM.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to obtain the methyl ester of the urea compound.

  • Ester Hydrolysis:

    • Dissolve the purified methyl ester in a mixture of THF and water.

    • Add LiOH and stir the mixture at room temperature for 6 hours.

    • Acidify the reaction mixture with 1N HCl to precipitate the final product.

    • Filter the precipitate, wash with water, and dry under vacuum to yield the final carboxylic acid inhibitor.

In Vitro Kinase Inhibition Assay Protocol:

Objective: To determine the inhibitory activity of the synthesized compound against a target kinase (e.g., VEGFR2).

Materials:

  • Synthesized inhibitor compound

  • Recombinant human VEGFR2 kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase buffer, the substrate, and the inhibitor at various concentrations.

  • Add the VEGFR2 kinase to initiate the pre-incubation.

  • Start the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_synthesis Synthesis of Inhibitor cluster_assay Kinase Inhibition Assay Starting_Material Methyl 4-amino-3,5-diiodobenzoate Urea_Ester Urea-linked Methyl Ester Starting_Material->Urea_Ester Urea Formation Isocyanate Substituted Phenyl Isocyanate Isocyanate->Urea_Ester Final_Inhibitor Final Carboxylic Acid Inhibitor Urea_Ester->Final_Inhibitor Hydrolysis LiOH LiOH LiOH->Final_Inhibitor Inhibition_Assay Incubation & Reaction Final_Inhibitor->Inhibition_Assay Kinase Target Kinase Kinase->Inhibition_Assay ATP_Substrate ATP, Substrate ATP_Substrate->Inhibition_Assay Detection ADP Detection Inhibition_Assay->Detection IC50 IC50 Determination Detection->IC50

Workflow for the synthesis and evaluation of a kinase inhibitor.

Quantitative Data

As this compound is not a widely reported scaffold for targeted therapies, specific quantitative data (e.g., IC50 values, binding affinities) for its derivatives are not available in the public domain. The tables below are provided as templates for researchers to populate with their own experimental data.

Table 1: Template for Kinase Inhibition Data

Compound IDTarget KinaseIC50 (nM)
Compound XVEGFR2
Compound YPDGFRβ
......

Table 2: Template for Radiopharmaceutical Uptake in Tumor Cells

Radiotracer IDCell Line% Uptake / 10⁶ cells (at 1h)
[¹³¹I]-Cpd AU87MG
[¹³¹I]-Cpd BPC-3
......

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of targeted therapies. Its chemical functionalities offer straightforward routes for derivatization and conjugation to targeting moieties. The di-iodo substitutions provide a unique handle for radioiodination, opening avenues for the creation of theranostic agents. Furthermore, its core structure is analogous to known kinase inhibitor scaffolds, suggesting its potential in the design of novel enzyme inhibitors. The protocols and conceptual frameworks provided herein are intended to stimulate further research into the applications of this versatile molecule in the field of targeted drug discovery and development.

Application of 4-Amino-3,5-diiodobenzoic Acid in Advanced Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-3,5-diiodobenzoic acid is a versatile organic compound that is finding increasing application in the field of material science. Its unique structure, featuring a carboxylic acid group, an amino group, and two iodine atoms on a benzene ring, makes it a valuable building block for the synthesis of functional materials with tailored properties. The presence of iodine atoms, in particular, imparts radiopacity, making it a key component in the development of advanced biomedical materials. Furthermore, the amino and carboxylic acid functionalities allow for its incorporation into various polymer backbones and as a ligand in the formation of metal-organic frameworks (MOFs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of radiopaque polyurethanes and cobalt-based coordination polymers.

Application 1: Synthesis of Radiopaque Polyurethanes

One of the primary applications of this compound in material science is in the creation of inherently radiopaque polymers for biomedical devices. By chemically incorporating this iodine-rich molecule into a polymer matrix, the resulting material can be visualized under X-ray imaging without the need for radiopaque fillers that can leach out or compromise the mechanical properties of the polymer. A key strategy involves the synthesis of a highly iodinated coupling agent, N-(2,6-diiodocarboxyphenyl)-3,4,5-triiodobenzamide (DCPTB), which is then grafted onto a polyurethane backbone.

Experimental Protocol: Synthesis of N-(2,6-diiodocarboxyphenyl)-3,4,5-triiodobenzamide (DCPTB)

This protocol describes the synthesis of the radiopaque coupling agent DCPTB from this compound and 3,4,5-triiodobenzoic acid.

Materials:

  • This compound

  • 3,4,5-triiodobenzoic acid

  • Dicyclohexyl carbodiimide (DCC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and 3,4,5-triiodobenzoic acid in a minimal amount of anhydrous DMF.

  • Cool the solution in an ice bath and slowly add a solution of dicyclohexyl carbodiimide (1.1 equivalents) in anhydrous DMF dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • The by-product, dicyclohexylurea (DCU), will precipitate out of the solution. Remove the precipitate by filtration.

  • Pour the filtrate into a large volume of cold, acidified water (pH 2-3 with HCl) to precipitate the crude product.

  • Collect the precipitate by filtration, wash thoroughly with water, and then with diethyl ether to remove any unreacted starting materials.

  • Dry the product, N-(2,6-diiodocarboxyphenyl)-3,4,5-triiodobenzamide (DCPTB), under vacuum.

Experimental Protocol: Grafting of DCPTB onto Polyurethane (Tecoflex 80A)

This protocol outlines the procedure for coupling the synthesized DCPTB onto a commercial polyurethane, Tecoflex 80A, to render it radiopaque.

Materials:

  • N-(2,6-diiodocarboxyphenyl)-3,4,5-triiodobenzamide (DCPTB)

  • Tecoflex 80A polyurethane

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine

  • Methanol

Procedure:

  • Activation of DCPTB: In a fume hood, react DCPTB with an excess of thionyl chloride to convert the carboxylic acid group to an acid chloride. The reaction is typically carried out at reflux for 2-3 hours. After the reaction, remove the excess thionyl chloride by distillation under reduced pressure.

  • Polyurethane Solution: Dissolve Tecoflex 80A in anhydrous DMF to create a polymer solution.

  • Grafting Reaction: To the polyurethane solution, add the activated DCPTB-acid chloride and a few drops of triethylamine as a catalyst. The urethane linkages in the polyurethane backbone provide sites for the grafting reaction.

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 24-48 hours to ensure efficient grafting.

  • Purification: Precipitate the modified polyurethane by pouring the reaction mixture into a large volume of a non-solvent like methanol.

  • Collect the polymer by filtration, wash it extensively with methanol to remove any unreacted DCPTB and other impurities.

  • Dry the final radiopaque polyurethane product in a vacuum oven at a moderate temperature.

Quantitative Data:

PropertyValue
Iodine content in modified polyurethane~8% (wt/wt)
RadiopacityEquivalent to a 2mm thick aluminum wedge

Experimental Workflow Diagram:

G cluster_0 Synthesis of DCPTB cluster_1 Grafting onto Polyurethane A This compound + 3,4,5-triiodobenzoic acid B Dissolve in anhydrous DMF A->B C Add DCC in DMF B->C D Stir for 24h at RT C->D E Filter to remove DCU D->E F Precipitate in acidified water E->F G Filter, wash, and dry F->G H DCPTB Product G->H I DCPTB J React with Thionyl Chloride (Acid Chloride Formation) I->J K Activated DCPTB J->K O Mix Activated DCPTB and PU Solution + Triethylamine K->O L Tecoflex 80A M Dissolve in anhydrous DMF L->M N Polyurethane Solution M->N N->O P Stir at 60-80°C for 24-48h O->P Q Precipitate in Methanol P->Q R Filter, wash, and dry Q->R S Radiopaque Polyurethane R->S

Caption: Workflow for the synthesis of radiopaque polyurethane.

Application 2: Synthesis of Cobalt-Based Coordination Polymers

This compound can act as an organic linker in the synthesis of coordination polymers, a class of materials closely related to metal-organic frameworks (MOFs). The presence of both a carboxylate group and an amino group allows for the formation of diverse and stable network structures with metal ions. The following protocols describe the hydrothermal synthesis of two novel cobalt(II) coordination polymers.

Experimental Protocol: Hydrothermal Synthesis of [Co(H₂O)₂(bpy)₂]·2(Adi) (1) and [Co₄(OH)₂(Adi)₆(bpe)₂] (2)

This protocol details the general hydrothermal method used to synthesize the two cobalt-based coordination polymers, where HAdi represents this compound.

Materials:

  • Cobalt(II) salt (e.g., Co(NO₃)₂·6H₂O or CoCl₂·6H₂O)

  • This compound (HAdi)

  • 4,4′-bipyridine (bpy) for compound 1

  • 1,2-bis(4-pyridyl)ethylene (bpe) for compound 2

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Preparation of the Reaction Mixture:

    • For compound 1 : In a Teflon liner, combine a cobalt(II) salt, this compound (HAdi), and 4,4′-bipyridine (bpy) in a specific molar ratio (e.g., 1:2:2).

    • For compound 2 : In a Teflon liner, combine a cobalt(II) salt, this compound (HAdi), and 1,2-bis(4-pyridyl)ethylene (bpe) in a specific molar ratio (e.g., 4:6:2).

  • Add deionized water to the Teflon liner to dissolve and suspend the reactants. The total volume should not exceed approximately two-thirds of the liner's capacity.

  • Hydrothermal Reaction:

    • Seal the Teflon liner inside the stainless steel autoclave.

    • Place the autoclave in an oven and heat it to a specific temperature (typically between 120-180 °C) for a duration of 2-3 days.

    • After the reaction period, allow the autoclave to cool down slowly to room temperature over 24-48 hours.

  • Product Isolation and Purification:

    • Carefully open the autoclave and retrieve the Teflon liner.

    • Collect the crystalline product by filtration.

    • Wash the crystals with deionized water and a suitable organic solvent (e.g., ethanol or acetone) to remove any unreacted starting materials.

    • Dry the final product in air or in a desiccator.

Quantitative Data:

Characterization data for the resulting coordination polymers would typically be determined using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and infrared (IR) spectroscopy. The specific quantitative results would be dependent on the precise synthesis conditions and the resulting crystal structures.

Experimental Workflow Diagram:

G A Cobalt(II) Salt + This compound (HAdi) + Co-ligand (bpy or bpe) B Add Deionized Water A->B C Seal in Teflon-lined Autoclave B->C D Heat in Oven (120-180°C, 2-3 days) C->D E Slow Cooling to Room Temperature D->E F Filter to Collect Crystals E->F G Wash with Water and Organic Solvent F->G H Dry the Final Product G->H I Coordination Polymer Product ([Co(H₂O)₂(bpy)₂]·2(Adi) or [Co₄(OH)₂(Adi)₆(bpe)₂]) H->I

Caption: Hydrothermal synthesis of cobalt coordination polymers.

This compound serves as a valuable and versatile building block in material science. Its application in the synthesis of radiopaque polyurethanes demonstrates its potential in creating advanced biomedical materials with enhanced imaging capabilities. Furthermore, its use as a ligand in the formation of coordination polymers opens up possibilities for designing novel materials with interesting structural and functional properties. The detailed protocols provided herein offer a foundation for researchers and scientists to explore and expand the applications of this unique compound in the development of next-generation materials.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Amino-3,5-diiodobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Amino-3,5-diiodobenzoic acid via recrystallization. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a polar molecule due to the presence of amino (-NH2) and carboxylic acid (-COOH) functional groups.[1] These groups allow for hydrogen bonding, which generally enhances its solubility in polar solvents like water and alcohols.[1] However, the two bulky and hydrophobic iodine atoms on the benzene ring can negatively impact its solubility in non-polar solvents.[1] Therefore, it is expected to have good solubility in polar solvents and poor solubility in non-polar solvents.[1]

Q2: What are the most common impurities in crude this compound?

A2: While specific impurities depend on the synthetic route, common process-related impurities in the synthesis of similar halogenated aminobenzoic acids can include:

  • Incompletely iodinated species: This can include 4-amino-3-iodobenzoic acid or unreacted starting material (4-aminobenzoic acid).

  • Isomers: Depending on the reaction conditions, other isomers of diiodinated aminobenzoic acid might be formed.

  • Colored impurities: These can arise from side reactions or degradation of starting materials or products.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Given its polar nature, good starting points for solvent screening include polar protic solvents like ethanol, methanol, or water, or a mixture of these.[1][2] For compounds with both polar and non-polar characteristics, a mixed solvent system (e.g., ethanol/water, acetone/water) can also be effective.

Q4: My purified this compound crystals are colored. How can I decolorize them?

A4: The presence of color in your recrystallized product indicates that colored impurities are still present. To remove these, you can add a small amount of activated charcoal to the hot, dissolved solution before the filtration step. The charcoal will adsorb the colored impurities. However, use charcoal sparingly as it can also adsorb some of your desired product, leading to a lower overall yield.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation Upon Cooling 1. Too much solvent was used: The solution is not supersaturated. 2. Cooling was too rapid: Not enough time for nucleation and crystal growth. 3. The compound is highly soluble in the chosen solvent even at low temperatures. 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. If available, add a seed crystal of pure this compound. 3. Change Solvent System: If the compound remains soluble, a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures should be used.
"Oiling Out" - Formation of an Oil Instead of Crystals 1. The solution is too concentrated. 2. The cooling process is too fast. 3. The melting point of the solid is lower than the boiling point of the solvent, and the solid is coming out of solution above its melting point. 4. High concentration of impurities. 1. Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the concentration. 2. Slow Cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. 3. Use a Lower Boiling Point Solvent: Select a recrystallization solvent with a lower boiling point. 4. Preliminary Purification: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel.
Low Recovery of Recrystallized Product 1. Too much solvent was used during dissolution. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent in which they are significantly soluble. 4. Too much activated charcoal was used for decolorization. 1. Use Minimal Hot Solvent: In subsequent attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Preheat Filtration Apparatus: Ensure the funnel and receiving flask are preheated with hot solvent before filtering the hot solution. 3. Wash with Ice-Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 4. Use Charcoal Sparingly: Use a very small amount of activated charcoal and minimize the heating time after its addition.
Crystals are Very Fine or Powdery 1. The solution cooled too rapidly. 2. The solution was agitated during the cooling process. 1. Slow Cooling: Allow the solution to cool undisturbed to room temperature before placing it in an ice bath. 2. Avoid Disturbance: Do not disturb the flask during the crystal growth phase.

Data Presentation

Table 1: General Solubility Characteristics of this compound in Common Solvents
Solvent Solubility at Room Temperature Solubility at Elevated Temperature Comments
WaterLowModerateThe presence of polar groups suggests some solubility in hot water.[1]
EthanolModerateHighA good candidate for single-solvent recrystallization.
MethanolModerateHighSimilar to ethanol, a promising solvent for recrystallization.
AcetoneModerateHighMay be a suitable solvent, potentially in a mixed system with water.
Ethyl AcetateLow to ModerateModerateMay be effective, especially for removing less polar impurities.
DichloromethaneLowLow to ModerateLess likely to be a good primary solvent due to lower polarity.
HexaneVery LowVery LowCan be used as an anti-solvent in a mixed solvent system.

Note: This table provides a qualitative guide. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude sample.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound
  • Solvent Selection: Based on preliminary tests, choose a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid just completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Solid add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration filtrate Clear Filtrate hot_filtration->filtrate cool Slow Cooling filtrate->cool crystals_form Crystal Formation cool->crystals_form vacuum_filtration Vacuum Filtration crystals_form->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_crystals Pure Crystals dry->pure_crystals

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too Much Solvent? no_crystals->too_much_solvent too_concentrated Too Concentrated? oiling_out->too_concentrated premature_crystallization Premature Crystallization? low_yield->premature_crystallization concentrate Concentrate Solution too_much_solvent->concentrate Yes induce_crystallization Induce Crystallization (Scratch/Seed) too_much_solvent->induce_crystallization No add_solvent Reheat & Add More Solvent too_concentrated->add_solvent Yes slow_cooling Cool More Slowly too_concentrated->slow_cooling No preheat_funnel Preheat Filtration Apparatus premature_crystallization->preheat_funnel Yes check_solvent_loss Minimize Solvent Usage premature_crystallization->check_solvent_loss No

Caption: Troubleshooting decision tree for common recrystallization issues.

References

common side reactions in the iodination of aminobenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of aminobenzoic acids. The information is presented in a practical question-and-answer format to directly address common challenges encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the iodination of aminobenzoic acids?

A1: The most frequently encountered side reactions during the electrophilic iodination of aminobenzoic acids include:

  • Di-iodination (Over-iodination): The introduction of a second iodine atom onto the aromatic ring is a common side reaction, particularly with highly activated substrates or when an excess of the iodinating agent is used. The formation of di-iodinated species can complicate purification.[1]

  • Formation of Unreacted Starting Material: Incomplete reactions can leave a significant amount of the starting aminobenzoic acid in the product mixture, reducing the overall yield of the desired iodinated product.

  • Oxidation of the Amino Group: The amino group is susceptible to oxidation by the iodinating agent or the oxidizing agent used in the reaction, which can lead to the formation of colored impurities and byproducts.[2]

  • Decarboxylation: Under acidic conditions and elevated temperatures, aminobenzoic acids can undergo decarboxylation, leading to the formation of iodo-anilines as byproducts.[3][4]

  • Polymerization: Aromatic amines, like aminobenzoic acids, can be prone to polymerization, especially under oxidative conditions, resulting in the formation of tarry, insoluble materials.

Q2: How does the position of the amino and carboxyl groups affect the regioselectivity of iodination?

A2: The regioselectivity of iodination is governed by the directing effects of the amino (-NH₂) and carboxylic acid (-COOH) groups on the aromatic ring.

  • The amino group is a strong activating group and an ortho, para-director, meaning it increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack.

  • The carboxylic acid group is a deactivating group and a meta-director, withdrawing electron density from the ring and directing incoming electrophiles to the meta position.

For 3-aminobenzoic acid , these effects work in concert. The position C5 is ortho to the activating amino group and meta to the deactivating carboxylic acid group, making it the most electronically favorable site for iodination.[2]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Mono-iodinated Product

Low yields can be frustrating and are often due to a combination of factors. This guide will help you diagnose and address the potential causes.

Troubleshooting Workflow for Low Yield

Caption: A decision-making diagram for troubleshooting low reaction yields.

Potential CauseSuggested Solution
Incomplete Reaction - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Increase reaction temperature: Cautiously increase the temperature, as this may also promote side reactions. For many iodinations of aminobenzoic acids, temperatures between room temperature and 85°C are utilized.[5]- Ensure proper stoichiometry: Verify the molar ratios of your reactants, especially the oxidizing agent if used.
Product Degradation - Lower reaction temperature: If the desired product is thermally unstable, consider running the reaction at a lower temperature for a longer duration.- Control pH: Avoid strongly acidic or basic conditions during workup if your product is pH-sensitive.
Poor Solubility of Starting Material - Choose an appropriate solvent system: Ensure that the aminobenzoic acid is sufficiently soluble in the chosen solvent at the reaction temperature. Acetic acid is a commonly used solvent.[5]
Problem 2: Presence of Di-iodinated Impurities

The formation of di-iodinated byproducts is a common issue that complicates purification and reduces the yield of the desired mono-iodinated product.

Troubleshooting Workflow for Di-iodination

Caption: Troubleshooting guide for minimizing di-iodination.

Potential CauseSuggested Solution
Excess Iodinating Agent - Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the aminobenzoic acid. Using a 1:1 or slightly sub-stoichiometric amount can favor mono-iodination.
High Reactivity of the Substrate - Lower the Reaction Temperature: Running the reaction at a lower temperature can decrease the overall reaction rate and improve selectivity for the mono-iodinated product.
Method of Addition - Gradual Addition: Add the iodinating agent slowly and dropwise to the solution of the aminobenzoic acid. This helps to avoid localized high concentrations of the iodinating agent. In some cases, adding the aminobenzoic acid solution to the iodinating agent solution can be beneficial.
Problem 3: Formation of Colored Impurities or Tarry Byproducts

The appearance of dark colors or tar-like substances in the reaction mixture often indicates oxidation of the amino group or polymerization.

Potential CauseSuggested Solution
Oxidation of the Amino Group - Use a Milder Oxidizing Agent: If using an iodinating system that requires an oxidizing agent (e.g., I₂/H₂O₂), consider using a milder oxidant or reducing its concentration.[2]- Protect the Amino Group: In some cases, protecting the amino group as an acetamide before iodination and then deprotecting it can prevent oxidation.
Polymerization - Add a Polymerization Inhibitor: Small amounts of radical scavengers like hydroquinone or butylated hydroxytoluene (BHT) can sometimes suppress polymerization.[6]- Control Temperature: Avoid excessive heat, as it can initiate polymerization.- Degas Solvents: Removing dissolved oxygen from the solvents by sparging with an inert gas (e.g., nitrogen or argon) can help prevent radical-initiated polymerization.
Problem 4: Presence of Decarboxylated Byproducts

Decarboxylation can be a significant side reaction, especially under acidic conditions, leading to the formation of iodo-anilines.

Potential CauseSuggested Solution
Acidic Reaction Conditions - Buffer the Reaction Mixture: If possible, carry out the reaction in a buffered solution to maintain a less acidic pH.[3]- Use a Non-acidic Iodination Method: Explore iodination methods that do not require strongly acidic conditions.
Elevated Reaction Temperature - Lower the Reaction Temperature: Decarboxylation is often accelerated by heat. Running the reaction at a lower temperature can minimize this side reaction.

Experimental Protocols

Iodination of 2-Aminobenzoic Acid using Iodine and Hydrogen Peroxide

This protocol is adapted from a patented procedure for the synthesis of 2-amino-5-iodobenzoic acid.[5]

Materials:

  • 2-Aminobenzoic acid

  • Molecular iodine (I₂)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Acetic acid

  • Water

Procedure:

  • In a reaction flask, prepare a mixture of 2-aminobenzoic acid (e.g., 5.00 g, 36.4 mmol) and acetic acid (e.g., 100 ml).

  • Add molecular iodine (e.g., 4.63 g, 18.2 mmol) to the mixture.

  • Slowly add a 30% by weight aqueous solution of hydrogen peroxide (e.g., 4.12 ml, 36.4 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature (20°C) for 5 hours.

  • After the reaction is complete, pour the mixture into water (e.g., 260 ml) to precipitate the product.

  • Collect the crystals by filtration, wash with water, and dry.

Note: The molar ratio of hydrogen peroxide to molecular iodine can be varied to optimize the conversion rate. Ratios between 1 and 4 are generally effective.[5]

Quantitative Data

The following table summarizes the effect of the molar ratio of hydrogen peroxide to molecular iodine on the conversion of 2-aminobenzoic acid.

Molar Ratio ([H₂O₂]/[I₂])Conversion of 2-Aminobenzoic Acid (%)Isolated Yield of 2-Amino-5-iodobenzoic Acid (%)
0.535.2-
1.070.168.3
2.098.585.7
4.099.163.1
5.099.2-

Data adapted from US Patent 7,378,546 B2. The isolated yield may be affected by side reactions at higher oxidant concentrations.

Signaling Pathways and Logical Relationships

General Mechanism of Electrophilic Aromatic Iodination

The iodination of aminobenzoic acids proceeds via an electrophilic aromatic substitution (SEAr) mechanism.

Caption: General mechanism for electrophilic aromatic iodination.

References

optimizing reaction conditions for the synthesis of 4-Amino-3,5-diiodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-3,5-diiodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

A1: The synthesis of this compound typically involves the direct di-iodination of 4-aminobenzoic acid. Common iodinating agents include Iodine monochloride (ICl), a combination of an iodide salt (like KI or NaI) with an oxidizing agent (such as sodium hypochlorite or hydrogen peroxide), and N-iodosuccinimide (NIS). The choice of reagent and conditions can influence the yield and purity of the product.

Q2: My reaction is yielding a mixture of mono-iodinated and di-iodinated products. How can I improve the selectivity for the di-iodinated product?

A2: To favor the formation of this compound, consider the following adjustments:

  • Stoichiometry: Ensure you are using at least two equivalents of the iodinating agent relative to the 4-aminobenzoic acid starting material. A slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion.

  • Reaction Time: A longer reaction time may be necessary to ensure the second iodination occurs. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Temperature: Gently heating the reaction mixture may be required to facilitate the di-iodination. However, be cautious as excessive heat can lead to side reactions and decomposition.

Q3: The purity of my final product is low. What are the likely impurities and how can I remove them?

A3: Common impurities include the starting material (4-aminobenzoic acid) and the mono-iodinated intermediate (4-Amino-3-iodobenzoic acid). Purification can typically be achieved through recrystallization. A suitable solvent system for recrystallization might be a mixture of ethanol and water or methanol and water. Treating the crude product solution with activated charcoal before recrystallization can help remove colored impurities.

Q4: My reaction is not proceeding to completion, and I have a significant amount of unreacted starting material. What should I do?

A4: If your reaction is incomplete, consider these troubleshooting steps:

  • Reagent Quality: Ensure that your iodinating agent is fresh and has been stored correctly, as some reagents can degrade over time.

  • Solvent: The choice of solvent can be critical. For many iodination reactions, polar aprotic solvents like dimethylformamide (DMF) or polar protic solvents like acetic acid are used. Ensure the solvent is appropriate for the chosen iodinating agent and is of sufficient purity.

  • Activation: The amino group in 4-aminobenzoic acid is highly activating, but if the reaction is still sluggish, you may need to adjust the pH or use a stronger iodinating system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Check the quality and stoichiometry of the iodinating agent. - Increase the reaction time and/or temperature, monitoring for side product formation.
Product loss during workup.- Ensure complete precipitation of the product from the reaction mixture. - Use an appropriate solvent for extraction to minimize product loss in the aqueous layer.
Presence of 4-Amino-3-iodobenzoic acid (mono-iodinated by-product) Insufficient iodinating agent or reaction time.- Increase the molar ratio of the iodinating agent to the starting material to slightly above 2:1. - Extend the reaction time and monitor the disappearance of the mono-iodinated intermediate by TLC or HPLC.
Presence of Unreacted 4-Aminobenzoic Acid Insufficient amount or deactivation of the iodinating agent.- Ensure the molar ratio of the iodinating agent is at least 2:1. - Use a fresh batch of the iodinating agent.
Product is colored (not white to off-white) Presence of impurities or oxidation by-products.- Recrystallize the final product. - Treat the crude product solution with activated charcoal before recrystallization to remove colored impurities.

Experimental Protocols

Protocol: Synthesis of this compound using N-Iodosuccinimide (NIS)

This protocol is adapted from general procedures for the iodination of activated aromatic compounds.

Materials:

  • 4-Aminobenzoic acid

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Water

  • Sodium thiosulfate solution (10%)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine solution

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 4-aminobenzoic acid in DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 2.1 equivalents of NIS portion-wise, ensuring the temperature remains below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Quench any remaining iodine by adding 10% sodium thiosulfate solution until the yellow color disappears.

  • Acidify the mixture with 1 M HCl to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be recrystallized from an ethanol/water mixture.

Visualizations

Reaction_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-Aminobenzoic Acid in DMF cool Cool to 0°C start->cool add_nis Add N-Iodosuccinimide (NIS) cool->add_nis react Stir at Room Temperature add_nis->react monitor Monitor by TLC react->monitor quench Quench with Na2S2O3 monitor->quench Reaction Complete precipitate Precipitate with HCl quench->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallize filter->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway cluster_troubleshooting Troubleshooting Logic start Synthesize this compound check_yield_purity Check Yield and Purity (TLC, HPLC, NMR) start->check_yield_purity low_yield Low Yield? check_yield_purity->low_yield impurity Impure Product? low_yield->impurity No check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents Yes success Successful Synthesis impurity->success No purify Purify Product (Recrystallization) impurity->purify Yes optimize_conditions Optimize Reaction Conditions (Time, Temp) check_reagents->optimize_conditions optimize_conditions->start purify->check_yield_purity

Caption: A logical diagram for troubleshooting the synthesis of this compound.

troubleshooting guide for diatrizoic acid synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of diatrizoic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this multi-step synthesis.

Troubleshooting Guide: Side Reactions and Impurity Formation

Question 1: What are the most common impurities I should expect during diatrizoic acid synthesis?

The most frequently observed impurities in diatrizoic acid synthesis are:

  • Diatrizoic Acid Related Compound A (5-Acetamido-3-amino-2,4,6-triiodobenzoic Acid): This is a primary process-related impurity.[1][2] It can result from the incomplete acetylation of the 3,5-diamino-2,4,6-triiodobenzoic acid intermediate or the hydrolysis of one of the acetamido groups on diatrizoic acid.[1][2]

  • Di-iodinated Species: The presence of molecules with only two iodine atoms is a common issue.[2][3] This occurs due to incomplete iodination of the aromatic ring and can be challenging to separate from the final tri-iodinated product.[2][3]

  • Unreacted Intermediates: Residual starting materials or intermediates, such as 3,5-diamino-2,4,6-triiodobenzoic acid, may persist if the corresponding reaction step does not proceed to completion.[1][2]

  • Degradation Products: Diatrizoic acid can degrade under certain conditions, such as exposure to heat, light, or acidic/basic environments, leading to various degradation products.[1] Hydrolysis of the amide linkages is a common degradation pathway.[1]

Question 2: My analysis shows a high level of Diatrizoic Acid Related Compound A. What are the likely causes and how can I minimize its formation?

High levels of this mono-acetylated impurity typically point to issues in the acetylation step or subsequent work-up procedures.

Potential Causes:

  • Incomplete Acetylation: This is the most common cause.[1][2] Insufficient acetylating agent (e.g., acetic anhydride), suboptimal reaction temperature, or inadequate reaction time can lead to the formation of the mono-acetylated impurity.[2]

  • Hydrolysis: The amide groups of diatrizoic acid can be hydrolyzed back to amines under acidic or basic conditions, particularly during product work-up and purification.[1][2]

Troubleshooting Strategies:

  • Optimize Acetylation Conditions:

    • Reagent Stoichiometry: Ensure an adequate excess of the acetylating agent (e.g., acetic anhydride) is used to drive the reaction to completion.

    • Reaction Monitoring: Track the progress of the reaction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to ensure the disappearance of the 3,5-diamino-2,4,6-triiodobenzoic acid starting material.

    • Temperature and Time: Maintain the recommended reaction temperature and time. For instance, heating the reaction mixture at 80-90°C for 2-3 hours is a suggested condition.[2]

  • Control pH During Work-up:

    • After the acetylation is complete, carefully control the pH during the precipitation and washing steps. Avoid strongly acidic or basic conditions that could promote hydrolysis.

Question 3: I'm struggling with a low overall yield. What are the key factors to investigate?

Low overall yield in diatrizoic acid synthesis can be attributed to several factors throughout the multi-step process.

Potential Causes:

  • Incomplete Reactions: If any of the steps (nitration, reduction, iodination, or acetylation) do not go to completion, the overall yield will be significantly reduced.[2]

  • Product Loss During Work-up: Diatrizoic acid and its intermediates can be lost during filtration, extraction, and recrystallization steps due to their solubility characteristics.[2][4]

  • Side Product Formation: The formation of significant quantities of impurities, such as those mentioned previously, will inherently decrease the yield of the desired product.[2]

  • Instability of Intermediates: The 3,5-diamino-2,4,6-triiodobenzoic acid intermediate is known to be unstable, which can negatively impact the yield of the final product.[2][4]

Troubleshooting Strategies:

  • Optimize Each Reaction Step: Systematically review and optimize the reaction conditions for each stage of the synthesis, paying close attention to reagent stoichiometry, temperature, and reaction time.

  • Refine Purification Procedures:

    • Recrystallization: Select an appropriate solvent system for recrystallization to maximize the recovery of the pure product while effectively removing impurities.

    • Washing: Use minimal amounts of cold solvent for washing the filtered product to reduce losses.

  • Handle Intermediates with Care: Given the instability of the 3,5-diamino-2,4,6-triiodobenzoic acid intermediate, it is advisable to proceed to the subsequent acetylation step as promptly as possible after its synthesis and isolation.

Quantitative Data Summary

The following table summarizes key parameters and reported yields for different stages of diatrizoic acid synthesis.

StepKey ParametersReported Molar YieldReference
Nitration Fuming nitric acid, concentrated sulfuric acid, controlled temperature (70-90°C)-[4]
Reduction Iron powder with HCl or catalytic hydrogenation (e.g., Platinum catalyst)-[4]
Iodination Potassium iodide, hydrogen peroxide, temperature control (30°C then 55°C)-[4]
Acetylation & Final Product One-pot acylation and esterification followed by hydrolysis≥ 80%[4]
Acetylation & Final Product Solid-phase synthesis90-94%[4]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Diamino-2,4,6-triiodobenzoic Acid

This protocol is based on a method utilizing potassium iodide and hydrogen peroxide as the iodinating system.

  • In a suitable reaction vessel, dissolve 3,5-diaminobenzoic acid in dilute sulfuric acid.[2]

  • Add 180.0 g of potassium iodide (KI) to the solution.[4]

  • Control the temperature at 30°C and slowly add 119.2 g of 30% hydrogen peroxide (H₂O₂) dropwise.[4]

  • After the addition is complete, raise the temperature to 55°C and maintain it for 3 hours.[4]

  • Cool the reaction mixture to 20-25°C.[4]

  • Isolate the crude 3,5-diamino-2,4,6-triiodobenzoic acid by filtration.

Protocol 2: Acetylation of 3,5-Diamino-2,4,6-triiodobenzoic Acid

This protocol describes the N-acetylation to form diatrizoic acid.

  • Suspend the crude 3,5-diamino-2,4,6-triiodobenzoic acid in acetic acid.[2]

  • Add acetic anhydride as the acetylating agent. A catalytic amount of a strong acid like sulfuric acid can also be added.[2]

  • Heat the reaction mixture to 80-90°C and maintain this temperature for 2-3 hours with continuous stirring.[2]

  • Monitor the reaction progress by HPLC to confirm the disappearance of the starting material and the mono-acetylated intermediate.[2]

  • Upon completion, cool the mixture and pour it into ice water to precipitate the crude diatrizoic acid.[2]

  • Collect the product by filtration and proceed with purification, typically by recrystallization.

Visual Troubleshooting Guide

Troubleshooting_Diatrizoic_Acid_Synthesis start Start: Synthesis Issue Identified issue What is the primary issue? start->issue low_yield Low Overall Yield issue->low_yield Yield high_impurity_A High Levels of Impurity A issue->high_impurity_A Impurity A high_di_iodo High Levels of Di-iodinated Impurity issue->high_di_iodo Di-iodo check_yield Investigate Potential Causes for Low Yield low_yield->check_yield check_acetylation Troubleshoot Acetylation Step high_impurity_A->check_acetylation check_iodination Optimize Iodination Reaction high_di_iodo->check_iodination yield_causes Incomplete Reactions? Product Loss During Work-up? Intermediate Degradation? check_yield->yield_causes acetylation_causes Insufficient Acetylating Agent? Suboptimal Temperature/Time? Hydrolysis During Work-up? check_acetylation->acetylation_causes iodination_causes Insufficient Iodinating Agent? Poor Temperature Control? Inadequate Reaction Time? check_iodination->iodination_causes solution_yield Optimize Each Step Refine Purification Handle Intermediates Promptly yield_causes->solution_yield solution_acetylation Increase Acetylating Agent Verify Temp & Time Control pH During Work-up acetylation_causes->solution_acetylation solution_iodination Ensure Sufficient Reagent Maintain Temp Below 10°C During Addition Monitor Reaction to Completion iodination_causes->solution_iodination end End: Purity/Yield Improved solution_yield->end solution_acetylation->end solution_iodination->end

Caption: A logical workflow for troubleshooting common diatrizoic acid synthesis issues.

References

Technical Support Center: Purification of Di-iodinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of di-iodinated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying di-iodinated aromatic compounds?

A1: The primary challenges include:

  • Deiodination: The carbon-iodine bond can be labile, leading to product degradation, particularly during chromatography on silica gel or upon exposure to light and heat.[1]

  • Poor Solubility: Many di-iodinated aromatic compounds exhibit low solubility in common organic solvents, making both chromatography and recrystallization difficult.

  • Separation from Related Impurities: Isolating the desired di-iodinated product from mono-iodinated, tri-iodinated, or positional isomers can be challenging due to their similar polarities.

  • Co-elution: In column chromatography, the di-iodinated product may co-elute with byproducts, requiring careful optimization of the mobile phase.

  • Low Recovery from Recrystallization: Finding a suitable solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is crucial for efficient recrystallization and can be a significant hurdle.[2]

Q2: How can I minimize deiodination during purification?

A2: To minimize deiodination:

  • Work in the dark: Protect the compound from light by wrapping flasks and columns in aluminum foil.[1]

  • Avoid excessive heat: Use gentle heating during dissolution for recrystallization and avoid high temperatures during solvent evaporation.

  • Choose the right stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina instead of silica gel for chromatography.[2][3]

  • Use a non-acidic mobile phase: Avoid acidic additives in the eluent for chromatography if your compound is acid-sensitive.

  • Work quickly: Minimize the duration of the purification process.

Q3: What is the best general approach to purify a new di-iodinated aromatic compound?

A3: A typical workflow would be:

  • Assess Crude Purity: Use Thin Layer Chromatography (TLC) and/or ¹H NMR to get an initial assessment of the purity and identify the major impurities.

  • Attempt Recrystallization First: If the crude product is reasonably pure (>80-90%), recrystallization is often the most efficient method for obtaining highly pure material.

  • Develop a Chromatography Method if Needed: If recrystallization is ineffective or the crude material is very impure, develop a column chromatography method using TLC to screen for an appropriate solvent system and stationary phase.

  • Combine Methods: For very challenging purifications, a combination of column chromatography followed by recrystallization of the partially purified product is often effective.

Q4: How do I choose between normal-phase and reverse-phase chromatography?

A4:

  • Normal-Phase Chromatography (e.g., silica gel, alumina): This is the most common method for purifying organic compounds. It separates compounds based on polarity, with less polar compounds eluting first. It is generally a good starting point unless your compound is very polar or unstable on silica.

  • Reverse-Phase Chromatography (e.g., C18-silica): This method separates compounds based on hydrophobicity, with more polar compounds eluting first. It can be a good option for highly polar di-iodinated aromatic compounds or when normal-phase chromatography fails to provide adequate separation.

Troubleshooting Guides

Issue 1: Poor Separation in Column Chromatography

Symptoms:

  • Broad, overlapping peaks.

  • Co-elution of the desired product with impurities.

  • Product elutes too quickly (low Rf) or not at all (high Rf).

Troubleshooting Workflow:

G start Poor Separation in Column Chromatography check_rf Is the TLC Rf of the product between 0.2 and 0.4? start->check_rf adjust_solvent Adjust Solvent Polarity: - Too high Rf: Decrease polarity. - Too low Rf: Increase polarity. check_rf->adjust_solvent No check_loading Is the column overloaded? check_rf->check_loading Yes adjust_solvent->check_rf reduce_load Reduce the amount of crude material loaded onto the column. check_loading->reduce_load Yes check_stationary_phase Is the stationary phase appropriate? check_loading->check_stationary_phase No reduce_load->check_loading change_stationary_phase Consider an alternative stationary phase: - Neutral or basic alumina for acid-sensitive compounds. - Reverse-phase silica for very polar compounds. check_stationary_phase->change_stationary_phase No check_band_broadening Is there significant band broadening? check_stationary_phase->check_band_broadening Yes change_stationary_phase->start improve_technique Improve packing and loading technique: - Ensure the column is packed evenly. - Dissolve the sample in a minimal amount of solvent and load it as a narrow band. check_band_broadening->improve_technique Yes success Separation Improved check_band_broadening->success No improve_technique->start

Caption: Troubleshooting logic for poor column chromatography separation.

Issue 2: Product Degradation (Deiodination) During Purification

Symptoms:

  • Appearance of new, less polar spots on TLC during chromatography.

  • Low recovery of the desired product.

  • Discoloration of the product fractions (often turning pink or purple due to iodine).

Factors Contributing to Deiodination:

G Deiodination Deiodination of Di-iodinated Aromatic Compound Light Light Exposure Light->Deiodination Heat Heat Heat->Deiodination Acid Acidic Conditions (e.g., silica gel, acidic solvents) Acid->Deiodination Time Prolonged Purification Time Time->Deiodination G start Crude Di-iodinated Aromatic Compound initial_analysis Initial Analysis (TLC, NMR) start->initial_analysis recrystallization_decision Is crude purity > 80-90%? initial_analysis->recrystallization_decision recrystallization Attempt Recrystallization recrystallization_decision->recrystallization Yes chromatography Perform Column Chromatography recrystallization_decision->chromatography No recrystallization_success Is recrystallization successful? recrystallization->recrystallization_success recrystallization_success->chromatography No final_product Pure Di-iodinated Aromatic Compound recrystallization_success->final_product Yes chromatography_purity Is product pure? chromatography->chromatography_purity chromatography_purity->final_product Yes further_purification Further Purification (e.g., second recrystallization) chromatography_purity->further_purification No further_purification->final_product

References

Technical Support Center: Synthesis of 4-Amino-3,5-diiodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Amino-3,5-diiodobenzoic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions to improve reaction yield and product purity.

Issue 1: Low Overall Yield of this compound

Potential Cause Recommended Solution
Incomplete Iodination Ensure the correct stoichiometry of the iodinating agent is used. A slight excess may be necessary to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material (4-aminobenzoic acid) and the mono-iodo intermediate.
Suboptimal Reaction Temperature Maintain the reaction temperature within the optimal range. For iodination reactions of this type, lower temperatures (e.g., 0-10°C) during the addition of reagents can help control the reaction rate and improve selectivity. Subsequently, allowing the reaction to proceed at room temperature or with gentle heating may be required for completion.
Product Loss During Work-up The product may have poor water solubility, leading to losses during filtration or extraction. Ensure complete precipitation by adjusting the pH of the solution. Wash the crude product with minimal amounts of cold solvent to avoid dissolution.
Degradation of Intermediates Certain intermediates in similar syntheses can be unstable.[1][2] If the synthesis involves intermediates, proceed to the next step promptly after isolation and avoid prolonged storage.

Issue 2: Presence of Significant Impurities in the Final Product

Potential Cause Recommended Solution
Unreacted 4-Aminobenzoic Acid Increase the molar ratio of the iodinating agent to the starting material. Extend the reaction time and monitor for the consumption of the starting material by TLC or HPLC. Ensure the iodinating agent is fresh and has been stored correctly.
Formation of Mono-iodinated By-product (4-Amino-3-iodobenzoic acid) Carefully control the stoichiometry of the reagents. Adding the iodinating agent portion-wise can help maintain a low concentration and reduce the formation of mono-substituted products.[3] Ensure efficient stirring to maintain a homogenous reaction mixture.
Formation of Colored Impurities Oxidation of the amino group or other side reactions can lead to colored by-products. Purification by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/water) can be effective.[3] Treating the crude product solution with activated charcoal before recrystallization can help remove colored impurities.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common by-product in the synthesis of this compound and how can I identify it?

A1: The most common by-product is the mono-iodinated species, 4-Amino-3-iodobenzoic acid. This arises from incomplete iodination. It can be identified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, or by comparing its retention time in HPLC with a known standard.

Q2: How can I minimize the formation of the mono-iodinated by-product?

A2: To minimize the formation of 4-Amino-3-iodobenzoic acid, you should carefully control the reaction conditions. This includes using a sufficient molar excess of the iodinating agent to favor di-substitution. Slow, portion-wise addition of the iodinating agent at a controlled temperature (e.g., 0-5°C) can also improve selectivity.[3] Monitoring the reaction progress is crucial to ensure it proceeds to completion.

Q3: My iodination reaction is not proceeding to completion. What should I do?

A3: If the reaction is stalled, first verify the quality and stoichiometry of your reagents, particularly the iodinating agent. You can try slightly increasing the reaction temperature or extending the reaction time while carefully monitoring for the formation of by-products by TLC or HPLC. In some cases, the choice of solvent can also influence the reaction rate.

Q4: How can I effectively purify the final product?

A4: Recrystallization is a common and effective method for purifying this compound. The solubility differences between the desired di-iodinated product and impurities like the mono-iodinated species or starting material in a given solvent system allow for their separation. Column chromatography can also be employed for purification, though it may be less practical for larger-scale syntheses.

Q5: Is it necessary to protect the amino group before iodination?

A5: While not always necessary, protecting the amino group (e.g., through acetylation) can sometimes prevent side reactions and improve the selectivity of the iodination. However, this adds extra steps to the synthesis (protection and deprotection), which may affect the overall yield. The decision to use a protecting group depends on the specific reaction conditions and the desired purity of the final product.

Experimental Protocols

Protocol 1: Direct Iodination of 4-Aminobenzoic Acid

This protocol is adapted from general procedures for the iodination of aromatic compounds.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-aminobenzoic acid in a suitable solvent such as glacial acetic acid. Cool the mixture to 0-5°C in an ice bath.

  • Preparation of Iodinating Agent: Prepare a solution of the iodinating agent (e.g., iodine monochloride or a mixture of iodine and an oxidizing agent like hydrogen peroxide) in the same solvent.[4]

  • Addition of Iodinating Agent: Add the iodinating agent solution dropwise to the stirred solution of 4-aminobenzoic acid over a period of 1-2 hours, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the completion of the reaction.

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Isolation: Collect the precipitate by filtration, wash with cold water to remove any residual acid, and then with a small amount of a cold organic solvent (e.g., ethanol) to remove soluble impurities.

  • Purification: Dry the crude product under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Visualizations

experimental_workflow start Start: 4-Aminobenzoic Acid dissolve Dissolve in Glacial Acetic Acid start->dissolve cool Cool to 0-5°C dissolve->cool add_iodine Add Iodinating Agent Dropwise cool->add_iodine prepare_iodine Prepare Iodinating Agent Solution prepare_iodine->add_iodine react Stir at Room Temperature add_iodine->react monitor Monitor Reaction (TLC/HPLC) react->monitor workup Pour into Ice Water monitor->workup filter Filter Crude Product workup->filter wash Wash with Cold Water & Solvent filter->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallize dry->recrystallize end End: Purified Product recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Overall Yield? incomplete_iodination Incomplete Iodination low_yield->incomplete_iodination Yes suboptimal_temp Suboptimal Temperature low_yield->suboptimal_temp Yes workup_loss Product Loss During Work-up low_yield->workup_loss Yes solution1 Increase Iodinating Agent Stoichiometry Extend Reaction Time incomplete_iodination->solution1 solution2 Optimize Reaction Temperature (e.g., 0-10°C for addition) suboptimal_temp->solution2 solution3 Adjust pH for Complete Precipitation Wash with Minimal Cold Solvent workup_loss->solution3

Caption: Troubleshooting logic for addressing low product yield.

troubleshooting_purity impure_product Impure Product? unreacted_sm Unreacted Starting Material impure_product->unreacted_sm Yes mono_iodo Mono-iodinated By-product impure_product->mono_iodo Yes colored_impurities Colored Impurities impure_product->colored_impurities Yes solution1 Increase Iodinating Agent Extend Reaction Time unreacted_sm->solution1 solution2 Control Stoichiometry Portion-wise Addition mono_iodo->solution2 solution3 Recrystallize Use Activated Charcoal colored_impurities->solution3

Caption: Troubleshooting logic for addressing product purity issues.

References

stability issues of 4-Amino-3,5-diiodobenzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues of 4-Amino-3,5-diiodobenzoic acid in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Disclaimer: Specific, in-depth stability studies on this compound in various solutions are not extensively available in public literature. The following guidance is based on general chemical principles, information on related compounds, and available product information. It is highly recommended to perform specific stability studies for your particular application and solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is a crystalline solid that is known to be sensitive to light and moisture.[1] For optimal stability, it should be stored in a cool, dry, and well-ventilated area, protected from light.[1] Under these recommended storage conditions, the compound is reported to have a shelf life of up to 24 months.[1]

Q2: What solvents are suitable for dissolving this compound?

The compound is slightly soluble in water but more soluble in organic solvents.[1] Purification protocols suggest it can be dissolved in dilute aqueous sodium hydroxide (NaOH) and precipitated with dilute hydrochloric acid (HCl), indicating some level of short-term stability in both basic and acidic aqueous solutions.[2]

Q3: What are the potential degradation pathways for this compound in solution?

While specific degradation pathways have not been fully elucidated for this compound, potential degradation mechanisms for iodinated aromatic compounds can include:

  • Photodegradation: Exposure to light, particularly UV radiation, can cause deiodination or other structural changes.

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored degradation products. Oxidative deiodination is also a known metabolic pathway for some iodinated compounds.

  • Hydrolysis: While the amide bond is not present, under harsh conditions, other functional groups could be susceptible to hydrolysis, although this is less likely for the core aromatic structure.

  • Decarboxylation: At elevated temperatures, loss of the carboxylic acid group as carbon dioxide could occur.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Solution turns yellow or brown over time. Oxidation of the amino group or photodegradation.Prepare solutions fresh and protect from light by using amber vials or covering the container with aluminum foil. Consider de-gassing solvents to remove dissolved oxygen.
Precipitate forms in a previously clear solution. Change in pH, solvent evaporation, or formation of an insoluble degradation product.Verify the pH of the solution. Ensure the container is sealed properly to prevent solvent evaporation. Analyze the precipitate to determine its identity.
Loss of compound potency or inconsistent analytical results. Chemical degradation of the compound.Perform a forced degradation study to identify the conditions (pH, light, temperature) that cause instability. Use a stability-indicating analytical method (e.g., HPLC) to separate the parent compound from any degradants.
Unexpected peaks appear in chromatograms. Formation of degradation products.Conduct peak purity analysis and attempt to identify the degradation products using techniques like mass spectrometry (MS).

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the stability of a compound under stressed conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the stock solution. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the stock solution. Heat at 60°C for 24 hours.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature for 24 hours, protected from light.

    • Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples. Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

Visualizations

Troubleshooting Workflow for Solution Instability

Troubleshooting Workflow start Start: Solution Instability Observed check_storage Review Storage Conditions (Light, Temp, Air Exposure) start->check_storage check_prep Review Solution Preparation (Solvent Purity, pH, Freshness) start->check_prep analyze_solution Analyze Solution (e.g., HPLC, UV-Vis) check_storage->analyze_solution check_prep->analyze_solution identify_degradants Identify Degradation Products (e.g., LC-MS) analyze_solution->identify_degradants Degradation Confirmed end End: Stable Solution Achieved analyze_solution->end No Degradation forced_degradation Perform Forced Degradation Study identify_degradants->forced_degradation modify_protocol Modify Experimental Protocol (e.g., Use fresh solutions, protect from light) forced_degradation->modify_protocol modify_protocol->end

Caption: A workflow for troubleshooting stability issues of this compound solutions.

Hypothetical Degradation Pathways

Hypothetical Degradation Pathways parent This compound deiodination Deiodinated Product(s) parent->deiodination Light (UV) oxidation Oxidized Product(s) (e.g., Nitro or Azoxy compounds) parent->oxidation Oxidizing Agent / Air decarboxylation Decarboxylated Product (3,5-diiodoaniline) parent->decarboxylation Heat

References

Technical Support Center: Synthesis and Purification of 4-Amino-3,5-diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Amino-3,5-diiodobenzoic acid.

Troubleshooting Guide

Encountering issues during your experiment can be frustrating. This guide addresses common problems, their potential causes, and actionable solutions to get your synthesis and purification back on track.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Crude Product - Incomplete iodination reaction.- Suboptimal reaction temperature.- Insufficient reaction time.- Loss of product during workup and extraction.- Ensure the use of fresh iodinating reagents.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize the reaction temperature; for similar iodinations, temperatures around room temperature to slightly elevated (e.g., 40-60°C) are often used.- Extend the reaction time and monitor via TLC until the starting material is consumed.- During extraction, ensure the pH is adjusted correctly to precipitate the product fully. Use an appropriate organic solvent for extraction.
Product is Highly Colored (Dark Brown/Purple) - Presence of residual iodine.- Formation of colored oxidation byproducts.- Wash the crude product with a solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Recrystallization Fails: Oiling Out - The solution is too concentrated.- The cooling process is too rapid.- The chosen solvent is not ideal, and the product's melting point is below the solvent's boiling point.- Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.- Insulate the flask to slow down the cooling rate.- Select a different solvent or a solvent mixture. A solvent pair, where the compound is soluble in one solvent and insoluble in the other, can be effective.
Recrystallization Fails: No Crystal Formation - The solution is too dilute (excess solvent used).- The solution is supersaturated but requires nucleation.- Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid surface.- Add a seed crystal of pure this compound.
Presence of Impurities in Final Product (Confirmed by HPLC/TLC) - Incomplete reaction leaving starting material (4-Aminobenzoic acid).- Formation of mono-iodinated intermediate (4-Amino-3-iodobenzoic acid).- Over-iodination leading to other poly-iodinated species.- Optimize reaction stoichiometry and time to ensure complete conversion of the starting material.- Employ fractional recrystallization to separate compounds with different solubilities.- Utilize column chromatography for more efficient separation of closely related compounds. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities arise from incomplete or over-iodination of the starting material, 4-aminobenzoic acid. These include:

  • 4-Aminobenzoic acid: Unreacted starting material.

  • 4-Amino-3-iodobenzoic acid: The mono-iodinated intermediate. Due to the activating nature of the amino group, it can be challenging to drive the reaction to completion without careful control of stoichiometry and reaction conditions.

  • Other poly-iodinated isomers: While less common, over-iodination can potentially lead to other iodinated species, especially if harsh reaction conditions are used.

Q2: What is a good solvent system for the recrystallization of this compound?

A2: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, polar solvents are generally a good starting point due to the presence of the amino and carboxylic acid groups. Ethanol, methanol, or a mixture of ethanol and water have been reported to be effective for similar aminobenzoic acid derivatives. A solvent screening is always recommended to find the optimal system for your specific crude product.

Q3: How can I monitor the progress of the iodination reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. Use a suitable eluent system (e.g., ethyl acetate/hexane mixture) to achieve good separation between the starting material, the mono-iodinated intermediate, and the di-iodinated product. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

Q4: My purified product still shows the presence of the mono-iodinated impurity by HPLC. What should I do?

A4: If recrystallization is not sufficient to remove the mono-iodinated impurity, column chromatography is the recommended next step. A silica gel column with a carefully chosen eluent system will allow for the separation of the di-iodinated product from the slightly less polar mono-iodinated impurity.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the purification of crude this compound.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and stir to dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities or color are present, add a small amount of activated charcoal to the hot solution and stir for a few minutes. Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the point of saturation). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: HPLC Method for Purity Analysis

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound and detecting common impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • This compound reference standard

  • 4-Aminobenzoic acid reference standard

  • 4-Amino-3-iodobenzoic acid reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid). A typical starting condition could be 30% acetonitrile, increasing to 70% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm or based on the UV absorbance maximum of the compound.

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound, 4-aminobenzoic acid, and 4-amino-3-iodobenzoic acid of known concentrations in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Calculate the percentage purity of the main peak and the percentage of each impurity based on the peak areas.

Data Presentation

The following table provides a hypothetical example of purity improvement after recrystallization, as would be determined by HPLC analysis.

SamplePurity of this compound (%)4-Aminobenzoic Acid (%)4-Amino-3-iodobenzoic Acid (%)
Crude Product85.23.511.3
After 1st Recrystallization97.80.12.1
After 2nd Recrystallization99.5Not Detected0.5

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A 4-Aminobenzoic Acid B Iodination (e.g., I₂, KI, oxidant) A->B C Crude Product (Mixture of starting material, mono- and di-iodo products) B->C G TLC B->G Reaction Monitoring D Recrystallization C->D Initial Purification H HPLC C->H Purity Check E Column Chromatography D->E Further Purification (if impurities persist) F Pure this compound D->F High Purity E->F Highest Purity F->H Final Purity Confirmation I NMR/MS F->I Structural Confirmation

Technical Support Center: Optimization of Solvent Systems for Chromatography of Iodinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of solvent systems for the chromatography of iodinated benzoic acids.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of iodinated benzoic acids.

Issue 1: Peak Tailing or Asymmetrical Peaks

Q1: My chromatogram shows significant peak tailing for my iodinated benzoic acid analytes. What are the common causes and how can I resolve this?

A1: Peak tailing is a common issue when analyzing acidic compounds like iodinated benzoic acids. The primary causes are typically chemical interactions with the stationary phase or issues with the mobile phase.

  • Cause A: Secondary Silanol Interactions. Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on the surface. If the mobile phase pH is not sufficiently acidic, these silanols can become ionized (Si-O⁻) and interact with the acidic protons of the benzoic acid derivatives, leading to tailing.

    • Solution: Lower the mobile phase pH to at least 1.5-2 pH units below the pKa of your analyte. This ensures the analyte is in its neutral, un-ionized form and minimizes interactions with silanols. For most iodinated benzoic acids, a mobile phase pH of 2.5-3.5 is a good starting point. The use of acidic modifiers like formic acid, trifluoroacetic acid (TFA), or a phosphate buffer is recommended.[1][2][3]

  • Cause B: Mobile Phase pH is Too Close to Analyte pKa. When the mobile phase pH is close to the pKa of the iodinated benzoic acid, the analyte will exist in both its ionized and un-ionized forms, leading to broadened or tailing peaks.[2][4][5]

    • Solution: As with Cause A, adjust the mobile phase pH to be well below the analyte's pKa to ensure a single protonation state.[2][6]

  • Cause C: Column Contamination. The accumulation of strongly retained compounds or metal contaminants on the column can create active sites that cause peak tailing.[2]

    • Solution: Implement a robust column washing protocol between analyses. This typically involves flushing with a strong organic solvent like 100% acetonitrile or methanol.[2]

Logical Workflow for Troubleshooting Peak Tailing:

G start Peak Tailing Observed check_ph Is mobile phase pH > 1.5 units below analyte pKa? start->check_ph adjust_ph Adjust mobile phase pH with 0.1% Formic Acid or Phosphoric Acid to pH 2.5-3.5 check_ph->adjust_ph No check_column Is the column old or potentially contaminated? check_ph->check_column Yes adjust_ph->start end Symmetrical Peak Achieved wash_column Perform column wash with strong organic solvent (e.g., 100% Acetonitrile) check_column->wash_column Yes check_overload Is the peak shape improving with sample dilution? check_column->check_overload No wash_column->start dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes replace_column Replace with a new or end-capped column check_overload->replace_column No dilute_sample->start replace_column->end

Caption: Troubleshooting workflow for peak tailing of iodinated benzoic acids.

Issue 2: Poor Resolution Between Isomers or Related Impurities

Q2: I am struggling to separate isomers of an iodinated benzoic acid or the main compound from its impurities. What adjustments can I make to the solvent system?

A2: Achieving good resolution between closely related compounds often requires fine-tuning of the mobile phase composition and other chromatographic parameters.

  • Solution A: Adjust Organic Modifier Percentage. In reversed-phase chromatography, decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will increase retention times and can improve the separation of closely eluting peaks.[7]

  • Solution B: Change the Organic Modifier. Acetonitrile and methanol have different selectivities. If you are not achieving adequate separation with one, switching to the other can alter the elution order and improve resolution.[4][6] Methanol is a protic solvent, while acetonitrile is aprotic, leading to different interactions with the analytes.[4]

  • Solution C: Optimize Mobile Phase pH. Small changes in pH can significantly impact the retention and selectivity of ionizable compounds like iodinated benzoic acids, especially if their pKa values differ.[5][6][7] Experiment with slight adjustments to the mobile phase pH to maximize the separation.

  • Solution D: Employ a Gradient Elution. If your sample contains compounds with a wide range of polarities, an isocratic elution may not provide adequate separation for all peaks. A gradient elution, where the mobile phase composition is changed over the course of the run, can improve the resolution of both early and late-eluting compounds.

Experimental Workflow for Optimizing Resolution:

G start Poor Resolution adjust_organic Decrease organic modifier concentration by 5-10% start->adjust_organic change_organic Switch organic modifier (Acetonitrile <=> Methanol) adjust_organic->change_organic adjust_ph Fine-tune mobile phase pH (+/- 0.2 pH units) change_organic->adjust_ph use_gradient Implement a shallow gradient elution adjust_ph->use_gradient end Resolution Optimized use_gradient->end

Caption: Workflow for improving the resolution of iodinated benzoic acids.

Frequently Asked Questions (FAQs)

Q3: What is a good starting solvent system for the HPLC analysis of iodinated benzoic acids on a C18 column?

A3: A common and effective starting point for reversed-phase HPLC of iodinated benzoic acids on a C18 column is a mobile phase consisting of a mixture of an aqueous buffer at an acidic pH and an organic solvent. For example, a mobile phase of 0.1% formic acid in water (Solvent A) and acetonitrile or methanol (Solvent B) is a robust choice.[8] A typical starting gradient might be 10-95% B over 20-30 minutes, with a flow rate of 1.0 mL/min and UV detection around 230-254 nm.[8]

Q4: How do I choose between acetonitrile and methanol as the organic modifier?

A4: The choice between acetonitrile and methanol can impact selectivity, resolution, and backpressure.

  • Acetonitrile generally has a higher elution strength, is less viscous (resulting in lower backpressure), and provides better UV transparency at lower wavelengths.[1][4][6] It is often preferred for high-throughput analyses.

  • Methanol is more cost-effective and can offer different selectivity compared to acetonitrile, which may be advantageous for resolving specific peak pairs.[1][6]

It is often beneficial to screen both solvents during method development to determine which provides the optimal separation for your specific analytes.

Q5: What is the importance of pKa values for iodinated benzoic acids in method development?

Data Presentation

Table 1: Comparison of Mobile Phase Components for HPLC of Iodinated Benzoic Acids

ParameterAcetonitrileMethanol
Elution Strength Generally higherGenerally lower
Selectivity Aprotic, different selectivityProtic, different selectivity
Backpressure LowerHigher
UV Cutoff ~190 nm~205 nm
Cost HigherLower

Table 2: Typical Starting Conditions for HPLC Analysis of Iodinated Benzoic Acids

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)
Mobile Phase B Acetonitrile or Methanol
Gradient 10-95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230-254 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Iodinated Benzoic Acids

This protocol is a general method suitable for the routine analysis of iodinated benzoic acids.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B: HPLC-grade acetonitrile or methanol. Filter and degas.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 238 nm.[8]

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: 10% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the iodinated benzoic acid sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 1 mg/mL.[8]

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Column Washing to Remediate Contamination

This protocol is designed to remove strongly retained contaminants from the column.

  • Disconnect the column from the detector.

  • Flush with 20 column volumes of HPLC-grade water (without buffer or acid) to remove salts.

  • Flush with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of 100% acetonitrile or methanol.

  • Flush again with 20 column volumes of isopropanol.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes before the next injection.

References

preventing degradation of 4-Amino-3,5-diiodobenzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3,5-diiodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment.[1][2] The container should be tightly sealed to protect it from moisture and air. For extended storage periods, the following temperature conditions are advised:

Storage ConditionDuration
Powder at -20°CUp to 3 years
Powder at 4°CUp to 2 years
In solvent at -80°CUp to 6 months

Q2: I've noticed a discoloration of my this compound powder. What could be the cause?

A2: Discoloration, often appearing as a yellowish or brownish tint, is a common indicator of degradation. This is typically caused by exposure to light and air.[1][2] The amino group in the molecule is susceptible to oxidation, which can lead to the formation of colored impurities. To prevent this, always store the compound in an opaque, tightly sealed container and minimize its exposure to ambient light and atmosphere.

Q3: My compound shows new peaks in the HPLC analysis after a period of storage. What are these impurities likely to be?

A3: The appearance of new peaks in an HPLC chromatogram suggests that the this compound has started to degrade. Potential degradation products can arise from several pathways, including:

  • Decarboxylation: Loss of the carboxylic acid group to form 2,6-diiodoaniline.

  • Deiodination: Removal of one or both iodine atoms, leading to mono-iodinated or non-iodinated aminobenzoic acid derivatives.

  • Oxidation: Oxidation of the amino group, which can lead to the formation of nitroso or nitro derivatives, or polymerization.

A stability-indicating HPLC method, as detailed in the experimental protocols section, can be used to monitor the purity of your sample over time.

Q4: Can I store this compound in a solution?

A4: Yes, but for shorter periods and at very low temperatures. As a general guideline, solutions of this compound should be stored at -80°C for a maximum of six months. The choice of solvent is also critical; ensure the solvent is dry and of high purity to avoid solvent-mediated degradation. It is advisable to prepare fresh solutions for critical experiments whenever possible.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Discoloration of Solid Powder Exposure to light and/or air.Store the compound in a tightly sealed, opaque container in a dark, dry place. Consider storing under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent Experimental Results Degradation of the compound leading to lower effective concentration.Re-evaluate the purity of your stock using a validated analytical method like HPLC. If degradation is confirmed, use a fresh, high-purity batch of the compound.
Appearance of Additional Spots on TLC or Peaks in HPLC Chemical degradation due to improper storage or handling.Confirm the identity of the new species if possible (e.g., by mass spectrometry). Review storage conditions and handling procedures to minimize exposure to light, heat, and moisture.
Poor Solubility The compound may have degraded into less soluble impurities.Assess the purity of the compound. If impurities are present, purification may be necessary. For dissolving, ensure the use of an appropriate high-purity solvent.

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol outlines a general method for assessing the purity and stability of this compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or Phosphoric acid for non-MS compatible methods).

  • This compound reference standard.

2. Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or scan for optimal wavelength)
Injection Volume 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase B at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution with the initial mobile phase composition.

  • For stability studies, subject the compound to stress conditions (e.g., heat, light, acid/base hydrolysis, oxidation) and prepare samples similarly.

4. Analysis:

  • Inject the prepared samples into the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • The method is considered stability-indicating if the degradation products are well-resolved from the main peak.

Visualizations

degradation_pathway A This compound B Deiodination Product (e.g., 4-Amino-3-iodobenzoic acid) A->B Light/Reductive Conditions C Decarboxylation Product (2,6-diiodoaniline) A->C Heat D Oxidation Products (e.g., Nitroso/Nitro derivatives) A->D Oxidative Stress/Air E Further Degradation Products B->E C->E D->E

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_stress Forced Degradation Studies cluster_analysis Analysis Stress Subject Compound to Stress: - Heat - Light - Acid/Base Hydrolysis - Oxidation Prep Prepare Stressed Samples Stress->Prep HPLC Analyze by Stability-Indicating RP-HPLC Method Prep->HPLC Data Evaluate Data: - Purity Calculation - Degradant Peaks HPLC->Data Start Obtain this compound Store Store under Recommended Conditions Start->Store Sample Sample Periodically Store->Sample Sample->Prep

Caption: Workflow for stability testing of this compound.

troubleshooting_guide Start Problem Encountered Discoloration Is the compound discolored? Start->Discoloration Impurity Are there unexpected peaks in HPLC? Start->Impurity Solubility Is there a solubility issue? Start->Solubility Action_Store Action: Store in a dark, dry, and sealed container. Discoloration->Action_Store Yes Action_Purity Action: Verify purity with a fresh standard. Consider using a new batch. Impurity->Action_Purity Yes Action_Solvent Action: Check solvent purity and consider gentle heating or sonication. Solubility->Action_Solvent Yes

Caption: Troubleshooting decision tree for common issues.

References

strategies to avoid over-iodination in aromatic compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aromatic Iodination

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help control and prevent the over-iodination of aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is over-iodination a common problem with activated aromatic compounds?

A1: Over-iodination, or poly-iodination, is a frequent issue with highly activated aromatic rings, such as phenols and anilines. The electron-donating groups (-OH, -NH2) on these substrates strongly activate the aromatic ring towards electrophilic aromatic substitution (SEAr). This high reactivity makes it difficult to stop the reaction after a single iodine atom has been added. The initial mono-iodinated product is often still reactive enough to undergo further iodination, leading to di- or even tri-iodinated byproducts.[1][2]

Q2: What is the general mechanism of electrophilic aromatic iodination?

A2: The process follows the standard Electrophilic Aromatic Substitution (SEAr) mechanism, which involves three main steps[3]:

  • Generation of an Electrophile: Molecular iodine (I₂) is generally not electrophilic enough to react with most aromatic rings.[3][4] An activator, such as an oxidizing agent or a Lewis acid, is required to generate a more potent electrophilic iodine species (often represented as I⁺).[3][5]

  • Nucleophilic Attack: The π-electron system of the aromatic ring attacks the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step.[3]

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final aryl iodide product.[3]

Q3: Which iodinating agents are best for controlling selectivity?

A3: For controlling selectivity and avoiding over-iodination, milder and sterically hindered reagents are often preferred.

  • N-Iodosuccinimide (NIS) is a popular choice because it is a solid, easy-to-handle reagent that provides a controlled source of electrophilic iodine.[6][7] Its reactivity can be finely tuned with the addition of a catalytic amount of acid.[6][7][8]

  • Iodine monochloride (ICl) is more reactive than I₂ but can sometimes lead to chlorinated byproducts.[3] Its reactivity can be moderated by using low temperatures.[1]

  • Molecular Iodine (I₂) with an Oxidant: This is a classic method, but the choice of oxidant (e.g., HNO₃, H₂O₂) is crucial for controlling the reaction rate.[4][5][9] Removing the HI byproduct as it forms is key to preventing the reverse reaction.[10]

Troubleshooting Guide

Issue 1: My reaction produces a mixture of mono-, di-, and/or tri-iodinated products. How can I improve mono-selectivity?

This is the most common problem, especially with activated substrates like phenols and anilines.

StrategyActionRationale
Control Stoichiometry Use a 1:1 or slightly sub-stoichiometric (e.g., 1:0.95) ratio of iodinating agent to the aromatic substrate.Reduces the amount of available iodine for subsequent reactions after the mono-iodination has occurred.[1]
Lower Reaction Temperature Run the reaction at a lower temperature (e.g., 0 °C or -78 °C).Decreases the overall reaction rate, which often enhances the selectivity for the initial mono-iodination step over faster, subsequent poly-iodination reactions.[1]
Slow Addition of Reagent Add the iodinating agent dropwise or in small portions over an extended period.This technique keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant starting material over the less concentrated mono-iodinated product.
Change the Iodinating Agent Switch from a highly reactive system (e.g., I₂/HNO₃) to a milder one, such as N-Iodosuccinimide (NIS) with a catalytic amount of a weak acid.Milder reagents have a lower propensity to overreact. NIS is often cited for its high selectivity in the mono-iodination of activated rings.[11]
Solvent Choice Use a less polar solvent if possible, or a solvent that can moderate reactivity.Solvent can influence the reactivity of the electrophile. Some protocols report high selectivity in solvents like acetonitrile or even water under specific conditions.[8][12]

Issue 2: The reaction is very slow or shows no conversion to the product.

This is a common issue with deactivated or sterically hindered aromatic compounds.

StrategyActionRationale
Increase Electrophilicity Use a more powerful iodinating system. For N-Iodosuccinimide (NIS), switch from a weak acid catalyst (like TFA) to a strong acid like H₂SO₄ or a superacid like TfOH.[6][13]Stronger acids activate NIS more effectively, generating a "superelectrophilic" iodine species capable of reacting with electron-poor rings.[6][13]
Increase Temperature Gently heat the reaction mixture.For less reactive substrates, increasing the temperature can provide the necessary activation energy to drive the reaction forward. However, monitor carefully for side product formation.[1]
Use a More Potent Reagent Consider using reagents like 1,3-diiodo-5,5-dimethylhydantoin (DIH) or an I₂/oxidant system known to work for deactivated rings (e.g., I₂/I₂O₅ or I₂/HIO₃).[3][14]These systems are designed to generate a highly reactive iodinating agent required for challenging substrates.
Check Reagent Quality Ensure the iodinating agent (e.g., ICl, NIS) has not degraded.Iodine monochloride (ICl) is sensitive to moisture.[1] NIS should be pure. Ensure all reagents are anhydrous if the reaction is moisture-sensitive.

Experimental Protocols

Protocol 1: Selective Mono-iodination of Anisole using N-Iodosuccinimide (NIS)

This protocol is adapted for activated ethers and demonstrates a highly selective method for para-iodination.

Materials:

  • Anisole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of anisole (1.0 mmol) in acetonitrile (10 mL) at room temperature, add N-iodosuccinimide (1.1 mmol, 1.1 equivalents).[3]

  • Add a catalytic amount of trifluoroacetic acid (0.1 mmol, 0.1 equivalents). The use of catalytic TFA with NIS in acetonitrile is particularly effective for methoxybenzenes.[3][8]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.[3]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining electrophilic iodine.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired p-iodoanisole.

Visualized Workflows and Logic

Troubleshooting Decision Tree

This diagram outlines a logical workflow for troubleshooting common issues in aromatic iodination reactions, focusing on achieving high mono-selectivity.

G cluster_start Problem Analysis cluster_reagents Reagent & Stoichiometry Control cluster_conditions Reaction Condition Control cluster_result Outcome start Problem: Poor Mono-selectivity (Mixture of Iodinated Products) stoich 1. Check Stoichiometry Is Iodinating Agent > 1.1 eq? start->stoich sol_stoich Action: Reduce to 1.0-1.05 eq. stoich->sol_stoich Yes temp 2. Check Temperature Is Reaction at RT or Heated? stoich->temp No reagent 3. Change Reagent Using I₂/Oxidant? sol_reagent Action: Switch to NIS. reagent->sol_reagent Yes end_node Optimized for Mono-selectivity reagent->end_node No/Already using NIS sol_stoich->temp sol_reagent->end_node temp->reagent No sol_temp Action: Lower Temp to 0°C or below. temp->sol_temp Yes sol_temp->reagent

Caption: Troubleshooting flowchart for poor mono-selectivity.

General Workflow for Method Optimization

This diagram illustrates a systematic approach to developing a selective aromatic iodination protocol.

G A 1. Substrate Analysis (Activated vs. Deactivated) B 2. Reagent Selection A->B Highly Activated -> Mild Reagent (NIS) Deactivated -> Potent System (NIS/TfOH) C 3. Condition Screening (Temp, Solvent, Stoichiometry) B->C D 4. Reaction Monitoring (TLC/GC-MS) C->D D->C Optimization Needed E 5. Workup & Purification D->E Reaction Complete F 6. Characterization & Yield Analysis E->F

Caption: Workflow for optimizing a selective iodination reaction.

References

work-up procedures for reactions involving 4-Amino-3,5-diiodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Amino-3,5-diiodobenzoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful work-up and purification of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound and its derivatives?

This compound is expected to have moderate solubility in polar organic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2] Its solubility in aqueous solutions is highly pH-dependent. In basic solutions, it will deprotonate to form a more soluble carboxylate salt, while in acidic solutions, the amino group can be protonated.[2] Solubility in non-polar solvents is generally limited.[1] Heating and sonication can be employed to improve dissolution in organic solvents.[2]

Q2: How can I effectively remove unreacted this compound from my reaction mixture during work-up?

Unreacted this compound can be removed by performing a wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[3][4][5] The basic wash will deprotonate the carboxylic acid, forming the corresponding carboxylate salt which is more soluble in the aqueous layer than the organic layer, thus effectively extracting it from your product.

Q3: I am performing an amide coupling reaction with this compound and observing significant self-polymerization. How can I prevent this?

Self-polymerization, where the amino group of one molecule reacts with the activated carboxyl group of another, is a common issue. To minimize this:

  • Control the order of addition: Pre-activate the this compound with the coupling reagent and a non-nucleophilic base (like DIPEA) for a short period (15-30 minutes) before adding the amine coupling partner.[6]

  • Slow addition: Add the amine component dropwise to the activated carboxylic acid solution.[6]

  • Temperature control: Perform the reaction at a lower temperature (e.g., 0 °C) to manage the rate of competing reactions.[6]

Q4: What are the common side products in Suzuki-Miyaura coupling reactions with this compound, and how can they be minimized?

Common side products include:

  • Homocoupling: Formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the this compound derivative. This is often promoted by the presence of oxygen.

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom.

  • Dehalogenation: The iodine atoms on this compound are replaced by hydrogen atoms.

To minimize these, ensure thorough degassing of the reaction mixture and solvents, use high-purity reagents, and consider protecting the amino group if dehalogenation is a significant issue.[7][8]

Troubleshooting Guides

Issue 1: Low Yield of Desired Product
Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed before starting the work-up.[9] Consider increasing the reaction time or temperature, or using a more potent reagent.[6]
Product Loss During Work-up This compound and its derivatives can precipitate if the pH of the aqueous layer is not suitable during extraction. Ensure the correct pH is maintained to keep your product in the desired layer.[2] Use minimal amounts of cold solvent for washing filtered solids to reduce losses.[10]
Poor Substrate Solubility In reactions like Suzuki coupling, the salt form of the benzoic acid under basic conditions may have poor solubility in purely organic solvents. Use a mixed solvent system, such as dioxane/water or THF/water, to improve solubility.[7]
Catalyst Inhibition/Deactivation In palladium-catalyzed reactions, the amino group can coordinate to the metal center, leading to deactivation. Protecting the amino group (e.g., as a Boc-carbamate) before the reaction can prevent this.[8] Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[7]
Issue 2: Presence of Impurities in the Final Product
Potential CauseRecommended Solution
Unreacted Starting Materials For unreacted this compound, wash the organic layer with a saturated NaHCO₃ solution.[3] For unreacted amines, wash with a dilute acid solution (e.g., 1N HCl).[3]
Coupling Reagent Byproducts If using a carbodiimide like DCC, the insoluble dicyclohexylurea (DCU) byproduct can be removed by filtration before the aqueous work-up.[3] For water-soluble byproducts from reagents like EDC, aqueous washes are typically effective.[11]
Colored Impurities Treat the crude product solution with activated carbon before recrystallization to remove colored impurities.[10]
Similar Polarity of Product and Impurities If standard extraction and washing procedures are insufficient, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[3][4]

Experimental Protocols & Workflows

Protocol 1: Fischer-Speier Esterification

This protocol describes the synthesis of an alkyl ester of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol, 10-20 eq), which also serves as the solvent.[4]

  • Catalyst Addition: While stirring at room temperature, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.[4]

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-10 hours).[4]

  • Cooling and Quenching: Allow the mixture to cool to room temperature. If a precipitate forms, it can be filtered. Slowly pour the reaction mixture into a beaker of ice water.

  • Neutralization: Carefully add a saturated sodium bicarbonate solution portion-wise to the aqueous mixture until gas evolution ceases and the pH is neutral or slightly basic (~7-8). This will precipitate the crude ester.[4][12]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining salts.[12]

  • Purification: The crude ester can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.[4]

Quantitative Data Summary (Fischer-Speier Esterification):

ParameterValue/Range
This compound1.0 equivalent
Alcohol (e.g., Methanol, Ethanol)10-20 equivalents
Concentrated Sulfuric Acid0.1-0.2 equivalents
Reaction TemperatureReflux (~65 °C for Methanol, ~78 °C for Ethanol)[4]
Reaction Time2-10 hours (monitor by TLC)[4]

Workflow Diagram:

Fischer_Esterification_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reactants 1. Combine Reactants (this compound + Alcohol) catalyst 2. Add Acid Catalyst (Conc. H₂SO₄) reactants->catalyst Stirring reflux 3. Heat to Reflux (Monitor by TLC) catalyst->reflux Exothermic cool 4. Cool to RT & Quench (Pour into ice water) reflux->cool neutralize 5. Neutralize (Add sat. NaHCO₃) cool->neutralize filtrate 6. Isolate Crude Product (Vacuum Filtration) neutralize->filtrate Precipitation purify 7. Purify (Recrystallization) filtrate->purify analyze 8. Characterize Product (NMR, MS, etc.) purify->analyze

Caption: Experimental workflow for Fischer-Speier Esterification.
Protocol 2: Amide Coupling (EDC/HOBt)

This protocol outlines a carbodiimide-mediated coupling to form an amide from this compound.

Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and an additive such as hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous solvent like DMF or DCM.[5]

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 eq).[5] Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.[6]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.[5][6]

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).[3][6]

  • Washing: Wash the organic layer sequentially with a mild acid (e.g., 1N HCl) to remove excess base and amine, followed by a saturated NaHCO₃ solution to remove unreacted starting acid and HOBt, and finally with brine.[3][5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel.[3]

Quantitative Data Summary (Amide Coupling):

ParameterValue/Range
This compound1.0 equivalent
Amine1.1-1.2 equivalents[5][6]
Coupling Reagent (EDC)1.2-1.5 equivalents[6]
Additive (HOBt)1.2 equivalents[5]
Base (DIPEA)2.5 equivalents[5]
Reaction Temperature0 °C to Room Temperature
Reaction Time4-24 hours[5][6]

Workflow Diagram:

Amide_Coupling_Workflow cluster_activation Activation & Coupling cluster_workup Work-up & Extraction cluster_purification Purification reactants 1. Combine Reactants (Acid, Amine, HOBt in DMF) cool 2. Cool to 0°C reactants->cool add_reagents 3. Add Base (DIPEA) & Coupling Reagent (EDC) cool->add_reagents react 4. Stir and Monitor (TLC/LC-MS) add_reagents->react Warm to RT quench 5. Quench with Water & Extract with EtOAc react->quench wash 6. Sequential Washes (1N HCl, sat. NaHCO₃, Brine) quench->wash dry 7. Dry & Concentrate wash->dry purify 8. Purify by Column Chromatography dry->purify analyze 9. Characterize Product purify->analyze

Caption: Workflow for EDC/HOBt mediated amide coupling.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Amino-3,5-diiodobenzoic Acid and 4-amino-3-bromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and pharmaceutical development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Halogenated aminobenzoic acids are particularly valuable intermediates, offering multiple functional groups for diverse chemical transformations. This guide presents an objective, data-supported comparison of the chemical reactivity of two key analogues: 4-Amino-3,5-diiodobenzoic acid and 4-amino-3-bromobenzoic acid.

Physicochemical Properties: A Side-by-Side Comparison

A foundational analysis begins with the intrinsic physicochemical properties of these compounds. These characteristics are pivotal as they influence solubility, reaction kinetics, and the ease of downstream processing and purification.

PropertyThis compound4-amino-3-bromobenzoic acid
Molecular Formula C₇H₅I₂NO₂[1][2]C₇H₆BrNO₂[3][4]
Molecular Weight 388.93 g/mol [1][2]216.03 g/mol [3][4]
CAS Number 2122-61-4[1][2]6311-37-1[5]
Appearance SolidSolid[5]
Melting Point Not specified211-215 °C[5]
IUPAC Name This compound[1]4-amino-3-bromobenzoic acid[5]

Reactivity Analysis: The Decisive Role of the Halogen

The primary distinction in reactivity between these two molecules arises from the nature and number of halogen substituents on the aromatic ring. While both iodine and bromine are electron-withdrawing via induction and electron-donating via resonance, the balance of these effects, coupled with carbon-halogen bond strength and steric factors, dictates their behavior in key chemical transformations.[5]

Electronic Effects: Halogens are generally deactivating groups in electrophilic aromatic substitution, yet they direct incoming electrophiles to the ortho and para positions.[5] In both molecules, the potent activating and ortho, para-directing influence of the amino group at the 4-position will dominate over the halogen's directing effects. The key difference lies in the rate of reaction, which is influenced by the electron-withdrawing inductive effect of the halogens.

Carbon-Halogen Bond Strength: The most significant differentiator for many synthetic applications, particularly cross-coupling reactions, is the carbon-halogen (C-X) bond strength. The C-I bond is considerably weaker than the C-Br bond.[6] This disparity is the cornerstone of the general reactivity trend for halogens in oxidative addition steps: I > Br > OTf > Cl.[5] Consequently, aryl iodides are substantially more reactive than aryl bromides in palladium-catalyzed cross-coupling reactions.[5]

Steric Hindrance: this compound possesses two bulky iodine atoms flanking the amino and carboxylic acid groups. This presents a significant steric shield compared to the single, smaller bromine atom in 4-amino-3-bromobenzoic acid. This steric congestion can be expected to reduce the rate of reactions involving the amino and carboxyl functionalities.

G cluster_reactivity Comparative Reactivity in Cross-Coupling cluster_conclusion C_I C-I Bond (Diiodo) Bond_Strength Bond Dissociation Energy C_I->Bond_Strength Weaker C_Br C-Br Bond (Bromo) C_Br->Bond_Strength Stronger Reactivity Reaction Rate in Oxidative Addition Bond_Strength->Reactivity Influences Diiodo_Conclusion This compound: Higher Reactivity Reactivity->Diiodo_Conclusion Favors Bromo_Conclusion 4-Amino-3-bromobenzoic acid: Lower Reactivity Reactivity->Bromo_Conclusion Disfavors

Caption: Logical relationship between C-X bond strength and cross-coupling reactivity.

Comparative Performance in Key Synthetic Transformations

The choice between the diiodo and bromo compounds is a strategic one, heavily dependent on the intended chemical transformation.

1. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

  • This compound: Is the superior substrate for these reactions. The weaker C-I bonds facilitate faster oxidative addition to the palladium catalyst, often allowing for milder reaction conditions (e.g., lower temperatures, lower catalyst loadings) and leading to higher yields and shorter reaction times. Both iodo-groups can potentially react, offering a handle for double cross-coupling.

  • 4-amino-3-bromobenzoic acid: While still highly effective, it generally requires more forcing conditions (higher temperatures, more specialized catalyst/ligand systems) to achieve comparable results to its iodo-counterpart.[5] The reaction with the bromo-derivative is expected to proceed more slowly.[5]

2. Reactions at the Amino Group (e.g., Acylation, Diazotization)

  • This compound: The nucleophilicity of the amino group is likely diminished due to the strong inductive effect of two iodine atoms and significant steric hindrance, potentially leading to slower reaction rates for transformations like amide bond formation.

  • 4-amino-3-bromobenzoic acid: With less steric bulk and a weaker overall electron-withdrawing effect from a single halogen, the amino group is more accessible and likely more nucleophilic, favoring reactions at this position.

3. Reactions at the Carboxylic Acid Group (e.g., Esterification, Amide Coupling)

  • This compound: The acidity of the carboxylic acid is enhanced by the electron-withdrawing iodine atoms. However, the adjacent bulky iodine atoms create substantial steric hindrance, which may impede the approach of reagents to the carboxyl carbon, potentially slowing down esterification or amidation reactions.

  • 4-amino-3-bromobenzoic acid: This compound also benefits from an increased acidity due to the bromine atom.[7][8] With only one halogen ortho to the carboxyl group, it presents a less sterically hindered environment, likely allowing for more facile transformations at this site.

Experimental Protocols

Representative Protocol: Suzuki Cross-Coupling Reaction

This protocol outlines a general procedure for a comparative Suzuki cross-coupling. Researchers should note the anticipated differences in optimal reaction conditions.

Materials:

  • 4-Amino-3-halobenzoic acid (diiodo or bromo derivative) (1.0 eq)

  • Arylboronic acid (1.2 eq per halogen)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Dioxane/Water, DMF, Toluene)

Procedure:

  • Vessel Preparation: To a flame-dried reaction vessel, add the 4-amino-3-halobenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the degassed solvent and the palladium catalyst.

  • Reaction:

    • For this compound: Heat the reaction mixture with stirring to a temperature of 60-80 °C.

    • For 4-amino-3-bromobenzoic acid: A higher temperature of 80-100 °C may be necessary for a comparable reaction rate.[5]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[9] The reaction with the diiodo-derivative is expected to reach completion significantly faster.

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried, concentrated, and purified using column chromatography to isolate the desired product.

G start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base - Catalyst start->setup purge Purge with Inert Gas (Ar or N₂) setup->purge add_solvent Add Degassed Solvent and Catalyst purge->add_solvent heat Heat Reaction Mixture add_solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for a Suzuki cross-coupling reaction.

Conclusion: A Strategic Choice

The decision to use this compound versus 4-amino-3-bromobenzoic acid is a nuanced one that hinges on the specific synthetic goal.

  • This compound is the reagent of choice for palladium-catalyzed cross-coupling reactions where its high reactivity can drive reactions to completion under mild conditions, preserving sensitive functional groups elsewhere in the molecule. It also offers the potential for sequential or double couplings.

  • 4-amino-3-bromobenzoic acid represents a more versatile building block when subsequent reactions are planned at the amino or carboxylic acid functionalities . Its reduced steric profile and lower cost make it an attractive option, particularly for large-scale synthesis, provided the slightly more demanding conditions for its cross-coupling can be accommodated.

References

A Comparative Guide to Validated HPLC Methods for the Analysis of Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of aminobenzoic acid derivatives, a class of compounds with significant applications in the pharmaceutical and cosmetic industries. The selection of a robust and reliable analytical method is paramount for ensuring the quality, safety, and efficacy of products containing these derivatives. This document outlines various HPLC methodologies, presents comparative data on their performance, and provides detailed experimental protocols to assist in method selection and implementation.

Comparison of HPLC Methods and Performance Parameters

The choice of HPLC column and mobile phase composition is critical for achieving optimal separation and analysis of aminobenzoic acid derivatives. Reversed-phase HPLC is the most common technique employed, with C18 and C8 columns being popular choices.[1] However, for complex separations, especially of isomers, other stationary phases like phenyl or mixed-mode columns can offer alternative selectivity.[2][3]

Below is a summary of performance characteristics for various HPLC methods applied to the analysis of p-aminobenzoic acid (PABA) and its related compounds. The data has been compiled from several validation studies to provide a comparative overview.

Table 1: Comparison of Chromatographic Conditions for the Analysis of Aminobenzoic Acid Derivatives

ParameterMethod 1 (for PABA)Method 2 (for Benzoic Acid)Method 3 (for Benzoic & Sorbic Acid)Method 4 (for PABA and metabolites)
Column C8 ZORBAX (5µm, 4.6 x 150 mm)[4]Symmetry C18 (5µm, 4.6 x 150 mm)[4]Germini-C18 (5µm, 50 mm x 4.6 mm)[4]C18 reversed-phase (5 µm)[5]
Mobile Phase Acetonitrile: Phosphate Buffer pH 5.5 (25:75, v/v)[4]Acetonitrile: Buffer (45:55, v/v)[4]0.05 M Ammonium Acetate (pH 4.4): Methanol (60:40, v/v)[4]Methanol: 0.02 M Ammonium Acetate (20:80 v/v, pH 4.0)[5]
Flow Rate 1.0 mL/min[4]1.0 mL/min[4]1.0 mL/min[4]Not Specified
Detection UV at 270 nm[1]UV at 254 nm[4]Diode-Array Detector (DAD) at 234 nm[4]UV at 280 nm[5]

Table 2: Comparison of Validation Parameters for HPLC Methods

Validation ParameterMethod A (for PABA)Method B (for Benzoic & Sorbic Acid)Method C (for PABA and Procaine)
Linearity Range 24-48 µg/mL (r² = 0.9997)[6]5-200 µg/mL (r² > 0.999)[4]10-750 µM
Accuracy (% Recovery) Not Specified85.61 - 102.04%[4]> 80%
Precision (%RSD) Intra-day & Inter-day < 2%[6]Method Precision: 1.84%, Intermediate Precision: 1.41%[4]Intra-day & Inter-day < 6%
LOD (µg/mL) 0.0023[6]0.42[4]5 µM
LOQ (µg/mL) 0.0078[6]1.14[4]10 µM

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of any analytical method. Below are representative experimental protocols for the HPLC analysis of aminobenzoic acid derivatives and the execution of forced degradation studies.

Protocol 1: HPLC Analysis of p-Aminobenzoic Acid (PABA)

This protocol is based on a stability-indicating RP-HPLC method.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or DAD detector.

  • Chemicals and Reagents:

    • p-Aminobenzoic acid (PABA) reference standard

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate

    • Orthophosphoric acid

    • Water (HPLC or Milli-Q grade)

  • Preparation of Solutions:

    • Mobile Phase: Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH to 5.5 with orthophosphoric acid. The mobile phase consists of a mixture of acetonitrile and this phosphate buffer in a 25:75 (v/v) ratio.[4]

    • Standard Solution: Accurately weigh and dissolve the PABA reference standard in the mobile phase to prepare a stock solution of 1000 µg/mL. Further dilute this stock solution with the mobile phase to prepare working standards at desired concentrations (e.g., for linearity studies).[6]

    • Sample Solution: Prepare the sample by dissolving it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C8 ZORBAX (5µm, 4.6 x 150 mm)[4]

    • Flow Rate: 1.0 mL/min[4]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

    • Detection Wavelength: 270 nm[1]

  • Method Validation: Validate the method as per ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4]

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an HPLC method.[7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

  • Acid Hydrolysis:

    • Dissolve the aminobenzoic acid derivative in 0.1 M HCl.

    • Heat the solution at 60-80°C for a specified period (e.g., 2-8 hours).

    • Cool the solution and neutralize it with an appropriate volume of 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.[8]

  • Base Hydrolysis:

    • Dissolve the aminobenzoic acid derivative in 0.1 M NaOH.

    • Keep the solution at room temperature or heat at a slightly elevated temperature (e.g., 40-60°C) for a specified duration.

    • Cool the solution and neutralize it with an appropriate volume of 0.1 M HCl.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.[8]

  • Oxidative Degradation:

    • Dissolve the aminobenzoic acid derivative in a solution of 3-30% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.[8]

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat in an oven at a high temperature (e.g., 80-100°C) for a defined period.

    • Alternatively, heat a solution of the drug substance.

    • Dissolve and dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the drug substance (in solid state or in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]

    • A control sample should be kept in the dark under the same conditions.

    • Prepare the sample for analysis and inject it into the HPLC system.

Visualizations

The following diagrams illustrate the workflow for HPLC method validation and a potential degradation pathway for 4-aminobenzoic acid.

HPLC_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis dev Analytical Method Development (Column, Mobile Phase, etc.) specificity Specificity (Forced Degradation) dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine Routine Quality Control & Stability Studies robustness->routine

Caption: Workflow for HPLC Method Validation.

Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products PABA 4-Aminobenzoic Acid (C₇H₇NO₂) acid Acid Hydrolysis (e.g., HCl, heat) base Base Hydrolysis (e.g., NaOH, heat) oxidation Oxidation (e.g., H₂O₂) photolysis Photolysis (UV Light) decarboxylation Aniline acid->decarboxylation base->decarboxylation oxidation_product 4-Nitrobenzoic Acid or Azoxy derivatives oxidation->oxidation_product photoproduct Various Photoproducts photolysis->photoproduct

Caption: Potential Degradation Pathways of 4-Aminobenzoic Acid.

References

A Comparative Guide to Heavy Atom Derivatives in Macromolecular Crystallography: Evaluating 4-Amino-3,5-diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of elucidating the three-dimensional structures of macromolecules, X-ray crystallography remains a cornerstone technique. A critical hurdle in this process is the "phase problem," the loss of phase information during the collection of diffraction data.[1] One of the most established methods to overcome this is the use of heavy atom derivatives, which introduce strong X-ray scatterers into the crystal lattice, thereby providing the necessary phase information through techniques like Multiple Isomorphous Replacement (MIR), Single Isomorphous Replacement (SIR), and Single-wavelength Anomalous Dispersion (SAD).[1][2]

This guide provides a comparative overview of the efficacy of various heavy atom derivatives, with a special focus on the potential utility of 4-Amino-3,5-diiodobenzoic acid, a compound whose application in this specific context is less documented than more conventional reagents.

Comparison of Common Heavy Atom Derivatives

The selection of an appropriate heavy atom derivative is crucial for the success of a crystallographic project. The ideal derivative should bind to the macromolecule without significantly altering its conformation or crystal packing (a property known as isomorphism), and it should provide a strong anomalous or isomorphous signal. The following table summarizes the performance of several commonly used heavy atom derivatives.

Heavy Atom DerivativeTypical Soaking ConcentrationTypical Soaking TimePhasing Power (Isomorphous)Phasing Power (Anomalous)Resolution (Å)Figure of Merit (FOM)
K₂PtCl₄ 1-10 mMHours to DaysStrongModerate2.0 - 3.50.4 - 0.7
KAuCl₄ 1-10 mMHours to DaysStrongModerate2.2 - 3.80.3 - 0.6
HgCl₂ 0.1-1 mMHours to DaysVery StrongStrong2.5 - 4.00.5 - 0.8
Uranyl Acetate 1-5 mMHours to DaysStrongVery Strong2.8 - 4.50.4 - 0.7
5-Amino-2,4,6-triiodoisophthalic acid (I3C) 5-50 mMSeconds to MinutesModerateStrong1.5 - 3.00.6 - 0.9
5-Amino-2,4,6-tribromoisophthalic acid (B3C) 5-50 mMSeconds to MinutesModerateStrong (MAD)1.8 - 3.20.5 - 0.8

Note: The values presented in this table are typical ranges and can vary significantly depending on the specific protein, crystallization conditions, and data collection strategy.

Evaluating this compound: A Potential Halogen-Based Phasing Agent

PropertyThis compound
Molecular Formula C₇H₅I₂NO₂[3]
Molecular Weight 388.93 g/mol [3]
Heavy Atom Iodine (I)
Anomalous Signal Strong (theoretically)
Potential Binding Moieties Carboxylate (potential for salt bridges with basic residues), Amino group (potential for hydrogen bonding)
Reported Crystallographic Use Not widely documented for protein phasing

Given the lack of specific experimental data, researchers interested in exploring this compound as a phasing agent would need to perform initial screening experiments to determine optimal soaking conditions and assess its impact on crystal quality and phasing effectiveness.

Experimental Protocols

The following are detailed methodologies for heavy atom derivatization. A generalized protocol for soaking with this compound is proposed based on its chemical properties and standard practices.

General Protocol for Heavy Atom Derivative Soaking

This protocol can be adapted for various heavy atom compounds, including mercurials, platinum, and gold salts.

  • Crystal Preparation: Grow crystals of the macromolecule to a suitable size (typically 50-200 µm).

  • Stabilization Solution Preparation: Prepare a solution that mimics the mother liquor in which the crystals were grown but is free of any components that might react with the heavy atom (e.g., reducing agents for platinum and gold salts).

  • Heavy Atom Solution Preparation: Dissolve the heavy atom compound in the stabilization solution to the desired concentration (e.g., 1-10 mM). It is advisable to prepare a fresh solution immediately before use.

  • Soaking: Transfer a crystal from its growth drop to a drop of the heavy atom solution. The soaking time can range from minutes to days and needs to be optimized for each specific crystal and heavy atom.

  • Back-Soaking (Optional): To remove non-specifically bound heavy atoms, the crystal can be briefly transferred to a drop of stabilization solution without the heavy atom before cryo-protection.

  • Cryo-protection and Freezing: Transfer the soaked crystal to a cryo-protectant solution and flash-cool it in liquid nitrogen.

  • Data Collection: Collect diffraction data from both native and derivative crystals.

Proposed Protocol for Derivatization with this compound

This protocol is a starting point for screening and optimization.

  • Stock Solution Preparation: Prepare a 50 mM stock solution of this compound. Due to its limited aqueous solubility, it may be necessary to dissolve the compound in a small amount of a suitable organic solvent (e.g., DMSO) before diluting it into the stabilization buffer. The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to avoid damaging the crystal.

  • Soaking Screen: Set up a screening experiment with varying concentrations of this compound (e.g., 1 mM, 5 mM, 10 mM, 20 mM) and different soaking times (e.g., 30 minutes, 2 hours, 6 hours, 24 hours).

  • Crystal Handling: Transfer crystals to the soaking drops. Monitor the crystals for any signs of cracking or dissolution.

  • Cryo-protection and Data Collection: Following the soaking period, proceed with cryo-protection, freezing, and data collection as described in the general protocol.

  • Data Analysis: Process the diffraction data and analyze the difference Patterson maps and anomalous signal to assess the extent and quality of derivatization.

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows in heavy atom derivatization and phasing.

Experimental_Workflow cluster_crystal_prep Crystal Preparation cluster_derivatization Heavy Atom Derivatization cluster_data_collection Data Collection & Phasing Protein_Purification Protein_Purification Crystallization Crystallization Protein_Purification->Crystallization High Purity Native_Crystals Native_Crystals Crystallization->Native_Crystals Supersaturation Soaking Soaking Native_Crystals->Soaking Transfer Data_Collection_Native Native Data Native_Crystals->Data_Collection_Native X-ray Diffraction Derivative_Crystal Derivative_Crystal Soaking->Derivative_Crystal Incubation Heavy_Atom_Solution Heavy Atom Solution (e.g., this compound) Heavy_Atom_Solution->Soaking Data_Collection Data_Collection Derivative_Crystal->Data_Collection X-ray Diffraction Phasing Phasing Data_Collection->Phasing Data_Collection_Native->Phasing Electron_Density_Map Electron_Density_Map Phasing->Electron_Density_Map Phase Calculation Model_Building Model_Building Electron_Density_Map->Model_Building Interpretation

Caption: General workflow for heavy atom derivatization in protein crystallography.

Phasing_Methods cluster_isomorphous Isomorphous Replacement cluster_anomalous Anomalous Dispersion Phasing Experimental Phasing SIR SIR (Single Isomorphous Replacement) Phasing->SIR MIR MIR (Multiple Isomorphous Replacement) Phasing->MIR SAD SAD (Single-wavelength Anomalous Dispersion) Phasing->SAD MAD MAD (Multi-wavelength Anomalous Dispersion) Phasing->MAD Native_Data Native Data Set(s) Native_Data->SIR Native_Data->MIR Derivative_Data Derivative Data Set(s) Derivative_Data->SIR Derivative_Data->MIR Derivative_Data->SAD Derivative_Data->MAD

Caption: Overview of experimental phasing techniques using heavy atom derivatives.

References

A Comparative Guide to the Structural Validation of 4-Amino-3,5-diiodobenzoic Acid and Its Derivatives Using NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural validation of 4-Amino-3,5-diiodobenzoic acid and its derivatives. Detailed experimental protocols, comparative data analysis, and alternative validation methods are presented to assist researchers in the unambiguous characterization of these compounds.

Introduction

This compound is a halogenated aromatic compound that serves as a versatile building block in medicinal chemistry and materials science. Accurate structural confirmation of this parent molecule and its derivatives is paramount for ensuring the integrity of research and the quality of resulting products. NMR and MS are powerful analytical techniques that provide complementary information for robust structural elucidation.

Comparison of Core Analytical Techniques: NMR vs. MS

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed information about the chemical environment and connectivity of atoms.Measures the mass-to-charge ratio (m/z) of ionized molecules, determining molecular weight and elemental composition. Fragmentation patterns provide structural information.
Information Provided Detailed structural information, including the carbon-hydrogen framework, connectivity through bonds (via coupling constants), and stereochemistry.Molecular weight, elemental formula (with high-resolution MS), and structural motifs based on fragmentation patterns.
Sample Requirements Requires 5-10 mg of purified sample dissolved in a deuterated solvent.Requires a very small amount of sample (micrograms to nanograms), which can be in a complex mixture when coupled with a separation technique like LC or GC.
Strengths Unambiguous structure determination, non-destructive.High sensitivity, provides molecular weight information, suitable for mixture analysis.
Limitations Lower sensitivity compared to MS, requires pure samples for straightforward interpretation.Isomeric and isobaric compounds can be difficult to distinguish without tandem MS and reference standards. Provides indirect structural information.

Structural Validation of this compound

Molecular Formula: C₇H₅I₂NO₂ Molecular Weight: 388.93 g/mol

NMR Spectroscopic Data

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons (H-2 and H-6). The chemical shift of these protons will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and iodine substituents. The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on each of the seven carbon atoms in the molecule. Due to the molecule's symmetry, the carbons at positions 2 and 6, and 3 and 5 will be equivalent. The carbon attached to the iodine atoms (C-3 and C-5) will show a characteristic low-field shift. The chemical shifts of the carboxyl carbon (C-7) and the carbon attached to the amino group (C-4) will also be indicative of their chemical environment.

Mass Spectrometry Data

Mass spectrometry is a crucial tool for confirming the molecular weight of this compound.

Ionization ModeMass-to-Charge Ratio (m/z)Assignment
Electron Ionization (EI)389[M]⁺ (Molecular Ion)[1]

Fragmentation Pattern: In a mass spectrometer, the molecular ion can fragment into smaller, characteristic ions. The fragmentation pattern of this compound would likely involve the loss of the carboxylic acid group (-COOH), iodine atoms (I), and other small neutral molecules, providing further structural confirmation.

Structural Validation of this compound Derivatives

The principles of NMR and MS analysis remain the same for the derivatives of this compound. The spectral data will, however, shift in predictable ways depending on the nature of the derivatization (e.g., esterification of the carboxylic acid or acylation of the amino group).

Example Derivative: Methyl 4-Amino-3,5-diiodobenzoate

Molecular Formula: C₈H₇I₂NO₂ Molecular Weight: 402.95 g/mol

Expected NMR Changes:

  • ¹H NMR: A new singlet corresponding to the methyl ester protons (-OCH₃) would appear, typically in the range of 3.5-4.0 ppm. The chemical shifts of the aromatic protons may also be slightly affected.

  • ¹³C NMR: A new signal for the methyl carbon of the ester group would be observed, typically around 50-55 ppm. The chemical shift of the carbonyl carbon in the ester will be slightly different from that of the carboxylic acid.

Expected MS Changes:

  • The molecular ion peak will shift to the m/z value corresponding to the molecular weight of the methyl ester.

  • The fragmentation pattern will show characteristic losses, such as the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Alternative Structural Validation Techniques

While NMR and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information.

TechniqueInformation Provided
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies the presence of functional groups (e.g., -NH₂, -COOH, C=O, C-I) based on their characteristic vibrational frequencies.
X-ray Crystallography Provides the definitive three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and crystal packing information.
Elemental Analysis Determines the percentage composition of elements (C, H, N, etc.) in a pure compound, which can be used to confirm the empirical formula.

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of this compound and its derivatives is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

    • Ensure the solution is clear and free of any particulate matter.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse sequence: Standard single-pulse.

      • Number of scans: 16-64.

      • Relaxation delay: 1-5 seconds.

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled pulse sequence.

      • Number of scans: 1024-4096 (or more for dilute samples).

      • Relaxation delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Mass Spectrometry (LC-MS)

A general protocol for the analysis of this compound and its derivatives by LC-MS is as follows:

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Scan Range: m/z 100-1000.

    • For tandem MS (MS/MS), select the parent ion of interest and apply collision-induced dissociation (CID) to obtain fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Analyze the fragmentation pattern to deduce structural information.

    • For high-resolution MS, calculate the elemental composition from the accurate mass measurement.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the structural validation process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LRMS, HRMS, MS/MS) Purification->MS Other Alternative Methods (FT-IR, X-ray) Purification->Other Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis MS->Data_Analysis Other->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and structural validation of this compound derivatives.

signaling_pathway_placeholder A Parent Molecule This compound B Derivative 1 (e.g., Ester) A->B Esterification C Derivative 2 (e.g., Amide) A->C Amidation D Biological Target B->D Biological Activity C->D Biological Activity

Caption: Logical relationship between this compound and its derivatives for biological screening.

References

comparative spectroscopic analysis of halogenated aminobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of halogenated aminobenzoic acid isomers. The position of the halogen and amino groups on the benzoic acid framework significantly influences their electronic environment, leading to distinct spectral signatures. Understanding these differences is crucial for unambiguous identification, characterization, and application in fields such as pharmaceutical synthesis and materials science. This document presents a side-by-side comparison of their Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra, supported by experimental data and detailed methodologies.

Spectroscopic Data Summary

The following tables summarize key quantitative data from the spectroscopic analysis of various halogenated aminobenzoic acid isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopic Data

The FT-IR spectra, typically recorded using KBr pellets, reveal characteristic vibrational modes that are sensitive to the substitution pattern on the benzene ring.[1]

Functional GroupVibrational Mode2-Amino-4-chlorobenzoic Acid (cm⁻¹)[1]4-Amino-2-chlorobenzoic Acid (cm⁻¹)[1]
Amino (NH₂)Asymmetric Stretching35013338
Amino (NH₂)Symmetric Stretching34253210
Carboxylic Acid (C=O)Stretching16661670
Aromatic RingC=C Stretching1585, 15501597
Carbon-Chlorine (C-Cl)Stretching~731~879
CompoundKey FT-IR Vibrational Frequencies (cm⁻¹) (Solid State, ATR)
2-Amino-5-fluorobenzophenone N-H Stretch: ~3400, ~3300; C=O Stretch: ~1620; C-F Stretch: ~1230[2]
2-Amino-5-chlorobenzophenone N-H Stretch: 3481, 3358; C=O Stretch: 1625; C-Cl Stretch: ~820[2]
2-Amino-5-bromobenzophenone N-H Stretch: ~3400, ~3300; C=O Stretch: ~1620; C-Br Stretch: ~630[2]
2-Amino-5-iodobenzophenone N-H Stretch: ~3390, ~3290; C=O Stretch: ~1615; C-I Stretch: ~530[2]
Ultraviolet-Visible (UV-Vis) Spectroscopic Data

The UV-Vis absorption spectra, recorded in solution, provide information about the electronic transitions within the molecules. The wavelength of maximum absorbance (λmax) is influenced by the substitution pattern.

CompoundSolventλmax (nm)
2-Amino-4-chlorobenzoic AcidChloroform248, 331[1]
4-Amino-2-chlorobenzoic AcidDichloromethane247, 321[1]
2-Amino-5-fluorobenzophenoneEthanol~245 (π → π), ~380 (n → π)[2]
2-Amino-5-chlorobenzophenoneEthanol248 (π → π), 385 (n → π)[2]
2-Amino-5-bromobenzophenoneEthanol250 (π → π), 390 (n → π)[2]
2-Amino-5-iodobenzophenoneEthanol~255 (π → π), ~395 (n → π)[2]
Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR spectra, typically recorded in deuterated solvents like DMSO-d₆, show distinct chemical shifts (δ) and coupling patterns for the aromatic protons, which are highly informative for distinguishing between isomers.[1]

Compound¹H NMR (Solvent)¹³C NMR (Solvent)
2-Amino-4-chlorobenzoic Acid (DMSO-d₆): δ 7.68 (d, 1H), 6.75 (d, 1H), 6.57 (dd, 1H)[1](DMSO-d₆): δ 168.5, 152.1, 140.2, 131.5, 115.8, 113.4, 111.9[1]
4-Amino-2-chlorobenzoic Acid (DMSO-d₆): δ 7.58 (d, 1H), 6.70 (d, 1H), 6.51 (dd, 1H)[1](DMSO-d₆): δ 167.9, 152.8, 141.5, 131.2, 114.9, 112.7, 110.5[1]
4-Amino-3-bromobenzoic acid (DMSO-d₆): δ 12.39 (br s, 1H, COOH), 7.89 (d, 1H), 7.63 (dd, 1H), 6.78 (d, 1H), 6.10 (s, 2H, NH₂)Data not readily available in searched literature.
3-Amino-4-bromobenzoic acid (DMSO-d₆): δ ~7.7 (d), ~7.5 (s), ~7.0 (d) (Signals for aromatic protons)Data not readily available in searched literature.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between molecular structure and the resulting spectroscopic data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample Halogenated Aminobenzoic Acid Isomer Solid_Sample Solid Sample (1-2 mg) Sample->Solid_Sample Solution_Sample Solution Sample (5-50 mg) Sample->Solution_Sample FTIR FT-IR Spectroscopy (KBr Pellet) Solid_Sample->FTIR UVVis UV-Vis Spectroscopy (Solution) Solution_Sample->UVVis NMR NMR Spectroscopy (¹H and ¹³C in Solution) Solution_Sample->NMR IR_Spectrum IR Spectrum (Vibrational Modes) FTIR->IR_Spectrum UV_Spectrum UV-Vis Spectrum (λmax) UVVis->UV_Spectrum NMR_Spectrum NMR Spectrum (Chemical Shifts, Coupling) NMR->NMR_Spectrum Structure_Confirmation Structure Confirmation & Isomer Differentiation IR_Spectrum->Structure_Confirmation UV_Spectrum->Structure_Confirmation NMR_Spectrum->Structure_Confirmation

Caption: General workflow for the comparative spectroscopic analysis of halogenated aminobenzoic acid isomers.

structure_property_relationship cluster_structure Molecular Structure cluster_properties Electronic & Vibrational Properties cluster_spectra Spectroscopic Signatures Isomer_Structure Isomeric Structure (Substitution Pattern) Electronic_Env Electronic Environment of Nuclei Isomer_Structure->Electronic_Env influences Vibrational_Modes Molecular Vibrational Modes Isomer_Structure->Vibrational_Modes determines Electronic_Transitions Allowed Electronic Transitions Isomer_Structure->Electronic_Transitions affects NMR_Shifts ¹H & ¹³C NMR Chemical Shifts Electronic_Env->NMR_Shifts IR_Bands FT-IR Absorption Bands Vibrational_Modes->IR_Bands UV_Absorbance UV-Vis λmax Electronic_Transitions->UV_Absorbance

Caption: Relationship between isomeric structure and resulting spectroscopic properties.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are intended as general guides and may require optimization based on specific instrumentation and sample characteristics.[2]

FT-IR Spectroscopy (KBr Pellet Method)[1]

Objective: To obtain the infrared absorption spectrum of the solid samples to identify functional groups.

Method:

  • Sample Preparation: Thoroughly grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is formed.

  • Pellet Formation: Transfer the powdered mixture to a pellet-pressing die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

UV-Visible Spectroscopy (Solution-Phase)[1]

Objective: To determine the electronic absorption maxima of the compounds in solution.

Method:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., chloroform, dichloromethane, or ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as a reference. Fill a second quartz cuvette with the sample solution.

  • Scanning: Place the reference and sample cuvettes in the respective beams of the spectrophotometer and scan the absorbance spectrum over a wavelength range of approximately 200-400 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution-State)

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the detailed molecular structure.

Method:

  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR, or 20-50 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[1] A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).[3]

  • Data Acquisition: Place the NMR tube in the spectrometer's probe. For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.[3]

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Analyze the chemical shifts (δ), signal multiplicities, and integration values (for ¹H NMR) to elucidate the molecular structure.[3]

References

cost-benefit analysis of using 4-Amino-3,5-diiodobenzoic acid in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that balances cost, efficiency, and safety. 4-Amino-3,5-diiodobenzoic acid is a valuable, pre-functionalized building block, particularly in the synthesis of thyroid hormone analogues, radiolabeled compounds, and other complex aromatic molecules. However, its use comes with a significant cost consideration. This guide provides a comparative analysis of utilizing commercially available this compound versus an in-house synthesis from a cheaper precursor, 4-aminobenzoic acid, to help researchers make an informed decision.

Introduction to this compound

This compound (CAS 2122-61-4) is an aromatic compound featuring an amino group, a carboxylic acid, and two iodine atoms on the benzene ring.[1][2] This pre-iodinated structure offers a direct route for incorporating iodine into a target molecule, which is particularly useful in the synthesis of radiopharmaceuticals and biologically active compounds where iodine atoms are essential for activity or detection.[3][4]

Cost Analysis: "Buy vs. Make"

To illustrate this, we will compare two primary approaches for obtaining this compound for a subsequent synthetic step:

  • Route 1: Direct Purchase. Acquiring the compound directly from a chemical supplier.

  • Route 2: In-house Synthesis. Preparing the compound from 4-aminobenzoic acid via electrophilic iodination.

For the in-house synthesis, two common and effective iodinating agents will be considered: N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl).[5][6]

Table 1: Cost Comparison of Starting Materials and Reagents
CompoundMolecular Weight ( g/mol )Representative Price (USD)Source(s)
Route 1: Direct Purchase
This compound388.93Price on request; estimated to be significantly higher than precursors.[1][7]
Route 2: In-house Synthesis
4-Aminobenzoic acid137.14~$85 / 1 kg[Multiple suppliers]
N-Iodosuccinimide (NIS)224.98~$55 / 250 g[Multiple suppliers]
Iodine Monochloride (ICl)162.36~$165 / 100 g (solution)[Multiple suppliers]

Note: Prices are approximate and can vary significantly between suppliers, purity grades, and quantities.

Comparative Synthesis and Performance

The primary benefit of purchasing this compound is convenience and time-saving, as it eliminates a synthetic step. However, the in-house synthesis offers substantial cost savings on raw materials. The following sections detail the experimental considerations for the in-house synthesis and a hypothetical application to provide a basis for comparison.

Experimental Protocols for In-house Synthesis of this compound

Method A: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and effective iodinating agent for electron-rich aromatic rings.[8][9] The reaction often requires an acid catalyst to activate the NIS.

Protocol:

  • Dissolve 4-aminobenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and a co-solvent.

  • Add N-Iodosuccinimide (2.2 equivalents) to the solution.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or trifluoroacetic acid, to the reaction mixture.[5]

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water and a suitable organic solvent (e.g., cold ethanol) to remove impurities.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Method B: Iodination using Iodine Monochloride (ICl)

Iodine monochloride is a highly reactive and cost-effective iodinating agent.[6][10]

Protocol:

  • Dissolve 4-aminobenzoic acid (1 equivalent) in a suitable solvent, such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of Iodine Monochloride (2.2 equivalents) in the same solvent to the cooled solution with vigorous stirring.

  • Allow the reaction to proceed at a low temperature for a specified time, monitoring by TLC or LC-MS.

  • After the reaction is complete, quench any excess ICl with a solution of sodium thiosulfate.

  • Dilute the reaction mixture with water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water.

  • Purify the crude product by recrystallization.

Hypothetical Application: Synthesis of a Thyroxine Analogue Precursor

To provide a tangible comparison, let's consider the synthesis of a simplified precursor for a thyroxine analogue, N-acetyl-4-amino-3,5-diiodobenzamide.

Scenario 1: Using Purchased this compound

This is a two-step process:

  • Amide formation: Couple this compound with an amine source (e.g., ammonia or an ammonium salt) using a standard coupling agent (e.g., EDC/HOBt) or by converting the carboxylic acid to an acid chloride followed by reaction with ammonia.

  • Acetylation: Acetylate the amino group using acetic anhydride.

Scenario 2: In-house Synthesis Followed by Functionalization

This is a multi-step process starting from 4-aminobenzoic acid:

  • Iodination: Synthesize this compound using either Method A (NIS) or Method B (ICl) as described above.

  • Amide formation and Acetylation: Follow the same two steps as in Scenario 1.

Table 2: Performance Comparison of Synthetic Routes
ParameterRoute 1: Direct PurchaseRoute 2a: In-house Synthesis (NIS)Route 2b: In-house Synthesis (ICl)
Starting Material Cost HighLowLow
Number of Synthetic Steps 2 (for the example)3 (for the example)3 (for the example)
Overall Yield Dependent on coupling and acetylation yields.Dependent on iodination, coupling, and acetylation yields. Iodination with NIS can be high yielding (80-95% reported for similar systems).[11]Dependent on iodination, coupling, and acetylation yields. ICl can also provide high yields.
Reaction Conditions Generally mild for coupling and acetylation.Iodination is typically mild.Iodination requires careful temperature control due to the reactivity of ICl.
Safety Considerations Standard laboratory safety.NIS is a stable solid but should be handled with care. Strong acids are corrosive.ICl is corrosive and moisture-sensitive.[12]
Waste Generation Standard solvent and reagent waste.Generates succinimide and acid waste.Generates thiosulfate and acid waste.
Time Efficiency High (fewer steps).Lower (additional synthesis and purification step).Lower (additional synthesis and purification step).

Visualization of Synthetic Pathways and Workflow

Synthetic Pathways

Synthesis_Pathways cluster_route1 Route 1: Direct Purchase cluster_route2 Route 2: In-house Synthesis A1 This compound B1 Target Precursor A1->B1 Amide Formation & Acetylation A2 4-Aminobenzoic acid B2 This compound A2->B2 Iodination (NIS or ICl) C2 Target Precursor B2->C2 Amide Formation & Acetylation Cost_Benefit_Workflow Start Project Requirement: Need Iodinated Aromatic Decision Buy vs. Make Decision Start->Decision Buy Route 1: Purchase 4-Amino-3,5- diiodobenzoic acid Decision->Buy Time is critical Make Route 2: Synthesize in-house Decision->Make Cost is critical Cost_Buy High Reagent Cost Time Efficient Fewer Steps Buy->Cost_Buy Benefit_Buy Faster to final product Simpler process Buy->Benefit_Buy Cost_Make Low Reagent Cost More Time Consuming Additional Steps Make->Cost_Make Benefit_Make Significant Cost Savings Control over purity Make->Benefit_Make Final_Decision Select Optimal Route Cost_Buy->Final_Decision Cost_Make->Final_Decision Benefit_Buy->Final_Decision Benefit_Make->Final_Decision

References

A Comparative Guide to Analytical Methods for Quantifying 4-Amino-3,5-diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview of Analytical Techniques

The choice of an analytical method for the quantification of 4-Amino-3,5-diiodobenzoic acid depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Analytical MethodLinearity (Concentration Range)Linearity (r²)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV 1 - 100 µg/mL>0.99998 - 102%< 2%~0.1 µg/mL~0.3 µg/mL
LC-MS/MS 0.1 - 1000 ng/mL>0.9995 - 105%< 15%~0.05 ng/mL~0.1 ng/mL
UV-Vis Spectrophotometry 5 - 90 µg/mL>0.9997 - 103%< 5%~0.5 µg/mL~1.5 µg/mL

Note: The data presented in this table is based on validated methods for structurally related compounds and serves as a general guideline. Method performance for this compound should be independently validated.

Experimental Workflow for Analytical Method Validation

A systematic workflow is essential for the validation of any analytical method to ensure its reliability, reproducibility, and fitness for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for quantifying this compound.

General Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Selection of Analytical Technique (HPLC, LC-MS/MS, UV-Vis) B Optimization of Method Parameters (e.g., Mobile Phase, Wavelength) A->B C Specificity / Selectivity B->C Proceed to Validation D Linearity and Range E Accuracy F Precision (Repeatability & Intermediate) G Limit of Detection (LOD) H Limit of Quantification (LOQ) I Robustness J Sample Preparation I->J Validated Method K Instrumental Analysis J->K L Data Processing and Quantification K->L

Caption: General workflow for analytical method validation.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed. These protocols are based on established methods for benzoic acid and its derivatives and should be optimized for this compound and the specific sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in bulk drug substances and pharmaceutical formulations where high sensitivity is not a primary requirement.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is a 60:40 (v/v) ratio of buffer to organic solvent.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 240 nm is expected to provide good sensitivity.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the this compound sample.

    • Dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL for a stock solution).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for the quantification of trace levels of this compound in complex matrices such as biological fluids or for impurity profiling.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 or similar reversed-phase column with smaller particle size (e.g., 1.8 µm) for faster analysis.

    • Mobile Phase:

      • A: 0.1% Formic acid in water.

      • B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A gradient program should be developed to ensure optimal separation from matrix components. A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute the analyte.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode due to the acidic nature of the carboxyl group.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound to ensure high selectivity and sensitivity. The exact m/z transitions would need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

  • Sample Preparation:

    • For biological samples, protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) is typically required to remove interferences.

    • An internal standard (ideally a stable isotope-labeled version of the analyte) should be added to the samples and calibration standards to correct for matrix effects and variations in sample processing.

UV-Vis Spectrophotometry

This is a simple and cost-effective method suitable for the quantification of this compound in simple formulations where the analyte is the major component and there are no significant interfering substances absorbing at the same wavelength.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Methodology:

    • Solvent: A suitable solvent in which the analyte is soluble and stable, such as methanol or a buffered aqueous solution.

    • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of this compound over a suitable wavelength range (e.g., 200-400 nm).

    • Calibration Curve:

      • Prepare a stock solution of this compound in the chosen solvent.

      • From the stock solution, prepare a series of standard solutions of known concentrations.

      • Measure the absorbance of each standard solution at the predetermined λmax.

      • Plot a calibration curve of absorbance versus concentration.

    • Sample Analysis:

      • Prepare the sample solution in the same solvent used for the standards, ensuring the concentration falls within the linear range of the calibration curve.

      • Measure the absorbance of the sample solution at the λmax.

      • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

A Comparative Guide to the Electronic Effects of Iodo and Bromo Substituents in Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of halogen substituents on aromatic rings is a cornerstone of modern medicinal chemistry. The choice between halogens like bromine and iodine can subtly yet significantly alter a molecule's electronic properties, thereby influencing its acidity (pKa), binding affinity, and overall pharmacokinetic profile. This guide provides an objective comparison of the electronic effects of iodo and bromo substituents on benzoic acid, supported by experimental data and detailed methodologies.

Understanding the Dual Nature of Halogen Electronic Effects

Halogen substituents exert two primary electronic effects on an aromatic ring, which operate in opposition to each other:

  • The Inductive Effect (-I): Halogens are more electronegative than carbon. Consequently, they withdraw electron density from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent and stabilizes the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid. The strength of the inductive effect follows the order of electronegativity: F > Cl > Br > I.

  • The Resonance Effect (+M or +R): Halogens possess lone pairs of electrons in their p-orbitals which can be donated to the pi (π) system of the benzene ring. This donation of electron density, known as a positive mesomeric or resonance effect, destabilizes the carboxylate anion by increasing electron density in the ring. This effect decreases the acidity of the benzoic acid. The effectiveness of this resonance donation depends on the orbital overlap between the halogen and the carbon of the ring, which is most efficient for fluorine (2p-2p overlap) and becomes progressively weaker for larger halogens like bromine (4p-2p) and iodine (5p-2p).

For both bromine and iodine, the electron-withdrawing inductive effect (-I) is dominant over the weaker electron-donating resonance effect (+M). As a result, both substituents act as net electron-withdrawing groups and increase the acidity of benzoic acid compared to the unsubstituted parent molecule.

Quantitative Comparison of Electronic Effects

The most direct way to quantify and compare the electronic influence of substituents is through their Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids in water and provide a precise measure of the electron-donating or electron-withdrawing capacity of a group from the meta and para positions.

A positive σ value indicates an electron-withdrawing group that increases acidity (lowers pKa), while a negative value signifies an electron-donating group.

Table 1: Hammett Substituent Constants (σ) for Bromo and Iodo Groups

Substituentσ_meta_ (σ_m_)σ_para_ (σ_p_)
Bromo (-Br)+0.39+0.23
Iodo (-I)+0.35+0.18

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.[1][2]

Analysis of Experimental Data
  • Meta Position: At the meta position, the resonance effect is negligible, and the electronic influence is dominated by the inductive effect. The σ_m_ value for bromine (+0.39) is slightly more positive than that for iodine (+0.35).[1] This aligns with the higher electronegativity and stronger inductive pull of bromine compared to iodine. Therefore, a bromo substituent at the meta position is slightly more effective at increasing the acidity of benzoic acid than an iodo substituent.

  • Para Position: At the para position, both inductive and resonance effects are at play. The σ_p_ values for both substituents are less positive than their corresponding σ_m_ values, reflecting the counteracting (electron-donating) resonance effect.[1] Comparing the two, the σ_p_ for bromine (+0.23) is more positive than for iodine (+0.18), indicating that bromine has a stronger net electron-withdrawing effect from the para position as well.[1]

  • Ortho Position: Substituents at the ortho position are not typically assigned Hammett constants due to the influence of steric effects.[3] Generally, almost all ortho-substituents, regardless of their electronic nature, increase the acidity of benzoic acid. This "ortho-effect" is thought to arise from a combination of electronic effects and steric hindrance, which forces the carboxylic acid group out of the plane of the benzene ring, leading to enhanced acidity.[4] Experimental pKa data shows that both 2-bromobenzoic acid (pKa ≈ 2.85) and 2-iodobenzoic acid (pKa ≈ 2.86) are significantly more acidic than benzoic acid (pKa ≈ 4.20).

The logical interplay of these electronic effects is visualized in the diagram below.

Electronic_Effects sub Substituent on Benzoic Acid (X = Br or I) ind Inductive Effect (-I) (Electron-Withdrawing) sub->ind exerts res Resonance Effect (+M) (Electron-Donating) sub->res exerts overall Net Electronic Effect (-I > +M, Overall Withdrawing) ind->overall res->overall   counteracts anion Increased Stability of Conjugate Base (Anion) overall->anion   leads to pka Increased Acidity (Lower pKa) anion->pka   results in

References

A Comparative Guide to Purity Assessment of Synthesized 4-Amino-3,5-diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides an objective comparison of analytical methods for assessing the purity of synthesized 4-Amino-3,5-diiodobenzoic acid, a key building block in various pharmaceutical applications. The performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS) are compared, supported by detailed experimental protocols and illustrative data.

Comparison of Analytical Techniques

The selection of an analytical method for purity determination depends on various factors, including the required accuracy, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC, qNMR, and Mass Spectrometry for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Mass Spectrometry (MS)
Principle Separation based on differential partitioning between a mobile and stationary phase, with UV detection.Quantitative determination based on the ratio of integrated signals of the analyte and a certified internal standard.Separation and detection of ions based on their mass-to-charge ratio.
Primary Use Quantitative purity assessment and impurity profiling.Absolute quantification without a specific reference standard for the analyte.Impurity identification and structural elucidation.
Sensitivity High (ng to pg range).Moderate (mg to µg range).Very High (pg to fg range).
Accuracy High, dependent on the purity of the reference standard.Very High, traceable to SI units.High for quantification with appropriate standards.
Precision Excellent (RSD <1%).Excellent (RSD <1%).Good to Excellent, depending on the instrumentation.
Throughput High.Moderate.Moderate to High.
Typical Purity Result >99.0%99.2 ± 0.3%-
Impurity Detection Limit ~0.05%~0.1%<0.01%

Potential Impurities in Synthesized this compound

The synthesis of this compound typically starts from 4-aminobenzoic acid followed by an iodination step. Based on this synthetic route, the following process-related impurities can be anticipated:

  • Starting Material: Unreacted 4-aminobenzoic acid.

  • Mono-iodinated Intermediate: 4-Amino-3-iodobenzoic acid.

  • Over-iodinated Species: Tri-iodinated aminobenzoic acid derivatives (less common).

  • Isomeric Impurities: Other isomers of diiodo-aminobenzoic acid, depending on the regioselectivity of the iodination reaction.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the purity analysis of this compound and its potential impurities.

Instrumentation and Materials:

  • HPLC System with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • This compound reference standard (≥99.5% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or Phosphoric acid for non-MS compatible methods).

Chromatographic Conditions:

ParameterValue
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of the this compound reference standard in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound sample in 100 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol describes the determination of this compound purity using an internal standard method.

Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher).

  • Certified internal standard (e.g., Benzoic Acid, Maleic Anhydride).

  • Deuterated solvent (e.g., DMSO-d6).

  • High-precision analytical balance.

  • 5 mm NMR tubes.

Experimental Parameters:

ParameterValue
Pulse Program Standard 90° pulse sequence
Relaxation Delay (d1) 30 seconds (to ensure full relaxation of all relevant protons)
Number of Scans 16
Acquisition Time 4 seconds

Sample Preparation:

  • Accurately weigh approximately 15 mg of the synthesized this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6.

  • Transfer the solution to a 5 mm NMR tube.

Data Processing and Calculation:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Integrate a well-resolved, non-overlapping peak of this compound (e.g., the aromatic protons) and a peak from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Mass Spectrometry (LC-MS) for Impurity Profiling

This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and characterization of impurities.

Instrumentation and Materials:

  • LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • The same HPLC column and mobile phases as described in the HPLC protocol.

MS Parameters:

ParameterValue
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Mass Range 50 - 1000 m/z
Collision Energy (for MS/MS) Ramped (e.g., 10-40 eV) for fragmentation

Data Analysis:

The accurate mass measurements from the MS and the fragmentation patterns from the MS/MS data are used to identify the elemental composition and structure of the impurities.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized Sample & Reference Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (Area % Method) integrate->calculate end end calculate->end Purity Report

HPLC Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis start Synthesized Sample & Internal Standard weigh Accurately Weigh start->weigh dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Purity (Ratio to Standard) integrate->calculate end end calculate->end Purity Report

qNMR Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation start Synthesized Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into LC-MS filter->inject separate LC Separation inject->separate ionize ESI Ionization separate->ionize analyze Mass Analysis (MS and MS/MS) ionize->analyze mass_spectra Obtain Accurate Mass Spectra analyze->mass_spectra fragmentation Analyze Fragmentation Patterns mass_spectra->fragmentation identify Identify Impurity Structures fragmentation->identify end end identify->end Impurity Profile Report

LC-MS Impurity Profiling Workflow

A Comparative Guide to Antibody Cross-Reactivity with Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of an antibody is a critical parameter in the development of diagnostics, therapeutics, and research reagents. For small molecules like aminobenzoic acid and its derivatives, which serve as haptens to elicit an immune response, understanding the cross-reactivity profile of the resulting antibodies is paramount. This guide provides an objective comparison of antibody performance against structurally similar aminobenzoic acid derivatives, supported by experimental data and detailed protocols to aid in the design and interpretation of cross-reactivity studies.

Understanding Cross-Reactivity

Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than the specific immunogen used to generate it.[1] This occurs when the alternative molecules (analogs or derivatives) share similar structural motifs or epitopes. For aminobenzoic acid derivatives, such as the widely used sulfonamide antibiotics, the common para-substituted aminobenzene moiety is a frequent source of cross-reactivity.[2] Evaluating the degree of this cross-reactivity is essential to prevent false positives in assays and off-target effects in therapeutic applications.[1]

Quantitative Comparison of Antibody Cross-Reactivity

The most common method for quantifying cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA).[1] This assay measures the concentration of a competing analyte that causes a 50% reduction in the signal (IC50) from the primary target. A lower IC50 value indicates a higher binding affinity.

The following table summarizes data from a study that developed a monoclonal antibody (MAb Sulfa-1) against an N-sulfanilyl-4-aminobenzoic acid hapten. The antibody was then tested for cross-reactivity against various sulfonamide drugs.[3]

Table 1: Cross-Reactivity of Monoclonal Antibody Sulfa-1 Against Sulfonamide Derivatives

Compound TestedTarget DerivativeIC50 (ng/mL)Relative Cross-Reactivity (%)*
SulfanitranSulfonamide1.41100%
SulfapyridineSulfonamide22.86.2%
SulfathiazoleSulfonamide3220.4%

*Relative Cross-Reactivity (%) is calculated as (IC50 of Target / IC50 of Competitor) x 100.

Analysis: The data clearly demonstrates that MAb Sulfa-1 has the highest affinity for sulfanitran. The binding affinity decreases significantly for sulfapyridine and even more so for sulfathiazole, indicating a high degree of specificity despite the shared sulfonamide core structure.[3] This highlights the subtle influence of the side chains on antibody recognition.

Experimental Protocols

A robust and reproducible protocol is crucial for generating reliable cross-reactivity data.[2] Below is a detailed methodology for a competitive ELISA, synthesized from established protocols.[4][5][6]

Protocol: Competitive ELISA for Cross-Reactivity Assessment

Objective: To determine the relative binding affinity and percent cross-reactivity of an antibody against various aminobenzoic acid derivatives compared to the primary target antigen.

Materials:

  • 96-well microtiter plates

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., 0.1% BSA in PBS)

  • Primary antibody raised against an aminobenzoic acid derivative

  • Target antigen-protein conjugate (for coating)

  • Competitor compounds (aminobenzoic acid derivatives)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the target antigen-protein conjugate to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the solution to each well of the microtiter plate.

    • Cover the plate and incubate overnight at 4°C.[4][6]

  • Washing:

    • Remove the coating solution.

    • Wash the plate three times by filling each well with 200 µL of Wash Buffer.[4]

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.[5]

    • Incubate for 1-2 hours at 37°C or overnight at 4°C.[4]

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard target antigen and each competitor compound in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each standard/competitor dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).

    • Incubate this mixture for 1 hour at 37°C.[4]

    • Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 90 minutes at 37°C.[4]

  • Secondary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Assay Buffer, to each well.

    • Incubate for 1 hour at 37°C.[4]

  • Signal Development and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.[4][7]

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.[7]

    • Read the absorbance (Optical Density, OD) at 450 nm using a microplate reader.[4]

  • Data Analysis:

    • Plot the absorbance values against the log of the concentration for the standard and each competitor to generate sigmoidal dose-response curves.

    • Determine the IC50 value for each compound from its respective curve.

    • Calculate the percent cross-reactivity using the formula mentioned previously.

Visualized Workflows and Relationships

Diagrams are essential for visualizing complex experimental processes and logical connections between molecular structures and their biological activities.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Analysis p1 Coat Plate with Antigen-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 r1 Pre-incubate Antibody with Competitor/Standard p3->r1 Ready Plate r2 Add Mixture to Coated Plate r1->r2 r3 Incubate r2->r3 d1 Wash Plate r3->d1 d2 Add Secondary Enzyme-Conj. Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Add Stop Solution d4->d5 a1 Read Absorbance (OD 450nm) d5->a1 a2 Calculate IC50 & % Cross-Reactivity a1->a2 G core p-Aminobenzoic Acid Core Structure d1 Sulfanilamide (High Affinity) core->d1 High Structural Similarity d2 Procaine (Potential Cross-Reactivity) core->d2 Shared Moiety d3 4-Aminosalicylic Acid (Structural Analog) core->d3 Shared Moiety d4 Unrelated Compound (No Affinity) core->d4 Low Structural Similarity

References

Establishing Reference Standards for 4-Amino-3,5-diiodobenzoic Acid and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The establishment of a well-characterized reference standard is a critical prerequisite for the development and quality control of pharmaceutical products. This guide provides a comparative overview of analytical methodologies for establishing a reference standard for 4-Amino-3,5-diiodobenzoic acid and its derivatives. The information presented is intended to assist researchers and drug development professionals in selecting appropriate analytical techniques and designing robust experimental protocols.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is fundamental to the development of analytical methods.

PropertyValueReference(s)
CAS Number 2122-61-4[1][2]
Molecular Formula C₇H₅I₂NO₂[1][2]
Molecular Weight 388.93 g/mol [1][2]
IUPAC Name This compound[2]
Purity (typical commercial) ≥90%[1]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is crucial for the accurate and precise characterization of a reference standard. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile organic compounds like this compound.[3] The following table compares key aspects of different HPLC methods based on data from related halogenated and aminobenzoic acids, providing a strong basis for method development for the target analyte.

Analytical MethodPrincipleTypical ColumnMobile Phase ExampleDetectionKey AdvantagesKey Limitations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.C18 or C8Acetonitrile/Water with an acid modifier (e.g., phosphoric acid or formic acid)UV/Vis (DAD/PDA)Robust, widely available, suitable for purity and stability studies.May require optimization for highly polar or very non-polar impurities.
Mixed-Mode Chromatography (MMC) Combines reversed-phase and ion-exchange mechanisms.Mixed-mode columns (e.g., with embedded polar groups)Acetonitrile/Buffer (e.g., ammonium acetate)UV/Vis, MSEnhanced selectivity for isomers and polar impurities, often without ion-pairing reagents.Column selection and method development can be more complex.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds.Polar stationary phases (e.g., silica, amide)High organic content mobile phase with a small amount of aqueous bufferUV/Vis, MSEffective for retaining and separating highly polar impurities that are not well-retained in RP-HPLC.Mobile phase preparation and column equilibration can be more critical than in RP-HPLC.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for establishing a reference standard.

Protocol 1: Purity Determination by Reversed-Phase HPLC

This protocol is a starting point for the development of a stability-indicating HPLC method for this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Phosphoric Acid) and Mobile Phase B (Acetonitrile).

    • Gradient Program (example): 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (determined by UV scan of the main peak).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

  • Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4]

Protocol 2: Forced Degradation Studies

Forced degradation studies are necessary to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

After exposure to the stress conditions, samples should be neutralized (for acid and base hydrolysis) and diluted to the appropriate concentration before analysis by the validated HPLC method.

Potential Impurities in this compound

The impurity profile of a reference standard is critical for its characterization. Potential impurities can arise from the synthesis process or degradation. A common synthetic route to halogenated aminobenzoic acids involves the direct halogenation of the corresponding aminobenzoic acid.[5]

Process-Related Impurities:

  • Starting Material: Unreacted 4-aminobenzoic acid.

  • Mono-iodinated Intermediate: 4-Amino-3-iodobenzoic acid.

  • Over-iodinated Species: 4-Amino-3,5,X-triiodobenzoic acid (where X is another position on the ring).

  • Isomeric Impurities: Other isomers of diiodo-aminobenzoic acid.

Degradation Products:

  • Decarboxylation Products: Resulting from the loss of the carboxylic acid group.

  • Dehalogenation Products: Loss of one or both iodine atoms.

  • Oxidation Products: Oxidation of the amino group.

Visualization of Workflows and Pathways

Clear visualization of experimental workflows and potential chemical pathways aids in understanding and implementation.

Synthesis_and_Impurity_Pathway cluster_synthesis Synthetic Pathway cluster_impurities Potential Process-Related Impurities 4-Aminobenzoic_Acid 4-Aminobenzoic Acid (Starting Material) Iodination Iodination (e.g., ICl, NIS) 4-Aminobenzoic_Acid->Iodination 4-Amino-3,5-diiodobenzoic_Acid This compound (Final Product) Iodination->4-Amino-3,5-diiodobenzoic_Acid Unreacted_SM Unreacted Starting Material (4-Aminobenzoic Acid) Iodination->Unreacted_SM Incomplete Reaction Mono-iodinated Mono-iodinated Intermediate Iodination->Mono-iodinated Incomplete Iodination Over-iodinated Over-iodinated Species Iodination->Over-iodinated Excess Reagent Isomers Isomeric Impurities Iodination->Isomers Side Reactions

Caption: Synthetic pathway and potential process-related impurities.

Analytical_Workflow Start Reference Standard Candidate Method_Development Analytical Method Development (e.g., HPLC) Start->Method_Development Method_Validation Method Validation (ICH Guidelines) Method_Development->Method_Validation Purity_Assessment Purity Assessment (Impurity Profiling) Method_Validation->Purity_Assessment Forced_Degradation Forced Degradation Studies Method_Validation->Forced_Degradation Characterization Full Characterization (Spectroscopy, etc.) Purity_Assessment->Characterization Forced_Degradation->Characterization Established_Standard Established Reference Standard Characterization->Established_Standard

Caption: Workflow for establishing a reference standard.

Conclusion

The establishment of a high-quality reference standard for this compound and its derivatives requires a multi-faceted analytical approach. This guide provides a framework for comparing and selecting appropriate analytical methods, developing detailed experimental protocols, and understanding the potential impurity profile. By employing robust and validated stability-indicating methods, researchers and drug development professionals can ensure the quality and consistency of their active pharmaceutical ingredients and final drug products.

References

Safety Operating Guide

Proper Disposal of 4-Amino-3,5-diiodobenzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-Amino-3,5-diiodobenzoic acid (CAS No. 2122-61-4), ensuring compliance with safety regulations and minimizing environmental impact.

I. Safety and Hazard Profile

This compound is a benzoic acid compound that requires careful handling due to its potential hazards.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Quantitative Data Summary:

PropertyValueSource
Molecular FormulaC7H5I2NO2PubChem[2]
Molecular Weight388.93 g/mol PubChem[2]
CAS Number2122-61-4Santa Cruz Biotechnology[1]
Purity≥90%Santa Cruz Biotechnology[1]
Hazard StatementsH315, H319, H335PubChem[2]

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

II. Personal Protective Equipment (PPE) and Handling

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.

  • Hand Protection: Wear chemical-impermeable gloves. Gloves must be inspected before use, and proper glove removal technique should be followed.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Always work in a well-ventilated area, such as a fume hood, to minimize inhalation of dust or vapors.[3] Avoid formation of dust and aerosols.[3]

III. Step-by-Step Disposal Protocol

Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[4] The following protocol outlines the necessary steps for its safe disposal:

  • Waste Identification and Segregation:

    • Clearly identify all waste containing this compound.

    • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.[4]

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and sealable container for the collection of the waste.[4] The container must be compatible with the chemical.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".[4] Include the date when the first waste was added.

  • Waste Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[4]

    • Ensure the storage area is cool and dry.[4]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[3][4]

    • Provide the EHS or contractor with accurate information about the waste contents.[4] One approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Record Keeping:

    • Maintain a detailed log of the accumulated hazardous waste, including the chemical name, quantity, and date of disposal.[4]

IV. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate Personnel: Evacuate personnel from the immediate area.[3]

  • Ensure Ventilation: Ensure adequate ventilation.[3]

  • Personal Protection: Wear the appropriate personal protective equipment as outlined in Section II.[3]

  • Containment and Cleanup:

    • Avoid creating dust.[3]

    • Sweep up the spilled material and place it into a suitable, closed container for disposal.[3]

    • Do not let the product enter drains.[3]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Identification cluster_1 Containerization & Labeling cluster_2 Storage cluster_3 Disposal Arrangement cluster_4 Final Disposal & Documentation start Start: Waste containing This compound generated identify_waste Identify and Segregate Waste start->identify_waste select_container Select Leak-Proof, Compatible Container identify_waste->select_container label_container Label as 'Hazardous Waste' with Chemical Name and Date select_container->label_container store_waste Store in Designated, Well-Ventilated, Secure Area label_container->store_waste contact_ehs Contact Institutional EHS or Licensed Contractor store_waste->contact_ehs spill Accidental Spill? store_waste->spill provide_info Provide Accurate Waste Information contact_ehs->provide_info professional_disposal Professional Disposal (e.g., Incineration) provide_info->professional_disposal record_keeping Maintain Disposal Log professional_disposal->record_keeping end End: Proper Disposal Complete record_keeping->end spill->contact_ehs No spill_procedure Follow Accidental Release Measures spill->spill_procedure Yes

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Amino-3,5-diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the safe handling of 4-Amino-3,5-diiodobenzoic acid in a laboratory setting. Adherence to these procedures is essential for minimizing risks and ensuring the safety of all personnel.

Hazard Identification and Personal Protective Equipment

This compound is classified with several hazards that necessitate the use of appropriate personal protective equipment. According to the Globally Harmonized System (GHS), this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, a comprehensive PPE plan is mandatory.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and potential splashes that can cause serious eye irritation[1][2].
Hand Protection Nitrile or other compatible chemical-resistant gloves.Prevents skin contact, which can cause irritation and potential absorption[2][3].
Body Protection Laboratory coat.Protects personal clothing from contamination[2].
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. A NIOSH-approved respirator may be required for procedures that generate significant dust.Minimizes the inhalation of airborne particles that can cause respiratory tract irritation[1][2][3].

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for laboratory safety, from the moment it is received to its final disposal.

Step-by-Step Handling Protocol:

  • Receiving and Storage: Upon receipt, carefully inspect the container for any signs of damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents[2][4]. Keep the container tightly closed when not in use[2][3][4].

  • Preparation and Weighing: All manipulations that could generate dust, such as weighing, must be conducted within a chemical fume hood or a ventilated balance enclosure to mitigate inhalation risks[2]. Use appropriate tools, like spatulas, to handle the solid material[2].

  • Experimental Use: Handle all solutions and suspensions containing the compound within a chemical fume hood. Always avoid direct contact with skin, eyes, and clothing[2][3].

  • Post-Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn[2].

Emergency and Disposal Plans

Proper procedures for emergencies and waste disposal are critical for maintaining a safe laboratory environment.

Emergency First Aid Procedures
  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[3][5][6].

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[3][5].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[3][5][6].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3][5].

Spill and Leak Procedures

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation[3]. Avoid dust formation and breathing vapors or mist[3]. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal[3]. Do not let the chemical enter drains, as it may be harmful to aquatic life[3][7].

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations[2][8].

  • Waste Segregation: Clearly identify and segregate waste containing this chemical from other lab waste streams[8].

  • Containerization: Use a dedicated, leak-proof, and clearly labeled container for all solid and liquid waste. The label should read "Hazardous Waste" and include the full chemical name[2][8].

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal[8]. Under no circumstances should this chemical be disposed of down the drain[3][8].

Visual Workflow Guides

The following diagrams illustrate key safety workflows for handling this compound.

PPE_Donning_Doffing cluster_donning PPE Donning Procedure cluster_doffing PPE Doffing Procedure Don1 Lab Coat Don2 Safety Goggles/ Face Shield Don1->Don2 Don3 Respirator (if needed) Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Lab Coat Doff1->Doff2 Doff3 Safety Goggles/ Face Shield Doff2->Doff3 Doff4 Respirator (if needed) Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash

Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).

Spill_Response_Workflow Spill Chemical Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill & Identify Risks Alert->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Contain Contain the Spill (Use inert absorbent material) PPE->Contain Collect Collect Spill Material (Use non-sparking tools) Contain->Collect Container Place in Labeled Hazardous Waste Container Collect->Container Decontaminate Decontaminate Spill Area Container->Decontaminate Dispose Dispose of Waste via EHS Decontaminate->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.